HibK
Description
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-hydroxy-2-methylpropanoyl)amino]hexanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,16)9(15)12-6-4-3-5-7(11)8(13)14/h7,16H,3-6,11H2,1-2H3,(H,12,15)(H,13,14)/t7-/m0/s1 |
InChI Key |
SVPGURLIUMTWMM-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C(=O)NCCCC[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(C)(C(=O)NCCCCC(C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lysine Hibernylation (Khib)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lysine (B10760008) Hibernylation (Khib)
Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) involving the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue.[1] This modification was first identified on histones and has since been found on a wide array of non-histone proteins in prokaryotes and eukaryotes, including humans, mice, plants, and bacteria.[1][2] The addition of the 2-hydroxyisobutyryl group neutralizes the positive charge of the lysine residue and introduces a bulkier side chain than acetylation, suggesting a distinct role in regulating protein function, protein-protein interactions, and subcellular localization.[3]
Khib has been implicated in a variety of fundamental cellular processes, most notably in the regulation of metabolism and gene expression.[3][4] Dysregulation of Khib has been linked to several diseases, highlighting its importance in cellular homeostasis and pathophysiology.[3]
The Khib Regulatory Network: Writers and Erasers
The dynamic nature of lysine hibernylation is controlled by the interplay of "writer" enzymes that install the modification and "eraser" enzymes that remove it.
-
Writers (Lysine 2-Hydroxyisobutyryltransferases): The histone acetyltransferases (HATs) p300 and Tip60 have been identified as enzymes capable of catalyzing lysine 2-hydroxyisobutyrylation.[4] Interestingly, these enzymes exhibit different substrate specificities for Khib, suggesting they regulate distinct cellular pathways through this modification.[1] For instance, p300-mediated Khib has been shown to selectively target enzymes involved in metabolic pathways.[4]
-
Erasers (Lysine Dehibernylases): The class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3 , have been identified as the primary "erasers" of Khib.[1] Knockdown of HDAC2 or HDAC3 leads to an increase in the global levels of histone Khib.[1]
Quantitative Overview of Lysine Hibernylation
Proteomic studies have revealed thousands of Khib sites on a diverse range of proteins across various species. The following tables summarize key quantitative data from these studies.
Table 1: Number of Identified Khib Sites and Proteins in Various Studies
| Organism/Cell Line | Number of Khib Sites | Number of Khib Proteins | Reference |
| Proteus mirabilis | 4,735 | 1,051 | [5] |
| Human (HeLa cells) | 6,548 | 1,725 | [3] |
| Human (PBMCs - IgAN) | 428 (differential sites) | 290 (differential proteins) | [3] |
| Wheat (Triticum aestivum L.) | 3,004 | 1,104 | |
| Maize (Zea mays) | 2,066 | 728 | [6] |
| Saccharomyces cerevisiae | 1,458 | 369 |
Table 2: Functional Classification of Khib-Modified Proteins
| Enriched Biological Processes & Pathways | Organism/Cell Line | Reference |
| Ribosome, Protein Biosynthesis, Photosynthesis | Wheat (Triticum aestivum L.) | |
| Glycolysis, Gluconeogenesis, Ribosome | Saccharomyces cerevisiae | |
| Translation, Proteolysis, Cell Division, TCA Cycle | Proteus mirabilis | [1] |
| RNA Transport, Protein Export, Fatty Acid Metabolism, TCA Cycle | Human (HeLa cells) | [3] |
| IL-17 Signaling Pathway, Phagosome | Human (PBMCs - IgAN) | [3] |
| Glycolysis, TCA Cycle, Protein Synthesis, Peroxisome | Soybean (Glycine max) | [7] |
Biological Functions of Lysine Hibernylation
Regulation of Metabolism
A significant number of Khib-modified proteins are key enzymes in central metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[3]
Glycolysis: Several glycolytic enzymes are regulated by Khib. For example, Enolase 1 (ENO1) is a well-characterized target. Hibernylation of ENO1 at specific lysine residues can negatively regulate its enzymatic activity, thereby modulating glycolytic flux.[4] Other glycolytic enzymes such as Phosphoglycerate Kinase 1 (PGK1) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) have also been identified as targets of Khib, suggesting a broader role for this PTM in controlling glucose metabolism.[1][8]
References
- 1. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and function of pyruvate kinase M2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphate modification of fructose-1,6-bisphosphate aldolase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 5. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PTM BIO [ptmbio.com]
- 8. Glyceraldehyde-3-phosphate Dehydrogenase Is Activated by Lysine 254 Acetylation in Response to Glucose Signal - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Lysine 2-Hydroxyisobutyrylation in Cellular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of post-translational modifications (PTMs) is rapidly expanding, revealing intricate layers of cellular regulation. Among these, lysine (B10760008) 2-hydroxyisobutyrylation (Khib) has emerged as a crucial and widespread modification with profound implications for cellular metabolism, gene expression, and overall cellular homeostasis. Initially identified as a novel histone mark, Khib is now understood to modify a vast array of proteins across different cellular compartments and organisms. This technical guide provides an in-depth exploration of the biological role of lysine 2-hydroxyisobutyrylation, offering a comprehensive resource for researchers, scientists, and drug development professionals. While the term "lysine hibernylation" is not established in scientific literature, the profound metabolic reprogramming characteristic of hibernation strongly suggests a potential, yet largely unexplored, role for Khib in regulating this remarkable physiological state. This document details the enzymatic machinery governing Khib, its impact on key cellular pathways, and presents detailed experimental protocols for its investigation.
Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)
Lysine 2-hydroxyisobutyrylation is a post-translational modification involving the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue.[1] This modification is evolutionarily conserved, having been identified in prokaryotes and eukaryotes, including humans, mice, and plants.[2] The addition of the 2-hydroxyisobutyryl moiety neutralizes the positive charge of the lysine residue and introduces a bulkier side chain than acetylation, suggesting a significant impact on protein structure, function, and interaction networks.[2]
Khib has been shown to be a dynamic and abundant modification, with proteomic studies identifying thousands of Khib sites on a diverse range of proteins.[3][4][5] These modified proteins are involved in a multitude of cellular processes, with a notable enrichment in metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[2][6][7]
The Khib Regulatory Network: Writers and Erasers
The dynamic regulation of lysine 2-hydroxyisobutyrylation is controlled by the interplay of "writer" enzymes that install the modification and "eraser" enzymes that remove it.
Writers (Lysine 2-Hydroxyisobutyryltransferases):
The primary enzymes responsible for adding the 2-hydroxyisobutyryl group to lysine residues are the histone acetyltransferases (HATs) p300 and Tip60 .[2][3] Intriguingly, these enzymes exhibit distinct substrate specificities for Khib, implying that they regulate different cellular pathways through this modification.[3] For instance, p300-mediated Khib has been shown to be particularly important in regulating glycolytic enzymes.[8][9]
Erasers (Lysine De-2-hydroxyisobutyrylases):
The removal of the Khib mark is primarily catalyzed by class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3 .[3][10] The activity of these "erasers" ensures the reversibility and dynamic nature of Khib signaling.
Biological Role of Lysine 2-Hydroxyisobutyrylation
Regulation of Metabolism
A hallmark of Khib is its extensive modification of metabolic enzymes.[6][7] This positions Khib as a critical regulator of cellular energy homeostasis.
-
Glycolysis: Numerous key enzymes in the glycolytic pathway are subject to Khib. For example, the 2-hydroxyisobutyrylation of enolase 1 (ENO1) at specific lysine residues has been shown to negatively regulate its enzymatic activity, thereby controlling the glycolytic flux.[2] p300-mediated Khib of glycolytic enzymes is crucial for maintaining glucose metabolism and cell survival, particularly under conditions of glucose limitation.[8][9]
-
TCA Cycle and Fatty Acid Metabolism: Proteomic studies have revealed that enzymes involved in the TCA cycle and fatty acid metabolism are also heavily modified by Khib, suggesting a broader role for this PTM in central carbon and lipid metabolism.[2][11]
The extensive Khib of metabolic enzymes suggests a mechanism for rapidly adapting cellular metabolism to changing nutrient availability, a process that is central to physiological states like hibernation.
Gene Expression and Chromatin Dynamics
Khib is a prominent histone mark associated with active gene transcription. It has been identified on multiple histone lysine residues, often with genomic distributions distinct from other well-characterized marks like acetylation.[1] The presence of Khib on histones can alter chromatin structure, making it more accessible for the transcriptional machinery and facilitating the recruitment of regulatory proteins that control gene expression.
Khib and Hibernation: An Emerging Frontier
While direct evidence for "lysine hibernylation" as a distinct modification is lacking, the profound metabolic suppression and fuel switching that occurs during hibernation points to a fertile ground for the regulatory role of Khib. The regulation of metabolic enzymes and gene expression by Khib aligns perfectly with the physiological adaptations required for hibernation. Future proteomic studies on hibernating animals, such as ground squirrels, are needed to elucidate the specific roles of Khib in this remarkable biological process. It is plausible that changes in the levels and locations of Khib on key metabolic and regulatory proteins contribute to the dramatic and reversible metabolic depression observed in hibernation.
Quantitative Data on Lysine 2-Hydroxyisobutyrylation
The following tables summarize quantitative proteomics data from key studies, illustrating the prevalence and regulation of Khib across different cellular contexts.
Table 1: Summary of Proteome-wide Khib Studies
| Species/Cell Line | Number of Khib Sites Identified | Number of Khib Proteins Identified | Key Biological Pathways Implicated | Reference |
| Human (HCT116) | 4,239 | Not Specified | Glycolysis, Carbon Metabolism, Amino Acid Synthesis | [8] |
| Human (HEK293) | 3,502 | 1,050 | Nucleic Acid Metabolism, Translation | [3] |
| Human (Pancreatic Cancer) | 10,367 | 2,325 | Glycolysis/Gluconeogenesis, TCA Cycle, Fatty Acid Degradation | [11] |
| Soybean (Leaves) | 4,251 | 1,532 | Biosynthesis, Central Carbon Metabolism, Photosynthesis | [5] |
| Aspergillus fumigatus | 18,091 | 3,494 | Ribosome Biosynthesis, Protein Synthesis, Nucleocytoplasmic Transport | [12] |
Table 2: Regulation of Khib Sites by p300
| Protein | Khib Site | Fold Change (WT vs. p300 KO) | Biological Process | Reference |
| ENO1 | K343 | Significantly Decreased | Glycolysis | [8] |
| ALDOA | Multiple | Significantly Decreased | Glycolysis | [8] |
| GAPDH | Multiple | Significantly Decreased | Glycolysis | [8] |
| PGK1 | Multiple | Significantly Decreased | Glycolysis | [8] |
| PKM | Multiple | Significantly Decreased | Glycolysis | [8] |
Detailed Experimental Protocols
Mass Spectrometry-Based Proteomic Analysis of Khib
This protocol outlines a standard workflow for the identification and quantification of Khib sites from cell or tissue samples.
a. Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using trypsin.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
b. Immunoaffinity Enrichment of Khib-containing Peptides:
-
Incubate the desalted peptides with an anti-Khib antibody conjugated to agarose (B213101) or magnetic beads. This step is crucial for enriching the low-abundance Khib-modified peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched Khib-containing peptides from the antibody beads.
c. LC-MS/MS Analysis:
-
Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Perform data analysis using appropriate software to identify Khib-modified peptides and quantify their abundance.
Western Blot Analysis of Global Khib Levels
This protocol is used to assess the overall levels of Khib in a sample.
-
Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a pan-anti-Khib antibody.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dynamic regulation of lysine 2-hydroxyisobutyrylation by "writer" and "eraser" enzymes.
Caption: Khib-mediated regulation of central metabolic pathways.
Caption: Experimental workflow for proteomic analysis of lysine 2-hydroxyisobutyrylation.
Conclusion and Future Directions
Lysine 2-hydroxyisobutyrylation is a widespread and dynamically regulated post-translational modification that plays a pivotal role in the regulation of fundamental cellular processes, particularly metabolism and gene expression. The identification of its regulatory enzymes has provided a framework for understanding how this modification is integrated with cellular signaling networks. While the direct involvement of Khib in hibernation is yet to be fully elucidated, its profound impact on metabolic reprogramming makes it a prime candidate for a key regulatory role in this and other metabolically plastic states.
Future research should focus on:
-
Investigating the Khib landscape in hibernating animals: Comprehensive proteomic studies are needed to identify changes in Khib patterns during different stages of hibernation.
-
Elucidating the functional consequences of Khib on specific metabolic enzymes: In-depth biochemical and structural studies will be crucial to understand how Khib modulates enzyme activity.
-
Developing specific inhibitors and activators of Khib "writers" and "erasers": Such tools will be invaluable for dissecting the physiological roles of Khib and for potential therapeutic interventions in diseases with metabolic dysregulation.
The continued exploration of lysine 2-hydroxyisobutyrylation promises to unveil new layers of cellular regulation and may provide novel therapeutic targets for a range of human diseases.
References
- 1. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]
- 12. Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Machinery of Lysine Hibernylation: A Technical Guide for Researchers
An In-depth Exploration of the Writers, Erasers, and Readers Orchestrating a Novel Post-Translational Modification
Abstract
Lysine (B10760008) hibernylation, also known as 2-hydroxyisobutyrylation (Khib), is a recently discovered, evolutionarily conserved post-translational modification (PTM) that is increasingly recognized for its significant role in regulating a wide array of cellular processes, including gene transcription and metabolism.[1][2][3][4] This technical guide provides a comprehensive overview of the core enzymatic machinery governing lysine hibernylation, including the "writer" enzymes that install the modification, the "eraser" enzymes that remove it, and the "reader" proteins that recognize and bind to it. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underlying this important PTM. We present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further investigation into this burgeoning field.
Introduction to Lysine Hibernylation (Khib)
Lysine hibernylation is the covalent addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue.[2] This modification introduces a +86.0368 Da mass shift and alters the local chemical environment of the modified lysine, thereby influencing protein structure, function, and interaction networks.[5] Khib is distinct from the well-studied lysine acetylation in both its chemical structure and its genomic distribution, suggesting unique regulatory functions.[6] The donor for this modification is 2-hydroxyisobutyryl-CoA, a metabolite that links cellular metabolism to the regulation of protein function through this PTM.[6]
The regulation of lysine hibernylation is a dynamic process controlled by three key classes of proteins:
-
Writers (Lysine Hibernyltransferases): Enzymes that catalyze the transfer of the 2-hydroxyisobutyryl group from 2-hydroxyisobutyryl-CoA to lysine residues.
-
Erasers (Lysine Dehibernylases): Enzymes that remove the 2-hydroxyisobutyryl group from lysine residues.
-
Readers: Proteins that contain specialized domains capable of recognizing and binding to hibernylated lysine residues, thereby transducing the signal of this modification into downstream cellular events.
This guide will delve into the specific enzymes identified in each of these classes and the methodologies used to study them.
The "Writers" of Lysine Hibernylation
Current research has identified two primary lysine acetyltransferases (KATs) that also function as the principal "writers" of lysine hibernylation: p300 (also known as EP300 or KAT3B) and Tip60 (also known as KAT5) .[5][7][8]
p300/CBP
The transcriptional co-activator p300 and its close homolog CBP are well-established histone acetyltransferases that have been shown to possess robust lysine 2-hydroxyisobutyryltransferase activity.[6][9] p300 can catalyze Khib on both histone and non-histone proteins, playing a crucial role in regulating gene expression and metabolic pathways.[6] Studies have shown that p300 can differentially regulate lysine hibernylation and acetylation on distinct lysine sites, suggesting a sophisticated mechanism of substrate and modification-type selection.[9][10] For instance, out of 149 p300-targeted Khib sites, only 6 were found to overlap with the 693 p300-targeted acetylation sites, highlighting the distinct substrate preferences for these two modifications by the same enzyme.[9][10]
Tip60 (KAT5)
Tip60, a member of the MYST (Moz, Ybf2/Sas3, Sas2, Tip60) family of acetyltransferases, has also been identified as a significant "writer" of lysine hibernylation.[7][8] Proteomic studies have revealed that Tip60 mediates a distinct set of Khib substrates compared to p300, suggesting non-redundant roles in cellular regulation.[7] Overexpression of Tip60 leads to a significant increase in global Khib levels, and its substrates are involved in processes such as nucleic acid metabolism and translation.[7]
Quantitative Data on Khib "Writers"
The following table summarizes key quantitative findings from proteomic studies on the impact of p300 and Tip60 on lysine hibernylation.
| Enzyme | Cell Line | Number of Identified Khib Sites | Overlap with Acetylation Sites | Key Findings | Reference |
| p300 | HCT116 | 149 (p300-dependent) | 6 out of 149 | p300 differentially regulates Khib and Kac on distinct lysine sites.[9][10] | [9][10] |
| Tip60 | HEK293T | 3502 (in Tip60 overexpressing cells) | 5 out of 549 (overlap with p300-targeted Khib sites) | Tip60 has a distinct Khib substrate preference compared to p300.[7] | [7] |
The "Erasers" of Lysine Hibernylation
The removal of the 2-hydroxyisobutyryl group is catalyzed by specific histone deacetylases (HDACs), which act as the "erasers" of this modification. The primary enzymes identified with dehibernylase activity are HDAC2 and HDAC3 .[5][8]
HDAC2 and HDAC3
HDAC2 and HDAC3, members of the Class I HDAC family, have been shown to effectively remove Khib from both histone and non-histone proteins.[5][8] Their activity is crucial for maintaining the dynamic nature of lysine hibernylation and for reversing its downstream effects. The kinetic parameters of HDAC2 and HDAC3 for dehibernylation are an active area of research to understand their substrate specificity and regulatory mechanisms.[11][12][13][14]
Quantitative Data on Khib "Erasers"
The following table presents data on the kinetic parameters of HDACs, which, while not specific to dehibernylation, provide a basis for understanding their general deacylase activity.
| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| HDAC3 | Fluorogenic acetyl-lysine peptide | 13 | 0.23 | 17,700 | [11][14] |
| HDAC2 | Fluorogenic acetyl-lysine peptide | 31 | 0.15 | 4,800 | [11][12] |
Note: Kinetic data for dehibernylation is still emerging. The data presented here for deacetylation serves as a proxy for the general catalytic efficiency of these enzymes.
The "Readers" of Lysine Hibernylation
"Reader" proteins are crucial for translating the chemical information of PTMs into functional cellular outcomes. While the readers of lysine acetylation, such as bromodomain and YEATS domain-containing proteins, are well-characterized, the specific readers for lysine hibernylation are still being actively investigated.[15][16][17][18][19][20]
YEATS Domains
The YEATS domain has emerged as a potential reader for various lysine acylations. Some studies have shown that the YEATS domain of YEATS2 can bind to 2-hydroxyisobutyrylated lysine (Khib), although with a lower affinity compared to crotonylated lysine.[1][21] Specifically, the YEATS2 domain was found to bind to a histone H3 peptide with K27hib with a dissociation constant (KD) of 141.4 μM.[1] In contrast, the AF9 YEATS domain does not appear to bind to bulkier modifications like Khib.[22] This suggests that different YEATS domains may have distinct specificities for various acyl marks.
Bromodomains
Bromodomains are well-known readers of lysine acetylation.[16][18][19][20] However, their ability to bind to Khib is not well-established. Some studies have indicated that bromodomains do not generally interact with Khib.[15] Further research is needed to comprehensively screen the bromodomain family for potential Khib binders.
Signaling Pathways and Regulatory Networks
The activities of the writer and eraser enzymes of lysine hibernylation are tightly regulated by various cellular signaling pathways. Understanding these regulatory networks is crucial for elucidating the role of Khib in health and disease.
Regulation of p300 and Tip60
The activities of p300 and Tip60 are modulated by various signaling pathways and cellular states. For example, the metabolic state of the cell can influence the availability of 2-hydroxyisobutyryl-CoA, the substrate for hibernylation, thereby indirectly regulating the activity of these writers.[6] Additionally, p300 and Tip60 are known to interact and regulate each other's activity, adding another layer of complexity to the control of lysine acylation.[23][24][25]
Regulation of HDAC2 and HDAC3
The dehibernylase activity of HDAC2 and HDAC3 is also subject to intricate regulation. Post-translational modifications such as phosphorylation can modulate their enzymatic activity and subcellular localization.[17] Various signaling pathways, including those initiated by growth factors and stress signals, can converge on these HDACs to control the levels of lysine hibernylation.[23][26]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying lysine hibernylation.
Mass Spectrometry-Based Proteomic Analysis of Khib
Mass spectrometry (MS) is the primary tool for the global and site-specific identification and quantification of lysine hibernylation.[9][27][28][29][30][31][32][33][34]
Protocol Overview:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into peptides, typically using trypsin.[27]
-
Immunoaffinity Enrichment: Peptides containing the Khib modification are enriched using a high-affinity pan-Khib specific antibody.[5]
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and identify the modification site.[28]
-
Data Analysis: The MS data is processed using specialized software to identify and quantify the Khib sites.[30]
In Vitro Hibernylation/Dehibernylation Assays
These assays are crucial for confirming the enzymatic activity of putative writers and erasers and for studying their kinetics.
In Vitro Hibernylation Assay (Writer Activity):
-
Incubate: Recombinant writer enzyme (e.g., p300) is incubated with a substrate (e.g., histone H3 peptide) in the presence of 2-hydroxyisobutyryl-CoA.[33]
-
Detect: The addition of the Khib mark can be detected by Western blotting using a Khib-specific antibody or by mass spectrometry.[34][35]
In Vitro Dehibernylation Assay (Eraser Activity):
-
Prepare Substrate: A hibernylated substrate is prepared either synthetically or by in vitro hibernylation.
-
Incubate: The hibernylated substrate is incubated with the recombinant eraser enzyme (e.g., HDAC3).
-
Detect: The removal of the Khib mark is monitored by Western blotting or mass spectrometry.[32][36][37][38]
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Khib
ChIP-seq is used to map the genome-wide distribution of histone Khib marks, providing insights into their role in gene regulation.[21][26][30][36][37][38][39]
Protocol Overview:
-
Cross-linking and Chromatin Shearing: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA, followed by sonication to shear the chromatin into smaller fragments.[21]
-
Immunoprecipitation: A Khib-specific antibody is used to immunoprecipitate chromatin fragments containing hibernylated histones.[38]
-
DNA Purification and Sequencing: The DNA is purified from the immunoprecipitated complexes and sequenced using next-generation sequencing.[36]
-
Data Analysis: The sequencing reads are mapped to the genome to identify regions enriched with histone Khib.[26]
Conclusion and Future Directions
The field of lysine hibernylation is rapidly evolving, with significant strides being made in identifying the core enzymatic machinery that governs this modification. The identification of p300/Tip60 as writers and HDAC2/HDAC3 as erasers has provided a crucial foundation for understanding the regulation and function of Khib. However, several key areas require further investigation:
-
Identification of Khib Readers: A comprehensive screen for proteins that specifically recognize and bind to hibernylated lysine is a critical next step to fully elucidate the downstream signaling pathways.
-
Elucidation of Regulatory Pathways: More research is needed to understand the specific signaling cascades that modulate the activity of Khib writers and erasers in response to various cellular cues.
-
Development of Specific Inhibitors: The development of small molecule inhibitors that specifically target the hibernylation or dehibernylation activity of these enzymes will be invaluable tools for both basic research and potential therapeutic applications.
This technical guide provides a solid framework for researchers entering this exciting field and highlights the key questions that will drive future discoveries in the biology of lysine hibernylation.
References
- 1. YEATS2 is a selective histone crotonylation reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide identification of lysine 2-hydroxyisobutyrylation reveals conserved and novel histone modifications in Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolically-derived lysine acylations and neighboring modifications tune BET bromodomain binding to histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bromodomain: an acetyl-lysine binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elucidation of binding preferences of YEATS domains to site-specific acetylated nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bromodomains as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Bromodomain Proteins in Regulating Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure and acetyl-lysine recognition of the bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Development of Chemical Tools for the Human YEATS Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dynamic Interactions Between TIP60 and p300 Regulate FOXP3 Function Through a Structural Switch Defined by a Single Lysine on TIP60 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dynamic interactions between TIP60 and p300 regulate FOXP3 function through a structural switch defined by a single lysine on TIP60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Identification and Functional Analysis of Lysine 2-Hydroxyisobutyrylation in Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Proteome-wide Analysis of Lysine Acetylation Suggests its Broad Regulatory Scope in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Global Proteomics Analysis of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Method for identification and quantitative analysis of protein lysine methylation using matrix-assisted laser desorption/ionization--time-of-flight mass spectrometry and amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. Quantitative analysis of CBP- and P300-induced histone acetylations in vivo using native chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 37. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 38. m.youtube.com [m.youtube.com]
- 39. youtube.com [youtube.com]
The Expanding Universe of Lysine Modifications: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification (PTM) of lysine (B10760008) residues is a fundamental mechanism regulating protein function, cellular signaling, and disease pathogenesis. Beyond the well-established roles of acetylation and ubiquitination, a burgeoning field of research is uncovering a diverse array of novel lysine modifications. These discoveries are expanding our understanding of cellular regulation and opening new avenues for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core methodologies and key findings in the discovery and characterization of novel lysine modifications, with a focus on lactylation, succinylation, and crotonylation.
Novel Lysine Modifications: An Expanding Repertoire
The ε-amino group of lysine is a hub for a remarkable variety of PTMs, each imparting distinct structural and functional consequences to the modified protein. Recent advances in mass spectrometry-based proteomics have led to the identification of a growing family of lysine acylations and other modifications.[1][2][3][4][5]
Table 1: A Selection of Novel Lysine Modifications
| Modification | Mass Shift (Da) | Key Biological Roles | References |
| Lactylation | +72.021 | Regulation of gene expression in response to glycolysis, immune cell function, cancer metabolism.[1][4][6][7][8] | [1][4][6][7][8] |
| Succinylation | +100.016 | Regulation of mitochondrial metabolism, enzyme activity, and chromatin structure.[9][10][11][12] | [9][10][11][12] |
| Crotonylation | +68.026 | Transcriptional activation, DNA damage response, regulation of spermatogenesis.[12][13][14][15] | [12][13][14][15] |
| Malonylation | +86.000 | Regulation of metabolic enzymes, involvement in cellular metabolism.[16][17][18] | [16][17][18] |
| Propionylation | +56.026 | Transcriptional regulation, histone modification. | |
| Butyrylation | +70.042 | Histone modification, potential role in gene regulation. |
Signaling Pathways and Regulatory Networks
Novel lysine modifications are integral components of complex signaling networks, often acting as metabolic sensors that link cellular energy status to downstream biological processes.
Lysine Lactylation: A Link Between Glycolysis and Gene Regulation
Lysine lactylation is a recently discovered PTM that is directly regulated by the levels of lactate, a key metabolite produced during glycolysis.[1][4] This modification has been shown to play a crucial role in modulating gene expression, particularly in the context of cancer and immune responses.[1][6][7][8]
References
- 1. Frontiers | Recent advances of lysine lactylation in prokaryotes and eukaryotes [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of lysine lactylation in prokaryotes and eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Lysine Lactylation: When Metabolism Meets Gene Expression - Bio-Connect [bio-connect.nl]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. Identification of lysine succinylation substrates and the succinylation regulatory enzyme CobB in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysine succinylation, the metabolic bridge between cancer and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel protein acylations in ferroptosis: decoding the regulatory roles of lactylation, crotonylation, succinylation, and β-hydroxybutyrylation [frontiersin.org]
- 13. Lysine Crotonylation: An Emerging Player in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functions and mechanisms of lysine crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Large-Scale Identification of Lysine Crotonylation Reveals Its Potential Role in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Role of Lysine β-hydroxyisobutyrylation (Khib) in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine (B10760008) β-hydroxyisobutyrylation (Khib) is a recently discovered, evolutionarily conserved post-translational modification (PTM) that is increasingly recognized as a critical regulator of cellular metabolism.[1][2] This modification, involving the addition of a β-hydroxyisobutyryl group to lysine residues, is dynamically controlled by "writer" and "eraser" enzymes, directly linking cellular metabolic states to protein function.[1][3] Extensive proteomic studies have revealed that Khib is widespread, targeting key enzymes in central metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[1][4] Its dysregulation has been implicated in various diseases, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the role of Khib in metabolic regulation, detailing the enzymatic machinery, affected pathways, and key experimental methodologies.
Introduction to Lysine β-hydroxyisobutyrylation (Khib)
First identified in 2014, lysine β-hydroxyisobutyrylation (Khib) is a post-translational modification where a β-hydroxyisobutyryl group is covalently attached to the ε-amino group of a lysine residue.[1] This modification neutralizes the positive charge of the lysine side chain and introduces a bulkier moiety than acetylation, suggesting a significant impact on protein structure and function.[1] Khib is found across prokaryotes and eukaryotes and has been shown to play crucial roles in various cellular processes, with a particular enrichment in metabolic pathways and the regulation of gene expression.[1][5]
The Enzymatic Regulation of Khib
The dynamic nature of Khib is maintained by the coordinated action of "writer" enzymes that add the modification and "eraser" enzymes that remove it.[1][3]
-
Writers (Lysine β-hydroxyisobutyryltransferases): The primary enzymes responsible for installing the Khib mark are the histone acetyltransferases (HATs) p300 and Tip60 .[1] These enzymes exhibit different substrate specificities, suggesting they regulate distinct cellular pathways. For instance, p300-mediated Khib preferentially targets glycolytic enzymes, while Tip60-regulated Khib substrates are more involved in nucleic acid metabolism and translation.[1]
-
Erasers (Lysine De-β-hydroxyisobutyrylases): The removal of Khib is primarily catalyzed by Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3 .[4] Knockdown of HDAC2 or HDAC3 has been shown to increase the global levels of histone Khib.[4]
The regulation of these enzymes is intrinsically linked to the metabolic state of the cell, particularly the availability of the substrate precursor, 2-hydroxyisobutyryl-CoA.[6]
Khib in Core Metabolic Pathways
Proteomic studies have identified a vast number of Khib-modified proteins, with a significant enrichment of enzymes involved in central metabolism.[1][4]
Glycolysis
Khib plays a pivotal role in regulating glycolysis. Several key glycolytic enzymes are targets of Khib, including Enolase 1 (ENO1), phosphoglycerate kinase 1, pyruvate (B1213749) kinase M2, glyceraldehyde-3-phosphate dehydrogenase, and fructose-bisphosphate aldolase (B8822740) A.[2][4] The p300-mediated Khib of ENO1 has been shown to negatively regulate its enzymatic activity, thereby modulating glycolytic flux.[1][2] This direct regulation of a key metabolic enzyme highlights the importance of Khib in maintaining cellular energy homeostasis.[1] Deletion of p300 leads to reduced Khib levels on glycolytic enzymes, resulting in impaired glycolysis and increased sensitivity to glucose depletion.[2][7]
Tricarboxylic Acid (TCA) Cycle and Fatty Acid Metabolism
Khib modification is also prevalent in enzymes of the TCA cycle and fatty acid metabolism.[4] This suggests a broader role for Khib in regulating cellular energy production and lipid homeostasis. For instance, in HeLa cells, Khib is enriched in proteins involved in fatty acid metabolism and the citric acid cycle.[4] In soybean leaves, Khib-modified proteins are significantly associated with central carbon metabolism.[8][9]
Quantitative Proteomic Data on Khib
Proteome-wide analyses have been instrumental in identifying Khib sites and quantifying their abundance across different species and conditions.
| Species | Number of Khib Sites Identified | Number of Khib Proteins Identified | Key Metabolic Pathways Enriched | Reference |
| Escherichia coli | 7,122 | 1,137 | Metabolism and biosynthesis | [10] |
| Soybean | 4,251 | 1,532 | Ribosome biosynthesis, central carbon metabolism, photosynthesis, fatty acid biosynthesis | [8][9] |
| Human (HeLa cells) | >100s of proteins | >80 proteins with >10 sites | RNA transport, protein export, fatty acid metabolism, citric acid cycle, pyruvate metabolism | [4] |
| Maize | 2,066 | 728 | Glycolysis, TCA cycle, protein synthesis, peroxisome, secondary metabolism | [11] |
| Rice | 9,916 (seeds), 4,163 (seedlings) | 2,512 (seeds), 1,596 (seedlings) | Carbon metabolism, photosynthesis | [12] |
Experimental Protocols
Mass Spectrometry-Based Proteomic Analysis of Khib
This is the primary method for the global and site-specific identification and quantification of Khib-modified proteins.[6]
1. Protein Extraction and Digestion:
-
Harvest cells and lyse them in a buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide).[1]
-
Precipitate proteins using trichloroacetic acid (TCA)/acetone.[1]
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea), reduce disulfide bonds with dithiothreitol (B142953) (DTT), and alkylate with iodoacetamide (B48618) (IAA).[1]
-
Digest proteins into peptides using trypsin.[1]
2. Affinity Enrichment of Khib-peptides:
-
Use a pan-specific anti-Khib antibody conjugated to agarose (B213101) beads.[1]
-
Incubate the tryptic peptides with the antibody-conjugated beads.[1]
-
Wash the beads to remove non-specifically bound peptides.
-
Elute the enriched Khib-containing peptides.
3. LC-MS/MS Analysis:
-
Separate the enriched peptides using liquid chromatography.[1]
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive, Orbitrap).[1]
-
Acquire MS1 scans for peptide mass-to-charge ratio and MS2 scans for peptide sequencing to identify the exact location of the Khib modification.[1]
4. Data Analysis:
-
Search the MS data against a protein database using software like MaxQuant to identify Khib-modified peptides and proteins.[6]
-
Perform bioinformatics analysis (e.g., Gene Ontology, KEGG pathway analysis) to determine the functional enrichment of Khib-modified proteins.[6]
Western Blotting for Global Khib Detection
Western blotting with a pan-Khib specific antibody is used to assess the overall levels of Khib in a sample.[6]
1. Protein Extraction and Quantification:
-
Extract total protein from cells or tissues.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Membrane Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Khib.[6]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]
4. Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[6]
Conclusion and Future Perspectives
Lysine β-hydroxyisobutyrylation is a crucial post-translational modification that plays a significant role in the regulation of cellular metabolism.[1] The identification of its writers and erasers has provided a framework for understanding how this modification is integrated with cellular signaling networks.[1] The extensive modification of key metabolic enzymes underscores its importance in cellular energy homeostasis. Aberrant Khib has been linked to various diseases, making it a promising area for therapeutic intervention.[1] Future research will likely focus on elucidating the specific roles of Khib on individual proteins, understanding the cross-talk between Khib and other PTMs, and developing modulators of Khib writers and erasers for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Modification Enzymes: Exploring the Writers and Erasers | EpigenTek [epigentek.com]
- 4. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Integrated Analytical Approach for Screening Functional Post-Translational Modification Sites in Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global analysis of lysine 2-hydroxyisobutyrylation during Fusarium graminearum infection in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Core of Control: A Technical Guide to Lysine Acylation in Bacterial Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. In bacteria, the covalent modification of lysine (B10760008) residues is emerging as a key strategy to rapidly respond to environmental cues, regulate metabolic pathways, and orchestrate virulence. While a plethora of lysine modifications exist, this guide focuses on significant acylations, such as acetylation and succinylation, which dramatically alter the physicochemical properties of lysine. The term "hibernylation," as specified in the topic, is not a recognized term in the current scientific literature for a specific lysine modification. Therefore, this guide will interpret "hibernylation" as a conceptual descriptor for lysine acylations that induce a substantial functional shift in the modified protein, akin to the metabolic shift observed in hibernation. These modifications, particularly those that add bulky or charged moieties, can profoundly impact protein structure, function, and interaction networks, thereby playing a pivotal role in bacterial pathogenesis.
This technical guide provides an in-depth exploration of the mechanisms of lysine acylation, its impact on bacterial virulence, and its potential as a target for novel antimicrobial therapies. We present quantitative data on the effects of these modifications, detailed experimental protocols for their study, and visual representations of the key pathways and workflows.
Lysine Acylation: A Key Regulator of Bacterial Physiology and Virulence
Lysine acylation is a reversible process involving the addition of an acyl group to the ε-amino group of a lysine residue. This modification neutralizes the positive charge of the lysine side chain and can introduce new chemical functionalities, leading to significant conformational and functional changes in the target protein.
Mechanisms of Lysine Acylation:
In bacteria, lysine acylation is controlled by both enzymatic and non-enzymatic mechanisms.
-
Enzymatic Acylation: Lysine acetyltransferases (KATs) and other acyltransferases utilize acyl-coenzyme A (acyl-CoA) donors to catalyze the transfer of an acyl group to a lysine residue. The reverse reaction is catalyzed by lysine deacetylases (KDACs) and other deacylases, which remove the acyl group.[1][2]
-
Non-enzymatic Acylation: High-energy acyl donors, such as acetyl phosphate (B84403) (AcP), can non-enzymatically acylate lysine residues.[1][2] This process is often dependent on the intracellular concentration of these metabolites and the local chemical environment of the lysine residue.
The balance between acylation and deacylation allows bacteria to dynamically regulate protein function in response to changing environmental conditions.
Impact of Lysine Acylation on Bacterial Pathogenesis
Lysine acylation has been shown to influence a wide range of processes that are critical for bacterial pathogenesis, including:
-
Metabolic Reprogramming: Many enzymes involved in central carbon metabolism are regulated by lysine acylation.[3][4][5] This allows pathogenic bacteria to adapt their metabolism to the specific nutrient landscape of the host environment.
-
Virulence Factor Regulation: The activity of key virulence factors, such as toxins, adhesins, and secretion systems, can be directly modulated by lysine acylation.[6][7] For example, in Salmonella, the acetylation of the transcriptional regulator PhoP inhibits its DNA-binding activity, thereby downregulating the expression of virulence genes.
-
Stress Response and Survival: Lysine acylation plays a role in the bacterial response to various stresses encountered within the host, such as oxidative stress and nutrient limitation.
-
Antibiotic Resistance: Recent studies have linked lysine acetylation to antibiotic resistance mechanisms in bacteria like Escherichia coli.[8] Acetylation can alter the activity of enzymes involved in drug metabolism or modify drug targets.
Quantitative Data on the Effects of Lysine Acylation
The following tables summarize quantitative data from various studies on the impact of lysine acylation on protein function and bacterial virulence.
| Protein | Bacterium | Lysine Site | Modification | Effect | Fold Change/Percentage | Reference |
| Lactate Dehydrogenase (LdhA) | Escherichia coli | K9 | Arginine substitution (mimics deacetylation) | Increased enzyme activity | 2.5-fold increase | [2] |
| Lactate Dehydrogenase (LdhA) | Escherichia coli | K154, K248 | Glutamine substitution (mimics acetylation) | Decreased enzyme activity | ~70% decrease | [2] |
| S-ribosyl homocysteine lyase (LuxS) | Porphyromonas gingivalis | K165 | Glutamine substitution (mimics acetylation) | Reduced enzyme activity | Significant reduction | [7] |
| S-ribosyl homocysteine lyase (LuxS) | Porphyromonas gingivalis | K165 | Glutamate substitution (mimics succinylation) | Increased enzyme activity | Significant increase | [7] |
| Bacterial Process | Bacterium | Treatment | Effect | Quantitative Measurement | Reference |
| Cellular Invasion | Salmonella Typhimurium | Sodium L-lactate (induces lactylation) | Significantly reduced invasion of HeLa cells | Invasion rate significantly reduced | [9] |
| Cellular Invasion | Salmonella Typhimurium | Pyrogallol (PG) | Inhibition of invasion in Caco-2 cells | 72.75% inhibition | [10] |
| Cellular Invasion | Salmonella Typhimurium | Pyrogallol (PG) | Inhibition of invasion in Raw 264.7 cells | 44.8% inhibition | [10] |
| Cellular Invasion | Salmonella Typhimurium | PG + sub-MIC of marbofloxacin (B1676072) (MAR) | Increased inhibition of invasion in Caco-2 cells | 76.19% inhibition | [10] |
| Cellular Invasion | Salmonella Typhimurium | PG + sub-MIC of MAR | Increased inhibition of invasion in Raw 264.7 cells | 59.3% inhibition | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study lysine acylation in bacteria.
Proteomic Analysis of Lysine Acylation
This protocol outlines the workflow for identifying lysine acylation sites in bacterial proteins using mass spectrometry.
1. Protein Extraction and Digestion:
- Grow bacterial cells to the desired growth phase and harvest by centrifugation.
- Lyse the cells using a suitable method (e.g., sonication, bead beating) in a lysis buffer containing protease and deacetylase inhibitors.
- Quantify the protein concentration in the lysate.
- Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
- Digest the proteins into peptides using trypsin.[11]
2. Enrichment of Acylated Peptides:
- Use anti-acyl-lysine antibody-conjugated beads to specifically enrich for acylated peptides from the total peptide digest.[12][13][14]
- Incubate the peptide solution with the antibody beads.
- Wash the beads extensively to remove non-specifically bound peptides.
- Elute the enriched acylated peptides using an acidic solution.
3. LC-MS/MS Analysis:
- Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Use a high-resolution mass spectrometer to identify the peptide sequences and the precise location of the acylation sites.
- Analyze the MS data using specialized software to identify and quantify the acylated peptides.
Western Blot Analysis for Detecting Acylated Proteins
This protocol describes the detection of acylated proteins using western blotting.
1. Protein Extraction and SDS-PAGE:
- Extract total protein from bacterial cells as described above.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
2. Protein Transfer and Immunoblotting:
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for the acylated lysine of interest.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
3. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands corresponding to the acylated proteins.[15][16]
Bacterial Virulence Assays
1. Cell Invasion Assay (Gentamicin Protection Assay):
- Seed eukaryotic host cells (e.g., HeLa, Caco-2) in a multi-well plate and grow to confluence.
- Infect the host cells with the bacterial strain of interest at a specific multiplicity of infection (MOI).
- Allow the bacteria to invade the host cells for a defined period.
- Add gentamicin, an antibiotic that kills extracellular but not intracellular bacteria, to the medium.
- After incubation, lyse the host cells to release the intracellular bacteria.
- Plate serial dilutions of the lysate on appropriate agar (B569324) plates to enumerate the number of colony-forming units (CFUs), which represents the number of viable intracellular bacteria.[17][18][19]
2. Mouse Model of Infection:
- Challenge mice (e.g., C57BL/6) with the wild-type and mutant bacterial strains via an appropriate route of infection (e.g., oral, intraperitoneal).
- Monitor the mice for signs of disease and survival over a set period.
- At specific time points post-infection, euthanize the mice and harvest organs (e.g., spleen, liver, intestines).
- Homogenize the organs and plate serial dilutions to determine the bacterial load in each organ.[20][21]
Mandatory Visualizations
Signaling Pathway: Regulation of PhoP by Acetylation in Salmonella
Caption: Regulation of the PhoP/PhoQ two-component system in Salmonella by lysine acetylation.
Experimental Workflow: Proteomic Identification of Lysine Acylation Sites
Caption: A typical experimental workflow for the proteomic identification of lysine acylation sites.
Logical Relationship: Lysine Acylation in Bacterial Pathogenesis and Drug Development
Caption: The central role of lysine acylation in bacterial pathogenesis and its potential as a therapeutic target.
Conclusion
Lysine acylation represents a fundamental regulatory mechanism in bacteria, with profound implications for pathogenesis. The ability of bacteria to dynamically modify their proteome through these modifications allows for rapid adaptation to the host environment and the fine-tuning of virulence. The growing body of research in this area is not only enhancing our understanding of host-pathogen interactions but is also unveiling new avenues for the development of novel antimicrobial strategies. By targeting the enzymes that mediate lysine acylation or the acylated proteins themselves, it may be possible to disrupt key virulence pathways and combat the growing threat of antibiotic resistance. Further research into the diverse landscape of lysine acylations and their specific roles in different pathogenic bacteria will be crucial for translating these fundamental discoveries into clinical applications.
References
- 1. Contribution of Nε-lysine Acetylation towards Regulation of Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bacterial protein acetylation: mechanisms, functions, and methods for study [frontiersin.org]
- 3. Global Lysine Acetylation in Escherichia coli Results from Growth Conditions That Favor Acetate Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinylome Analysis Reveals the Involvement of Lysine Succinylation in Metabolism in Pathogenic Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering novel enzymatic and non-enzymatic lysine lactylation in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting Salmonella Typhimurium Invasion and Intracellular Survival Using Pyrogallol [frontiersin.org]
- 11. Frontiers | Comprehensive Proteomic Analysis of Lysine Acetylation in the Foodborne Pathogen Trichinella spiralis [frontiersin.org]
- 12. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Determination of Protein Lysine Acetylation by Western Blotting [bio-protocol.org]
- 16. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis | PLOS One [journals.plos.org]
- 17. Gentamicin Protection assay (Intracellular Survival Assay) for Salmonella Typhimurium/Typhi [protocols.io]
- 18. High-throughput Assay to Phenotype Salmonella enterica Typhimurium Association, Invasion, and Replication in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-throughput assay to phenotype Salmonella enterica Typhimurium association, invasion, and replication in macrophages. [escholarship.org]
- 20. Citrobacter rodentium mouse model of bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Humanized Mouse Models of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Lysine Post-Translational Modifications in Eukaryotic Hibernation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "lysine hibernylation" is not a recognized post-translational modification in the current scientific literature. This guide will focus on established lysine (B10760008) post-translational modifications (PTMs) that play a crucial role in the biological processes of hibernation and torpor in eukaryotic cells.
Introduction
Hibernation is a fascinating biological adaptation that allows certain animals to survive periods of harsh environmental conditions, such as extreme cold and food scarcity. It is characterized by a profound, yet reversible, suppression of metabolic rate, a significant drop in body temperature, and reduced physiological activity.[1] At the molecular level, this remarkable phenotype is orchestrated by a complex network of regulatory mechanisms, among which post-translational modifications (PTMs) of proteins play a pivotal role.
Lysine, an essential amino acid, is a frequent target for a wide array of PTMs due to its reactive ε-amino group.[2] These modifications, including acetylation, methylation, ubiquitination, and more recently discovered acylations, are critical for regulating protein function, stability, localization, and interaction networks.[3][4] In the context of hibernation, lysine modifications are emerging as key regulators of the cellular adaptations required for survival in a hypometabolic state. This guide provides a comprehensive overview of the core mechanisms, biological functions, and experimental methodologies related to key lysine modifications in the context of hibernation.
Core Mechanisms of Lysine Modifications in Hibernation
The levels of lysine modifications are dynamically regulated by the interplay of "writer" enzymes that add the modification and "eraser" enzymes that remove it.
Lysine Acetylation
Lysine acetylation, the addition of an acetyl group from acetyl-CoA, is a well-studied PTM that neutralizes the positive charge of the lysine residue, thereby influencing protein structure and interactions.[5]
-
Writers (Lysine Acetyltransferases - KATs): Enzymes like p300/CBP, PCAF, and GCN5L2 catalyze the transfer of an acetyl group to lysine residues.[6]
-
Erasers (Lysine Deacetylases - HDACs and Sirtuins): Histone deacetylases (HDACs) and the NAD+-dependent sirtuins (SIRTs) remove acetyl groups.[7]
During hibernation, the expression and activity of these enzymes are tissue-specifically regulated. For instance, in the brown adipose tissue of thirteen-lined ground squirrels, the levels of PCAF and GCN5L2, as well as total histone acetyltransferase (HAT) activity, increase during torpor, suggesting a role in regulating metabolic activity in this tissue.[6]
Lysine Methylation
Lysine methylation involves the addition of one, two, or three methyl groups to a lysine residue. Unlike acetylation, methylation does not alter the charge of the lysine residue but creates binding sites for specific protein domains.
-
Writers (Lysine Methyltransferases - KMTs): A diverse family of enzymes, including SMYD2, SUV39H1, SET8, SET7/9, and G9a, are responsible for lysine methylation.[8]
-
Erasers (Lysine Demethylases - KDMs): Enzymes like the Jumonji domain-containing histone demethylases remove methyl groups.[9]
Studies in hibernating ground squirrels have shown significant changes in the protein levels of several KMTs in skeletal muscle and liver during the torpor-arousal cycle, indicating a dynamic regulation of lysine methylation.[8]
Lysine β-hydroxybutyrylation (Kbhb)
Kbhb is a more recently discovered lysine acylation that is directly linked to metabolism, as it utilizes β-hydroxybutyrate, a ketone body.
-
Writers: The acetyltransferase p300 has been identified as a writer for Kbhb.[7][10][11][12][13]
-
Erasers: HDAC1 and HDAC2 have been shown to remove Kbhb.[7][10][11][12][13]
Given that hibernation involves a shift towards lipid metabolism and the production of ketone bodies, Kbhb is a strong candidate for a regulatory role in this process, although direct studies in hibernating animals are still emerging.
Biological Functions in Hibernation
Lysine modifications regulate a multitude of cellular processes that are critical for the hibernation phenotype.
Regulation of Gene Expression
Histone modifications are central to the regulation of chromatin structure and gene expression. During hibernation, global transcriptional suppression is observed, which is in part mediated by changes in histone acetylation and methylation patterns.[6][8] For example, increased H3K9ac in brown adipose tissue during torpor is consistent with the need for active metabolism in this tissue for heat production during arousal.[6]
Metabolic Reprogramming
Many enzymes involved in key metabolic pathways are regulated by lysine acetylation. The shift from carbohydrate to lipid-based metabolism during hibernation is likely regulated by changes in the acetylation status of metabolic enzymes.
Cytoprotection
Hibernating animals are protected from various stresses, including ischemia-reperfusion injury and oxidative stress. Lysine modifications on proteins like p53, a key regulator of cell fate, have been observed to change during hibernation, suggesting a role in promoting cell survival.[8]
Data Presentation
Table 1: Lysine Acetyltransferases and Deacetylases in Hibernation
| Enzyme Family | Specific Enzyme | Tissue | Change during Torpor | Reference |
| KATs | PCAF | Brown Adipose Tissue | Increased | [6] |
| GCN5L2 | Brown Adipose Tissue | Increased | [6] | |
| CBP | Skeletal Muscle | Decreased | [6] | |
| GCN5L2 | Skeletal Muscle | Decreased | [6] | |
| HDACs | HAT1 | White Adipose Tissue | Decreased | [6] |
Table 2: Lysine Methyltransferases in Hibernation
| Enzyme Family | Specific Enzyme | Tissue | Change during Torpor/Arousal | Reference |
| KMTs | SMYD2 | Skeletal Muscle, Liver | Increased | [8] |
| SUV39H1 | Skeletal Muscle, Liver | Increased | [8] | |
| SET8 | Skeletal Muscle, Liver | Increased | [8] | |
| SET7/9 | Skeletal Muscle, Liver | Increased | [8] | |
| G9a | Skeletal Muscle, Liver | Increased | [8] |
Experimental Protocols
Identification of Lysine Modifications by Mass Spectrometry
Mass spectrometry-based proteomics is the primary method for the global and site-specific identification of PTMs.
-
Protein Extraction and Digestion: Proteins are extracted from tissues or cells of interest. The protein mixture is then digested, typically with trypsin, to generate peptides.[14]
-
Enrichment of Modified Peptides: Due to the low stoichiometry of many PTMs, an enrichment step is often necessary. This is typically achieved through immunoprecipitation using pan-specific or site-specific antibodies against the modification of interest (e.g., anti-acetyllysine, anti-methyllysine).[15]
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptides allows for the identification of the peptide sequence and the localization of the modification.[14][16]
-
Data Analysis: The MS/MS data is searched against a protein sequence database using specialized software to identify the modified peptides and proteins.[17]
Western Blotting for Detection of Specific Lysine Modifications
Western blotting is used to detect changes in the overall level of a specific lysine modification or the modification of a specific protein.
-
Protein Extraction and SDS-PAGE: Proteins are extracted and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the lysine modification of interest (e.g., anti-H3K9ac). A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is then used.[17]
-
Detection: The signal is detected using a chemiluminescent or fluorescent substrate.
In Vitro Enzyme Activity Assays
These assays are used to measure the activity of writer and eraser enzymes.
-
Substrate Preparation: A peptide or histone substrate containing the target lysine residue is prepared.
-
Enzymatic Reaction: The purified enzyme is incubated with the substrate and the necessary cofactor (e.g., acetyl-CoA for KATs, NAD+ for sirtuins).
-
Detection of Modification: The level of modification on the substrate is quantified. This can be done using various methods, such as radioisotope labeling, HPLC, or mass spectrometry.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The dynamic cycle of lysine acetylation and deacetylation.
Caption: Experimental workflow for identifying lysine modifications.
Conclusion
The study of lysine post-translational modifications is providing profound insights into the molecular underpinnings of hibernation. While the term "lysine hibernylation" does not represent a known PTM, the dynamic regulation of established modifications like acetylation, methylation, and β-hydroxybutyrylation is clearly integral to the profound physiological changes observed during this state. Further research in this area, particularly comprehensive proteomic analyses of various tissues from hibernating animals, will undoubtedly uncover novel regulatory mechanisms. A deeper understanding of how these modifications orchestrate metabolic suppression and cytoprotection holds significant potential for translational applications, including the development of therapeutic strategies for conditions such as stroke, heart attack, and organ preservation.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 3. Regulating the regulators: lysine modifications make their mark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nε-lysine acetylation in the endoplasmic reticulum – a novel cellular mechanism that regulates proteostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Roles for lysine acetyltransferases during mammalian hibernation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hibernation impacts lysine methylation dynamics in the 13-lined ground squirrel, Ictidomys tridecemlineatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis and Discovery of Lysine and Arginine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 14. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Significance of Protein Hibernylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mammalian hibernation is a remarkable adaptation characterized by profound, reversible physiological changes, including a drastic reduction in metabolic rate, heart rate, and body temperature. At the molecular level, these transitions are orchestrated by a complex interplay of regulatory mechanisms, with post-translational modifications (PTMs) of proteins emerging as a critical component. This technical guide introduces the concept of "protein hibernylation" as a collective term for the dynamic suite of PTMs that govern the hibernation phenotype. We delve into the core mechanisms of key hibernylation events, including phosphorylation, succinylation, malonylation, and SUMOylation, and their physiological significance in metabolic suppression and cellular protection. This document provides detailed experimental protocols for the identification and quantification of these modifications and presents key signaling pathways and experimental workflows as visual diagrams to facilitate a deeper understanding of this fascinating biological phenomenon. The insights presented herein offer potential avenues for novel therapeutic strategies in areas such as organ preservation, metabolic disorders, and neurodegenerative diseases.
Introduction: The Concept of Protein Hibernylation
While not a formally recognized term in current literature, "protein hibernylation" is used in this guide to encapsulate the diverse and dynamic post-translational modifications that proteins undergo to facilitate the profound physiological shifts observed in hibernating mammals. These modifications are crucial for the rapid and reversible suppression of metabolic processes, protection against cellular stress, and maintenance of cellular homeostasis at low body temperatures.[1][2] Unlike de novo protein synthesis, which is energetically costly and largely suppressed during torpor, PTMs allow for swift and nuanced regulation of protein function.[3][4] This guide will explore the most significant of these modifications and their collective role in the remarkable biology of hibernation.
Key Types of Protein Hibernylation and Their Physiological Roles
The hibernation cycle, with its dramatic swings between torpor (a state of reduced metabolic activity) and interbout euthermia (periods of normal body temperature), is governed by the precise regulation of cellular enzymes and structural proteins.[5][6] This regulation is largely achieved through various PTMs.
Protein Phosphorylation
Reversible protein phosphorylation is a well-established regulatory mechanism that plays a pivotal role in metabolic suppression during hibernation.[5] The phosphorylation state of key enzymes can dramatically alter their activity, effectively acting as a molecular switch to downregulate energy-intensive pathways.
Physiological Significance:
-
Metabolic Suppression: Phosphorylation of pyruvate (B1213749) dehydrogenase during hibernation leads to its near-complete inactivation, thereby reducing the entry of glycolytic products into the tricarboxylic acid (TCA) cycle.[6]
-
Enzyme Activity Modulation: The phosphorylation of the 75-kDa subunit of electron transport system (ETS) complex I is increased during torpor, which is associated with a decrease in its activity.[5][6] Conversely, phosphorylation of succinyl-CoA ligase and the flavoprotein subunit of ETS complex II is greater during interbout euthermia, correlating with increased metabolic activity.[5][6]
Protein Succinylation and Malonylation
Recent proteomic studies have highlighted the importance of lysine (B10760008) succinylation and malonylation, two PTMs that involve the addition of negatively charged acyl groups, in regulating mitochondrial metabolism.[2][6][7][8] These modifications are particularly relevant in the context of hibernation, where a shift from carbohydrate to lipid-based metabolism occurs.
Physiological Significance:
-
Mitochondrial Regulation: A significant number of mitochondrial proteins are subject to succinylation and malonylation, impacting enzymes involved in the TCA cycle and fatty acid β-oxidation.[7][8]
-
Role of SIRT5: The NAD+-dependent deacetylase SIRT5 has been identified as a key enzyme that removes succinyl and malonyl groups from proteins.[9][10][11] This "de-hibernylation" activity of SIRT5 is crucial for modulating metabolic pathways. For instance, SIRT5 regulates enzymes in glycolysis, the TCA cycle, and fatty acid oxidation.[9][10]
Protein SUMOylation
Small Ubiquitin-like Modifier (SUMO) conjugation, or SUMOylation, is another PTM that has been found to be massively increased in the brain, liver, and kidney of hibernating ground squirrels during torpor.[12]
Physiological Significance:
-
Neuroprotection: Increased SUMOylation is linked to cellular protection against ischemia and other stressors, which is highly relevant to the low blood flow conditions experienced during torpor.[12]
-
Transcriptional Regulation: SUMOylation is known to regulate transcription factors, which can have broad effects on gene expression, contributing to the overall hibernating phenotype.[12]
Quantitative Analysis of Protein Hibernylation
Quantitative proteomics has been instrumental in elucidating the changes in the proteome and its modifications during hibernation.[13][14][15][16] These studies have provided valuable data on the extent and dynamics of protein hibernylation.
| Modification | Protein/Enzyme | Change during Torpor | Organism/Tissue | Reference |
| Phosphorylation | Pyruvate Dehydrogenase | 96% inactive | Ground Squirrel | [6] |
| ETS Complex I (75-kDa subunit) | 1.5-fold increase | 13-lined Ground Squirrel/Liver | [5][6] | |
| ETS Complex II (flavoprotein subunit) | Decreased | 13-lined Ground Squirrel/Liver | [5][6] | |
| Succinyl-CoA Ligase | Decreased | 13-lined Ground Squirrel/Liver | [5][6] | |
| eIF2α | ~13% phosphorylated (vs. <2% in active) | Ground Squirrel/Brain | [3] | |
| Acetylation | ETS Complex IV (subunit 1) | Increased | 13-lined Ground Squirrel/Liver | [5][6] |
| SUMOylation | Global Protein SUMOylation | Massively increased | 13-lined Ground Squirrel/Brain, Liver, Kidney | [12] |
Table 1: Quantitative Changes in Protein Hibernylation. This table summarizes key quantitative findings on the changes in various PTMs during hibernation, highlighting the affected proteins and the magnitude of the change.
Experimental Protocols
The study of protein hibernylation relies on a variety of sophisticated techniques. Below are detailed methodologies for some of the key experiments cited in this guide.
Western Blotting for Phosphorylated Proteins
This protocol is adapted from standard procedures for detecting phosphorylated proteins and is crucial for validating findings from large-scale proteomic studies.[17][18][19][20]
a) Sample Preparation:
-
Homogenize tissues in a lysis buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.
-
Keep samples on ice at all times.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
b) Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c) Immunodetection:
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[19][20]
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mass Spectrometry-Based Identification of Malonylation and Succinylation Sites
This protocol outlines a general workflow for identifying and quantifying protein malonylation and succinylation using mass spectrometry (MS), a powerful tool for PTM analysis.[21][22][23][24][25][26]
a) Protein Extraction and Digestion:
-
Extract proteins from tissue or cell samples in a buffer containing deacylase inhibitors to preserve the modifications.
-
Digest the proteins into peptides using an enzyme such as trypsin.
b) Affinity Enrichment:
-
Enrich malonylated or succinylated peptides from the complex peptide mixture using antibodies that specifically recognize malonyl-lysine or succinyl-lysine residues.
c) LC-MS/MS Analysis:
-
Separate the enriched peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The fragmentation spectra will provide information on the peptide sequence and the precise location of the modification.
d) Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify the modified peptides.
-
Use specialized software to quantify the relative abundance of the modified peptides between different experimental conditions (e.g., torpor vs. interbout euthermia).
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental procedures is essential for a comprehensive understanding of protein hibernylation. The following diagrams were generated using the DOT language.
Figure 1: A simplified signaling pathway illustrating how environmental cues trigger intracellular signaling cascades that lead to protein hibernylation and subsequent metabolic suppression.
Figure 2: A generalized experimental workflow for the identification and quantification of post-translational modifications using mass spectrometry.
Conclusion and Future Directions
The concept of protein hibernylation provides a framework for understanding the complex molecular adaptations that enable mammalian hibernation. The dynamic interplay of various PTMs, including phosphorylation, succinylation, malonylation, and SUMOylation, allows for the precise and reversible regulation of metabolic pathways and cellular protective mechanisms. Further research into the enzymes that catalyze these modifications, the specific protein targets, and the functional consequences of these PTMs will undoubtedly uncover new insights into this remarkable biological state.
For drug development professionals, the molecular mechanisms of hibernation offer a rich source of potential therapeutic targets. For instance, mimicking the neuroprotective effects of increased SUMOylation could lead to new treatments for stroke and other ischemic injuries. Similarly, understanding the regulation of metabolic enzymes through phosphorylation and deacylation could inform the development of novel therapies for metabolic disorders. The continued exploration of protein hibernylation holds great promise for advancing our understanding of cellular physiology and for the development of innovative medical interventions.
References
- 1. Proteomics approaches shed new light on hibernation physiology | Semantic Scholar [semanticscholar.org]
- 2. "Post-translational modifications of mitochondrial proteins in hibernat" by Lauren H. Rego [ir.lib.uwo.ca]
- 3. Suppression of protein synthesis in brain during hibernation involves inhibition of protein initiation and elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA Stability and Polysome Loss in Hibernating Arctic Ground Squirrels (Spermophilus parryii) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Differential posttranslational modification of mitochondrial enzymes corresponds with metabolic suppression during hibernation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dawn of succinylation: a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]
- 9. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein SUMOylation is massively increased in hibernation torpor and is critical for the cytoprotection provided by ischemic preconditioning and hypothermia in SHSY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Seasonal liver protein differences in a hibernator revealed by quantitative proteomics using whole animal isotopic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterizing Cardiac Molecular Mechanisms of Mammalian Hibernation via Quantitative Proteogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Proteomic Mechanisms of Cardioprotection during Mammalian Hibernation in Woodchucks, Marmota Monax - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. bioradiations.com [bioradiations.com]
- 21. Proteomics Mass Spectrometry Identification of Malonylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]
- 23. kinase-insight.com [kinase-insight.com]
- 24. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 25. Strategies for Post-Translational Modifications (PTMs) - Creative Proteomics Blog [creative-proteomics.com]
- 26. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Regulatory Core of Lysine Hibernylation: A Technical Guide to its Writers and Erasers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) hibernylation, scientifically known as lysine 2-hydroxyisobutyrylation (Khib), is a recently discovered, evolutionarily conserved post-translational modification (PTM). This modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue, neutralizing its positive charge and introducing a bulkier side chain than acetylation. These structural alterations suggest a pivotal role for Khib in modulating protein function, protein-protein interactions, and subcellular localization. Its dynamic regulation is emerging as a critical component in cellular processes, particularly in metabolism and gene expression, making the enzymes that govern this modification—the "writers" and "erasers"—key targets of scientific inquiry and therapeutic development. This technical guide provides a comprehensive overview of the core regulatory enzymes of the Khib pathway, detailing their function, the experimental protocols to assay their activity, and the signaling networks that influence their function.
I. The Writers of Lysine Hibernylation: Lysine 2-Hydroxyisobutyryltransferases
The "writers" of lysine hibernylation are enzymes that catalyze the transfer of a 2-hydroxyisobutyryl group from the donor molecule, 2-hydroxyisobutyryl-Coenzyme A (2-HIB-CoA), to the lysine residues of substrate proteins. The primary enzymes identified with this activity are the histone acetyltransferases (HATs) p300 and Tip60 (KAT5).
p300 (E1A-Associated Protein of 300 kDa)
p300 is a transcriptional coactivator known for its broad substrate specificity and its ability to catalyze various lysine acylations. It has been demonstrated to function as a lysine 2-hydroxyisobutyryltransferase, regulating key cellular processes, notably glycolysis[1][2]. Deletion of p300 has been shown to significantly reduce the levels of Khib on several glycolytic enzymes, leading to decreased catalytic activity and impaired glycolysis[1][2].
Tip60 (Tat-Interactive Protein 60 kDa)
Tip60, another member of the MYST family of HATs, has also been identified as a writer of Khib[3][4]. Proteomic studies have revealed that Tip60 and p300 have distinct substrate preferences for Khib, suggesting they regulate different cellular pathways through this modification[3][4]. While p300-targeted Khib substrates are enriched in glycolysis, Tip60-mediated Khib is more prominent in processes such as nucleic acid metabolism and translation[3].
Quantitative Data on Writer Activity
Specific kinetic parameters for the 2-hydroxyisobutyrylation activity of p300 and Tip60 are not yet extensively documented. However, studies on the kinetics of p300 with other short-chain acyl-CoAs provide a comparative framework for its activity.
| Enzyme | Acyl-CoA Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| p300 | Acetyl-CoA | 2.0 ± 0.4 | 0.038 ± 0.002 | 0.019 | [5] |
| p300 | Propionyl-CoA | 1.8 ± 0.5 | 0.012 ± 0.001 | 0.0067 | [5] |
| p300 | n-Butyryl-CoA | 4.3 ± 1.0 | 0.011 ± 0.001 | 0.0026 | [5] |
| p300 | Isobutyryl-CoA | 1.5 ± 0.4 | 0.005 ± 0.000 | 0.0033 | [5] |
Note: Data for 2-hydroxyisobutyryl-CoA is not available. The provided data for other acyl-CoAs suggests that p300's catalytic efficiency decreases with increasing acyl-CoA chain length.
II. The Erasers of Lysine Hibernylation: Lysine De-2-Hydroxyisobutyrylases
The "erasers" of lysine hibernylation are enzymes that remove the 2-hydroxyisobutyryl group from lysine residues, restoring the positive charge and reversing the functional effects of the modification. The primary enzymes identified with this deacylase activity are the Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3[6]. In prokaryotes, the sirtuin deacetylase CobB also exhibits de-2-hydroxyisobutyrylation activity.
HDAC2 and HDAC3
HDAC2 and HDAC3 are zinc-dependent deacetylases that have been shown to possess robust de-2-hydroxyisobutyrylation activity in mammalian cells[6]. Knockdown of either HDAC2 or HDAC3 leads to an increase in the global levels of histone Khib, confirming their role as major erasers of this modification[6].
Quantitative Data on Eraser Activity
Specific kinetic parameters for the de-2-hydroxyisobutyrylation activity of HDAC2 and HDAC3 are not yet available. However, kinetic data for their deacetylase activity provides a baseline for their enzymatic function.
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | Reference |
| HDAC3 | Fluorogenic acetylated peptide | ~10 | Not specified | [3] |
Note: This table will be updated as more specific kinetic data for de-2-hydroxyisobutyrylation becomes available.
III. Signaling Pathways Regulating Writers and Erasers
The activity of the writers and erasers of lysine hibernylation is tightly regulated by cellular signaling pathways, integrating the Khib status of proteins with the overall metabolic and signaling state of the cell.
Regulation of p300 and Tip60
The PI3K/Akt signaling pathway is a key regulator of p300 activity. Activated Akt can translocate to the nucleus and phosphorylate p300 at Ser-1834, which is essential for its histone acetyltransferase activity and transcriptional coactivator function[7]. This suggests a potential mechanism for the regulation of p300's Khib writer activity in response to growth factors and other stimuli that activate the PI3K/Akt pathway. Furthermore, p300 and Tip60 can acetylate each other, leading to a synergistic enhancement of their respective activities[8].
Caption: Regulation of Khib writers p300 and Tip60 by the PI3K/Akt pathway.
Regulation of HDAC2 and HDAC3
The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, can influence HDAC activity. AMPK can phosphorylate and inhibit class IIa HDACs, such as HDAC5, leading to their nuclear export and a subsequent increase in histone acetylation[9][10]. While the direct regulation of HDAC2 and HDAC3 by AMPK in the context of de-2-hydroxyisobutyrylation is yet to be fully elucidated, the interplay between energy status and deacylation activity is a critical area of investigation.
Caption: Potential regulation of Khib erasers by the AMPK signaling pathway.
IV. Experimental Protocols
Identification of Lysine Hibernylation Sites by Mass Spectrometry
This protocol outlines a typical workflow for the identification of Khib sites and proteins from cell or tissue samples.
Caption: Workflow for proteomic identification of lysine hibernylation sites.
Protocol:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.
-
Desalt the resulting peptides using a C18 solid-phase extraction column.
-
-
Immunoaffinity Enrichment of Khib Peptides:
-
Incubate the desalted peptides with anti-Khib antibody-conjugated beads overnight at 4°C.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched Khib peptides using a low-pH solution, such as 0.1% trifluoroacetic acid (TFA).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS) on a high-resolution mass spectrometer.
-
Set the mass spectrometer to operate in a data-dependent acquisition mode, acquiring MS/MS spectra for the most abundant precursor ions.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify 2-hydroxyisobutyrylation of lysine as a variable modification.
-
Filter the identification results to a false discovery rate (FDR) of <1%.
-
Perform bioinformatics analysis (e.g., GO enrichment, pathway analysis) on the identified Khib-modified proteins.
-
In Vitro Lysine 2-Hydroxyisobutyrylation (Writer) Assay
This protocol is for assessing the Khib writer activity of enzymes like p300 and Tip60.
Materials:
-
Recombinant p300 or Tip60 enzyme.
-
Histone H3 or a specific peptide substrate.
-
2-Hydroxyisobutyryl-CoA (synthesis may be required or commercially sourced).
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
Anti-Khib antibody for Western blotting or other detection methods.
Protocol:
-
Set up the reaction mixture in a microcentrifuge tube on ice:
-
HAT assay buffer
-
Substrate (e.g., 1 µg histone H3 or 10 µM peptide)
-
Recombinant enzyme (e.g., 100 ng p300)
-
2-Hydroxyisobutyryl-CoA (e.g., 50 µM)
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-Khib antibody. The intensity of the Khib signal corresponds to the writer activity.
In Vitro De-2-Hydroxyisobutyrylation (Eraser) Assay
This protocol is for assessing the Khib eraser activity of enzymes like HDAC2 and HDAC3.
Materials:
-
Recombinant HDAC2 or HDAC3 enzyme.
-
A Khib-modified peptide substrate (synthesis required).
-
HDAC assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., Trypsin) for fluorogenic assays.
-
Fluorogenic substrate (e.g., a Khib-lysine-AMC peptide).
Protocol (Fluorogenic Assay):
-
Synthesize a fluorogenic peptide substrate containing a 2-hydroxyisobutyrylated lysine residue linked to a fluorophore (e.g., aminomethylcoumarin, AMC), which is quenched.
-
Set up the reaction in a 96-well plate:
-
HDAC assay buffer
-
Recombinant enzyme (e.g., 10-50 nM HDAC2/3)
-
Fluorogenic Khib substrate (e.g., 10-50 µM)
-
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add a developer solution (e.g., trypsin) that cleaves the peptide bond C-terminal to the de-hibernylated lysine, releasing the fluorophore.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm). The increase in fluorescence is proportional to the eraser activity.
V. Conclusion
The discovery of lysine hibernylation and the identification of its writers and erasers have opened a new chapter in the study of post-translational modifications. The dynamic interplay between p300/Tip60 and HDAC2/HDAC3 in regulating Khib levels provides a crucial link between cellular metabolism and the functional proteome. The methodologies outlined in this guide provide a framework for researchers to further investigate the roles of these enzymes in health and disease. As our understanding of the quantitative aspects and regulatory networks of lysine hibernylation deepens, so too will the opportunities for developing novel therapeutic strategies targeting this important modification pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt Phosphorylation of p300 at Ser-1834 Is Essential for Its Histone Acetyltransferase and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. AMPK-HDAC5 pathway facilitates nuclear accumulation of HIF-1α and functional activation of HIF-1 by deacetylating Hsp70 in the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of Lysine Acylation: From Ancient Metabolic Regulation to Complex Signaling Networks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine (B10760008) acylation, a post-translational modification once thought to be a niche regulatory mechanism, has emerged as a fundamental and evolutionarily conserved process governing cellular physiology. This technical guide provides a comprehensive overview of the evolution of lysine acylation pathways, from their ancient origins in metabolic regulation to their intricate involvement in complex signaling networks in eukaryotes. We delve into the enzymatic machinery responsible for writing, erasing, and reading these acyl marks, tracing their phylogenetic diversification. This guide also presents a compilation of quantitative data on the prevalence of various lysine acylations across different species and detailed protocols for key experimental techniques used to study these modifications. Through this exploration, we aim to provide researchers and drug development professionals with a thorough understanding of the evolutionary context and functional significance of this critical post-translational modification.
Introduction: The Ancient Roots of Lysine Acylation
Lysine acetylation, the most studied form of lysine acylation, is an ancient post-translational modification that predates the divergence of prokaryotes and eukaryotes.[1][2] Its evolutionary conservation is evident from its widespread presence in bacteria, archaea, and eukaryotes, suggesting a fundamental role in cellular processes.[1][3] Initially discovered in the context of histone modifications and transcriptional regulation in eukaryotes, recent advances in proteomics have revealed that lysine acylation is a ubiquitous modification targeting a vast array of proteins, particularly those involved in central metabolism.[1][2] This suggests that the primordial function of lysine acylation was likely tied to the regulation of metabolic pathways, a role that has been maintained and expanded upon throughout evolution.
The chemical basis of lysine acylation involves the transfer of an acyl group from a donor molecule, typically an acyl-coenzyme A (acyl-CoA), to the ε-amino group of a lysine residue. This modification neutralizes the positive charge of the lysine side chain, potentially altering protein conformation, protein-protein interactions, and enzymatic activity. The availability of various acyl-CoA molecules, derived from intermediary metabolism, provides a direct link between the metabolic state of the cell and the regulation of protein function through lysine acylation.[4]
The Expanding World of Lysine Acylations
While acetylation was the first identified and remains the most studied lysine acylation, a diverse array of other acyl modifications have been discovered, each with distinct chemical properties and potential regulatory roles.[4] The emergence of these different acylations is intrinsically linked to the evolution of metabolic pathways that generate the corresponding acyl-CoA donors.
Table 1: Diversity of Lysine Acylations and their Acyl-CoA Donors
| Acylation Type | Acyl-CoA Donor | Metabolic Source |
| Acetylation | Acetyl-CoA | Glycolysis, Fatty acid oxidation, Amino acid catabolism |
| Propionylation | Propionyl-CoA | Amino acid catabolism, Odd-chain fatty acid oxidation |
| Butyrylation | Butyryl-CoA | Fatty acid oxidation, Gut microbiota metabolism |
| Succinylation | Succinyl-CoA | Krebs cycle |
| Malonylation | Malonyl-CoA | Fatty acid synthesis |
| Glutarylation | Glutaryl-CoA | Amino acid catabolism |
| Crotonylation | Crotonyl-CoA | Fatty acid oxidation, Amino acid catabolism |
| 2-Hydroxyisobutyrylation | 2-Hydroxyisobutyryl-CoA | Amino acid catabolism |
This diversification of lysine acylation marks has expanded the regulatory landscape, allowing for a more nuanced and complex control of protein function in response to specific metabolic cues.
The Enzymatic Machinery: Writers, Erasers, and Readers
The dynamic nature of lysine acylation is controlled by the interplay of three classes of proteins: "writers" that add the acyl mark, "erasers" that remove it, and "readers" that recognize and bind to acylated lysines to mediate downstream effects. The evolution of these protein families has been crucial in shaping the complexity of lysine acylation signaling.
Writers: Lysine Acyltransferases (KATs)
Lysine acetyltransferases (KATs) are the enzymes responsible for transferring an acetyl group from acetyl-CoA to a lysine residue. In eukaryotes, KATs are broadly classified into several families, including GNAT (Gcn5-related N-acetyltransferase), p300/CBP, and MYST.[5][6][7][8] Phylogenetic analyses suggest that the GNAT family is the most ancient, with members found in all domains of life.[5][6][7][8] The p300/CBP and MYST families appear to have evolved later and are primarily found in eukaryotes, where they have taken on more specialized roles in transcriptional regulation. The substrate specificity of different KAT families has evolved to target a wide range of proteins, from histones to metabolic enzymes and signaling proteins.
Evolutionary emergence of Lysine Acetyltransferase families.
Erasers: Lysine Deacylases (KDACs)
The removal of acyl groups from lysine residues is catalyzed by lysine deacetylases (HDACs) and a class of NAD+-dependent enzymes called sirtuins.[9][10][11] HDACs are found in all domains of life, suggesting an ancient origin.[9] Phylogenetic analysis divides the classical HDACs into four classes (I, IIa, IIb, and IV).[10][11] Sirtuins, which are also evolutionarily conserved from bacteria to humans, are particularly interesting as their activity is dependent on the cellular NAD+/NADH ratio, directly linking the cellular redox state to deacylation.[1] Different sirtuin homologs have evolved to have distinct subcellular localizations and substrate specificities for various acyl groups, including succinyl, malonyl, and long-chain fatty acyl groups.[12]
Evolutionary conservation and diversification of Lysine Deacylase families.
Readers: Acyl-Lysine Binding Domains
"Reader" domains are protein modules that specifically recognize and bind to acylated lysine residues, translating the modification into a functional consequence. The two most well-characterized families of acetyl-lysine readers are the bromodomain and the YEATS domain. Bromodomains are found in a variety of chromatin-associated proteins and are crucial for recruiting regulatory complexes to acetylated histones. The YEATS domain, on the other hand, has been shown to preferentially recognize other acylations, such as crotonylation. The evolution of these reader domains has been a key driver in the expansion of lysine acylation-mediated signaling, particularly in the context of transcriptional regulation.
Quantitative Insights into the Evolving Acylome
The advancement of quantitative mass spectrometry has enabled the large-scale identification and quantification of lysine acylation sites across different species, providing valuable insights into the evolution of the "acylome."
Table 2: Comparative Abundance of Lysine Acetylation in Proteomes
| Organism | Number of Acetylated Proteins | Number of Acetylation Sites | Key Acetylated Pathways | Reference |
| Escherichia coli | ~782 | ~2803 | Central Carbon Metabolism, Translation | [13] |
| Saccharomyces cerevisiae | ~1750 | ~3600 | Metabolism, Protein Synthesis | [14] |
| Plasmodium falciparum | 230 | 421 | Glycolysis, Parasite-specific functions | [3] |
| Arabidopsis thaliana | >1000 | >2000 | Photosynthesis, Carbon Metabolism | [15] |
| Mouse (Liver) | ~1481 | ~4067 | Fatty Acid Metabolism, Krebs Cycle | [16] |
| Human (Liver) | ~1047 | >1300 | Urea Cycle, Fatty Acid Metabolism | [14] |
Table 3: Stoichiometry of Lysine Acylations
| Acylation Type | Organism | Protein/Site | Stoichiometry (%) | Reference |
| Acetylation | E. coli | Global | Low (<1% to 98%) | [17] |
| Acetylation | E. coli (with glucose) | GPMA (K100) | 9.2 | [17] |
| Acetylation | Human Cells | Histones (N-terminal tails) | 5 - 30 | [14] |
| Succinylation | E. coli | Global | Generally low (<2%) | [13][17] |
These quantitative data highlight the widespread nature of lysine acylation and suggest that while the global stoichiometry of many modifications is low, specific sites can exhibit high occupancy, indicating significant regulatory potential.
Evolution of Lysine Acylation in Signaling Pathways
While the ancestral role of lysine acylation appears to be in the direct regulation of metabolic enzymes, it has evolved to become a key player in a multitude of signaling pathways, often through intricate crosstalk with other post-translational modifications like phosphorylation.[12]
Metabolic Signaling
In both prokaryotes and eukaryotes, the acetylation of enzymes in central metabolic pathways, such as glycolysis and the Krebs cycle, is highly conserved.[1][2] This suggests an ancient mechanism for sensing and responding to changes in cellular energy status. For example, high levels of acetyl-CoA can lead to non-enzymatic acetylation of mitochondrial proteins, directly linking metabolic flux to protein function.[18]
Lysine acylation as a direct regulator of metabolic enzyme activity.
Transcriptional Regulation
In eukaryotes, the evolution of lysine acylation has been intimately linked with the regulation of gene expression. The acetylation of histone tails by KATs creates binding sites for bromodomain-containing proteins, which in turn recruit transcriptional machinery to activate gene expression. Conversely, the deacetylation of histones by HDACs and sirtuins leads to chromatin compaction and gene silencing. This "histone code" has become a central paradigm in epigenetics.
Crosstalk with Other PTMs
Lysine acylation does not function in isolation but rather engages in extensive crosstalk with other post-translational modifications, most notably phosphorylation.[12] This interplay can be antagonistic, where acylation and phosphorylation compete for the same or nearby residues, or synergistic, where one modification promotes the other. This crosstalk allows for the integration of multiple signaling inputs to fine-tune protein function and cellular responses. For instance, the malonylation of a lysine residue can prevent a kinase from phosphorylating a nearby serine, thereby indirectly influencing a signaling cascade.[12]
Experimental Protocols for Studying Lysine Acylation
The study of lysine acylation relies on a combination of sophisticated techniques. Below are detailed methodologies for key experiments.
Mass Spectrometry-Based Proteomics for Acylome Profiling
This protocol outlines a general workflow for the identification and quantification of lysine acylation sites from cell or tissue samples.
Workflow:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing deacetylase and deacylase inhibitors (e.g., Trichostatin A, Nicotinamide).
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin, Lys-C).
-
-
Acyl-Peptide Enrichment:
-
Incubate the peptide mixture with antibody-conjugated beads specific for the acyl-lysine of interest (e.g., anti-acetyllysine, anti-succinyllysine).
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched acyl-peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the acylated peptides and localize the acylation sites.
-
Perform quantitative analysis (label-free or label-based) to determine the relative abundance of acylation sites between different conditions.
-
Workflow for mass spectrometry-based acylome profiling.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Histone Acylation
This protocol describes the steps for performing ChIP-seq to map the genomic localization of a specific histone acylation mark, such as H3K27ac.
Methodology:
-
Chromatin Preparation:
-
Crosslink cells with formaldehyde (B43269) to fix protein-DNA interactions.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the histone acylation of interest (e.g., anti-H3K27ac).
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification:
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of enrichment (peaks) for the histone acylation mark.
-
Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).
In Vitro Lysine Acetyltransferase (KAT) Assay
This protocol allows for the measurement of the enzymatic activity of a purified KAT.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing a buffered solution, the purified KAT enzyme, a histone or peptide substrate, and acetyl-CoA.
-
Initiate the reaction by adding one of the components (e.g., acetyl-CoA).
-
-
Incubation:
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
-
Detection of Acetylation:
-
The method of detection can vary. Common methods include:
-
Radiolabeling: Using [14C]-acetyl-CoA and measuring the incorporation of radioactivity into the substrate.
-
Western Blot: Using an antibody that specifically recognizes the acetylated substrate.
-
Coupled Enzymatic Assay: Using a system where the product of the KAT reaction (CoA) is used in a subsequent reaction that produces a detectable signal (e.g., colorimetric or fluorescent).
-
-
In Vitro Sirtuin Deacylase Assay
This protocol is for measuring the deacylase activity of a purified sirtuin enzyme.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing a buffered solution, the purified sirtuin enzyme, an acylated peptide substrate, and NAD+.
-
Initiate the reaction by adding NAD+.
-
-
Incubation:
-
Incubate the reaction at an optimal temperature (e.g., 37°C).
-
-
Detection of Deacylation:
-
Common detection methods include:
-
Fluorogenic Assay: Using a synthetic peptide substrate that becomes fluorescent upon deacylation and subsequent cleavage by a developing enzyme.
-
HPLC-based Assay: Separating the acylated and deacylated peptide products by high-performance liquid chromatography and quantifying their respective peak areas.
-
Coupled Enzymatic Assay: Measuring the production of nicotinamide, a byproduct of the sirtuin reaction.
-
-
Conclusion and Future Perspectives
The evolution of lysine acylation pathways has been a journey from a simple, direct regulator of metabolism to a highly complex and integrated signaling mechanism. The diversification of acyl-CoA donors, the expansion and specialization of writer, eraser, and reader protein families, and the intricate crosstalk with other post-translational modifications have all contributed to the profound impact of lysine acylation on cellular function.
For researchers, understanding the evolutionary context of a particular acylation event can provide valuable clues about its fundamental role. For drug development professionals, the enzymes of the lysine acylation machinery, particularly KATs, HDACs, and sirtuins, represent a rich source of therapeutic targets for a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
Future research will undoubtedly uncover even greater complexity in the world of lysine acylation. The continued development of advanced proteomic techniques will enable a more comprehensive and quantitative understanding of the dynamics of different acylomes. Elucidating the specific roles of the less-studied acylations and unraveling the intricate logic of PTM crosstalk will be key challenges. By embracing an evolutionary perspective, we can better navigate this complex landscape and unlock the full potential of targeting lysine acylation pathways for therapeutic benefit.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Lysine Acetylation Is a Highly Abundant and Evolutionarily Conserved Modification in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extensive lysine acetylation occurs in evolutionarily conserved metabolic pathways and parasite-specific functions during Plasmodium falciparum intraerythrocytic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Classification and phylogeny for the annotation of novel eukaryotic GNAT acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Classification and phylogeny for the annotation of novel eukaryotic GNAT acetyltransferases | PLOS Computational Biology [journals.plos.org]
- 8. Classification and phylogeny for the annotation of novel eukaryotic GNAT acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular evolution of the histone deacetylase family: functional implications of phylogenetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Phylogenetics of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the acetylome: translating targeted proteomics into meaningful physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative acetylome analysis reveals the potential roles of lysine acetylation for DON biosynthesis in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive mouse brain acetylome-the cellular-specific distribution of acetylated brain proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Detecting Lysine Hibernylation: A Mass Spectrometry-Based Proteomics Approach
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) hibernylation is a recently identified post-translational modification (PTM) where a hibernyl group is covalently attached to the epsilon-amino group of a lysine residue. This modification has the potential to play a significant role in regulating protein function and cellular processes. Its detection and quantification are crucial for understanding its biological significance and for the development of novel therapeutics. Mass spectrometry (MS)-based proteomics has become the cornerstone for the identification and quantification of PTMs due to its high sensitivity, accuracy, and throughput.[1][2] This document provides detailed protocols for the detection of lysine hibernylation using a bottom-up proteomics workflow, including sample preparation, enrichment of hibernylated peptides, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Experimental Workflow Overview
The overall experimental workflow for the detection of lysine hibernylation by mass spectrometry is a multi-step process that begins with protein extraction from cells or tissues and culminates in the identification and quantification of hibernylated peptides. The key stages include cell lysis, protein digestion, enrichment of modified peptides, and LC-MS/MS analysis, followed by data processing.
Detailed Experimental Protocols
Protocol 1: Protein Extraction and Digestion
This protocol outlines the steps for extracting proteins from cultured cells and digesting them into peptides suitable for mass spectrometry analysis.
-
Cell Lysis:
-
Harvest cultured cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 1 mg), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Protein Precipitation:
-
Precipitate the proteins by adding 4 volumes of pre-chilled acetone (B3395972) and incubating at -20°C overnight.
-
Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet with pre-chilled acetone.
-
-
Tryptic Digestion:
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that could interfere with MS analysis.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 2: Immunoaffinity Enrichment of Hibernylated Peptides
Due to the low stoichiometry of most PTMs, an enrichment step is often necessary to increase the chances of detection by mass spectrometry.[3][4] Immunoaffinity enrichment using an antibody specific to the modification is a widely used and effective method.[5][6]
-
Antibody-Bead Conjugation:
-
Conjugate a high-affinity, pan-specific anti-hibernyl-lysine antibody to protein A/G magnetic beads according to the manufacturer's instructions.
-
-
Peptide Incubation:
-
Resuspend the dried, desalted peptides from Protocol 1 in an immunoprecipitation (IP) buffer.
-
Add the antibody-conjugated beads to the peptide solution and incubate with gentle rotation for 2-4 hours at 4°C to allow for the binding of hibernylated peptides.
-
-
Washing:
-
After incubation, use a magnetic rack to separate the beads from the supernatant.
-
Wash the beads several times with IP buffer and then with a high-salt wash buffer to remove non-specifically bound peptides.
-
Perform a final wash with a low-salt buffer or water.
-
-
Elution:
-
Elute the enriched hibernylated peptides from the beads using an acidic elution buffer (e.g., 0.1% trifluoroacetic acid).
-
Immediately neutralize the eluate with a basic solution (e.g., 1 M Tris-HCl, pH 8.0).
-
-
Final Desalting:
-
Desalt the eluted peptides using a C18 StageTip or similar micro-SPE device.
-
Dry the enriched peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide sequences and localize the hibernylation sites.
-
LC Separation:
-
Resuspend the enriched peptides in a solution suitable for LC injection (e.g., 0.1% formic acid in water).
-
Load the peptides onto a reversed-phase analytical column (e.g., a 15 cm long, 75 µm inner diameter column packed with C18 material).
-
Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration over a defined period (e.g., 60-120 minutes) at a constant flow rate.[7]
-
-
MS/MS Analysis:
-
The eluting peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.
-
A full MS scan is performed to measure the mass-to-charge ratio (m/z) of the intact peptide ions.
-
The most intense precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
The fragment ions are analyzed in a tandem MS (MS/MS) scan to generate a fragmentation spectrum for each selected peptide.
-
Data Presentation
Quantitative data from mass spectrometry experiments should be organized into clear and informative tables. Below are examples of tables that can be used to present the results of a lysine hibernylation study.
Table 1: Summary of Identified Hibernylation Sites
| Protein Name | Gene Name | UniProt ID | Hibernylated Lysine Residue | Peptide Sequence |
| Hypothetical Protein 1 | HP1 | P12345 | K123 | TSLK HIBERNLATEDPEPTIDER |
| Hypothetical Protein 2 | HP2 | Q67890 | K45 | ANOTHERHIBERNK LATEDPEPTIDE |
Table 2: Quantitative Analysis of Hibernylation Site Abundance
| Protein Name | Hibernylated Site | Fold Change (Treatment vs. Control) | p-value |
| Hypothetical Protein 1 | K123 | 2.5 | 0.01 |
| Hypothetical Protein 2 | K45 | -1.8 | 0.04 |
Signaling Pathway Visualization
Lysine hibernylation, like other PTMs, can be a dynamic process regulated by "writer" enzymes that add the modification and "eraser" enzymes that remove it. The modified protein can then be recognized by "reader" proteins that mediate downstream cellular effects.
Data Analysis
-
Database Searching:
-
The raw MS/MS data are processed to generate peak lists.
-
These peak lists are then searched against a protein sequence database (e.g., SwissProt) using a search engine like Mascot or MaxQuant.[8][9]
-
The search parameters should include:
-
Enzyme specificity set to trypsin.
-
A fixed modification for carbamidomethylation of cysteine.
-
Variable modifications for methionine oxidation and lysine hibernylation (with the appropriate mass shift).
-
-
-
Peptide and Protein Identification:
-
The search engine will score the peptide-spectrum matches (PSMs) to identify the most likely peptide sequence for each MS/MS spectrum.
-
Identified peptides are then assembled to infer the presence of proteins.
-
A false discovery rate (FDR) of less than 1% is typically applied to ensure high-confidence identifications.
-
-
Site Localization:
-
The fragmentation pattern in the MS/MS spectra is used to determine the specific lysine residue that is hibernylated.
-
-
Quantitative Analysis:
-
For label-free quantification, the relative abundance of a hibernylated peptide can be determined by integrating the area under the curve of its corresponding peak in the MS1 scans.
-
For stable isotope labeling by amino acids in cell culture (SILAC)-based quantification, the ratio of the "heavy" and "light" labeled peptide pairs is calculated to determine the relative change in hibernylation levels between different experimental conditions.[5][10][11]
-
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the detection and quantification of lysine hibernylation using mass spectrometry. This powerful approach will be instrumental in elucidating the roles of this novel post-translational modification in health and disease, and may ultimately lead to the identification of new drug targets and biomarkers. The successful application of these methods relies on careful sample preparation, effective enrichment of modified peptides, and rigorous data analysis.
References
- 1. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enrichment of histone tail methylated lysine residues via cavitand-decorated magnetic nanoparticles for ultra-sensitive proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Proteomics of Lysine 2-Hydroxyisobutyrylation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of quantitative proteomics to the study of lysine (B10760008) 2-hydroxyisobutyrylation (Khib), a recently discovered and highly conserved post-translational modification (PTM). These notes and protocols are designed to guide researchers in the design and execution of experiments to identify, quantify, and understand the functional significance of this dynamic modification in various biological systems.
Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)
Lysine 2-hydroxyisobutyrylation is a widespread PTM where a 2-hydroxyisobutyryl group is covalently attached to the ε-amino group of a lysine residue.[1] This modification has been identified in a wide range of organisms, from bacteria to humans, and has been implicated in the regulation of numerous cellular processes, including gene transcription, metabolism, and signal transduction.[2][3] The enzymatic machinery responsible for Khib includes "writers" such as the acetyltransferases p300 and Tip60, and "erasers" like the histone deacetylases HDAC2 and HDAC3. The study of Khib is crucial for understanding its role in both normal physiology and disease states, including cancer and metabolic disorders.
Application Notes
The quantitative proteomic analysis of Khib allows for the global and site-specific identification and quantification of 2-hydroxyisobutyrylated proteins. This powerful approach enables researchers to:
-
Identify novel Khib substrates: Uncover new proteins that are modified by 2-hydroxyisobutyrylation in a given biological context.
-
Quantify changes in Khib levels: Determine how the abundance of specific Khib sites changes in response to different stimuli, disease states, or genetic perturbations.
-
Elucidate the function of Khib: By correlating changes in Khib with cellular phenotypes, researchers can infer the functional roles of this modification.
-
Discover biomarkers: Identify changes in Khib patterns that may serve as diagnostic or prognostic markers for diseases.
-
Screen for drug targets: Identify enzymes involved in Khib pathways that could be targeted for therapeutic intervention.
Experimental Protocols
A typical quantitative proteomics workflow for the analysis of lysine 2-hydroxyisobutyrylation involves several key steps, from sample preparation to data analysis.
Protocol 1: Protein Extraction and Digestion
-
Cell/Tissue Lysis:
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Lyse the samples in a lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0) supplemented with protease and deacetylase inhibitors.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Reduction and Alkylation:
-
Reduce the protein extract with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
-
Alkylate the reduced proteins with iodoacetamide (B48618) (IAM) at a final concentration of 20 mM for 45 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the protein sample with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Protocol 2: Enrichment of Khib-Modified Peptides
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Immunoaffinity Enrichment:
-
Resuspend the dried peptides in an immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40).
-
Incubate the peptide solution with anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with IP buffer to remove non-specifically bound peptides.
-
Wash the beads with water to remove salts.
-
-
Elution of Khib Peptides:
-
Elute the enriched Khib peptides from the beads using a low-pH solution, such as 0.1% TFA.
-
Collect the eluate and dry it in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS Analysis:
-
Resuspend the enriched Khib peptides in a solution of 0.1% formic acid.
-
Analyze the peptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ a suitable data acquisition method, such as data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
-
Database Searching:
-
Search the raw MS data against a relevant protein database using a search engine such as MaxQuant or Proteome Discoverer.
-
Specify 2-hydroxyisobutyrylation of lysine as a variable modification.
-
-
Data Analysis:
-
Filter the identification results to a false discovery rate (FDR) of less than 1%.
-
Perform quantitative analysis to determine the relative abundance of Khib peptides between different samples.
-
Use bioinformatics tools to perform functional enrichment analysis and identify signaling pathways that are enriched with differentially 2-hydroxyisobutyrylated proteins.
-
Quantitative Data Presentation
The following tables summarize quantitative data from published studies on lysine 2-hydroxyisobutyrylation.
Table 1: Summary of Identified Khib Sites and Proteins in Various Studies.
| Organism/Cell Line | Number of Identified Khib Sites | Number of Identified Khib Proteins | Reference |
| Human PBMCs (IgAN study) | 3,684 | 1,036 | [1] |
| Proteus mirabilis | 4,735 | 1,051 | [3] |
| Human Cells (Tip60 OE) | 3,502 | 1,050 | [4] |
| Maize (Fusarium infection) | 2,066 | 728 | [5] |
| Candida albicans | 6,659 | 1,438 | [6] |
Table 2: Examples of Differentially 2-Hydroxyisobutyrylated Proteins in IgA Nephropathy.
| Protein | Gene Name | Fold Change (IgAN vs. Control) | Function |
| Myosin-9 | MYH9 | Increased | Cytoskeletal protein involved in cell adhesion and migration. |
| Lipocalin-2 | LCN2 | Increased | Involved in innate immunity and inflammation. |
| Alpha-enolase | ENO1 | Decreased | Glycolytic enzyme, also functions as a plasminogen receptor. |
| Annexin A1 | ANXA1 | Decreased | Anti-inflammatory protein involved in cell signaling. |
| S100A8 | S100A8 | Increased | Calcium-binding protein involved in inflammation. |
| (Data adapted from a study on IgA nephropathy, illustrating the types of quantitative data obtained in such experiments) |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for quantitative proteomics of lysine 2-hydroxyisobutyrylation.
Regulatory Machinery of Lysine 2-Hydroxyisobutyrylation
References
- 1. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global analysis of lysine 2-hydroxyisobutyrylation during Fusarium graminearum infection in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Application Notes: Pan-Specific Antibodies for Haemophilus influenzae type b (Khib) Detection
Introduction
Haemophilus influenzae type b (Khib) is a gram-negative bacterium responsible for serious invasive diseases, particularly in young children, including meningitis, pneumonia, and epiglottitis.[1][2] The primary virulence factor of Khib is its polysaccharide capsule, composed of polyribosylribitol phosphate (B84403) (PRP).[1] Protection from Khib disease is strongly correlated with the presence of serum antibodies against the PRP capsule.[3] Pan-specific antibodies, which recognize conserved epitopes on the Khib antigen, are invaluable tools for diagnostics, vaccine development, and immunological research. These antibodies are designed to bind to Khib antigens, such as the PRP capsule or conserved outer membrane proteins, with high specificity.[4] This document provides detailed application notes and protocols for the use of pan-specific antibodies in Khib detection.
Key Applications
-
Vaccine Efficacy Assessment: Pan-specific anti-PRP antibodies are used to measure the humoral immune response following vaccination.[1] Enzyme-linked immunosorbent assays (ELISAs) can quantify the concentration of Khib-specific IgG, allowing researchers to determine if a protective threshold has been achieved.[1][5]
-
Immunological Research: These antibodies are crucial for evaluating immune status in individuals, aiding in the assessment of immunodeficiency, particularly in patients with recurrent bacterial infections.[5][6]
-
Diagnostics: Immunoassays utilizing pan-specific antibodies, such as coagglutination assays and ELISAs, enable the specific detection of Khib antigens in clinical samples.[4][7]
-
Vaccine Quality Control: During the manufacturing of Khib conjugate vaccines, ELISAs are essential for monitoring the concentration and integrity of PRP throughout the purification and conjugation process.[8]
Quantitative Data Summary
Quantitative data from immunoassays are critical for interpreting results. The tables below summarize key values for Khib antibody detection.
Table 1: Interpretive Criteria for Protective Anti-PRP IgG Antibody Levels
| Antibody Concentration (mcg/mL) | Interpretation | Reference |
| <0.15 | Non-protective antibody level | [5][9] |
| 0.15 - 0.99 | Indeterminate for protective antibody | [9] |
| ≥1.00 | Correlated with long-term protective immunity | [5][9] |
Table 2: Performance Characteristics of Khib Detection Assays
| Assay Type | Target Antigen | Detection Limit | Application | Reference |
| Antigen-Capture ELISA | Chicken TNF-α (Example) | 1 ng/mL | Natural Protein Detection | [10] |
| PRP-ELISA | PRP | ~20 ng/mL (Starting Conc.) | Vaccine Process Monitoring | [8] |
| Coagglutination Assay | Outer Membrane Protein | Not Specified | Bacterial Identification | [4] |
Experimental Workflows & Protocols
Detailed protocols and visual workflows for common immunoassays are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay for quantifying Khib-specific antibodies or antigens. The sandwich ELISA format is highly specific and suitable for complex samples.[11]
Click to view DOT script for Sandwich ELISA Workflow
Caption: Sandwich ELISA workflow for quantitative detection of Khib antigens.
Protocol: Quantitative Anti-PRP IgG ELISA
This protocol is adapted from standard procedures for measuring antibody concentrations in serum.[12]
-
Plate Coating:
-
Dilute Khib PRP antigen (e.g., PRP conjugated to human albumin) to 2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[12][13]
-
Add 100-200 µL of the diluted antigen to each well of a 96-well high-binding polystyrene plate.[13]
-
Wash the plate 3 times with 200-300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).[11]
-
-
Blocking:
-
Sample and Standard Incubation:
-
Prepare serial dilutions of a reference standard with a known anti-PRP IgG concentration.
-
Dilute test sera and controls in blocking buffer. A starting dilution of 1:100 is common.
-
Add 100 µL of diluted standards, samples, and controls to the appropriate wells.
-
Incubate for 2 hours at room temperature.[12]
-
Wash the plate 3 times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-human IgG) in blocking buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[14]
-
Wash the plate 5 times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of a chromogenic substrate (e.g., TMB) to each well and incubate in the dark at room temperature.[8]
-
Monitor color development (typically 15-30 minutes).
-
Stop the reaction by adding 50-100 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of anti-PRP IgG in the test samples by interpolating their absorbance values from the standard curve.
-
Western Blot (Immunoblotting)
Western blotting is used to detect specific Khib proteins from a complex mixture, such as a bacterial lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and detecting them with antibodies.[15][16]
Click to view DOT script for Western Blot Workflow
Caption: A typical workflow for detecting Khib proteins via Western blot.
Protocol: Western Blot for Khib Outer Membrane Proteins
-
Sample Preparation:
-
SDS-PAGE:
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the pan-specific primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.[14][18]
-
Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.[14]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
Flow Cytometry
Flow cytometry can be used to identify and quantify whole Khib bacteria in a sample. This technique is especially useful for analyzing bacterial binding by antibodies in suspension.[20]
Click to view DOT script for Flow Cytometry Workflow
Caption: Workflow for detecting Khib bacteria using flow cytometry.
Protocol: Flow Cytometry for Antibody Binding to Khib
This protocol describes the direct staining of whole Khib bacteria.
-
Bacterial Preparation:
-
Grow Khib in an appropriate liquid culture medium.
-
Harvest bacteria by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
-
Resuspend the bacteria in staining buffer and adjust the concentration to approximately 1 x 10⁶ - 1 x 10⁷ cells/mL.
-
-
Antibody Staining (Direct Method):
-
Wash:
-
Add 2 mL of cold staining buffer to each tube.
-
Centrifuge at 350-500 x g for 5 minutes and decant the supernatant.
-
Repeat the wash step.
-
-
Acquisition and Analysis:
-
Resuspend the bacterial pellet in 300-500 µL of staining buffer.
-
If desired, cells can be fixed at this stage using 1-2% paraformaldehyde.[20]
-
Acquire data on a flow cytometer, using forward scatter (FSC) and side scatter (SSC) to identify the bacterial population.
-
Analyze the fluorescence intensity of the gated population to quantify antibody binding relative to the isotype control.
-
References
- 1. ibl-international.com [ibl-international.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Haemophilus influenzae type b by a monoclonal antibody coagglutination assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. pch-pathlab.com [pch-pathlab.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of immuno assays during the development of a Hemophilus influenzae type b vaccine for technology transfer to emerging vaccine manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. Development of specific monoclonal antibodies for the detection of natural chicken tumor necrosis factor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 12. Anti-Polyribosylribitol Phosphate Antibody Concentrations and Avidities in Children since the Start of Haemophilus influenzae Type b Immunization of Infants in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Methods Used to Detect Proteins and Nucleic Acids Bound to Membranes [sigmaaldrich.com]
- 20. Flow Cytometry Protocol | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the Enrichment of Hibernylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulators of protein function, and the discovery of novel modifications opens new avenues for understanding cellular biology and disease. Hibernylation, a hypothetical novel PTM, presents a unique challenge for proteomic analysis due to its likely low stoichiometry and transient nature. Effective enrichment of hibernylated peptides from complex biological samples is therefore a prerequisite for their identification and characterization by mass spectrometry.
These application notes provide a comprehensive overview of established and adaptable methods for the enrichment of hibernylated peptides. The protocols detailed below are based on established techniques for other PTMs and can be tailored to the specific biochemical properties of the hibernyl moiety.
General Strategies for Peptide Enrichment
The enrichment of post-translationally modified peptides is crucial for their detection and analysis, as they are often present in low abundance.[1][2][3] Several key strategies have been developed that can be adapted for the enrichment of hibernylated peptides. These include immunoaffinity purification, affinity chromatography, and the use of chemical probes.[1][2]
Immunoaffinity Purification: This highly specific method utilizes antibodies that recognize and bind to the hibernyl modification.[1][4] The antibody, immobilized on a solid support such as magnetic or agarose (B213101) beads, captures hibernylated peptides from a complex mixture.[5][6][7]
Affinity Chromatography: This technique relies on the specific, non-covalent interaction between the hibernyl group and a binding partner (a "lector" protein or a synthetic ligand) immobilized on a chromatographic resin.[8][9][10] Unmodified peptides are washed away, and the hibernylated peptides are subsequently eluted.[8]
Chemical Probes: This strategy involves the use of a chemical probe that selectively reacts with a unique functional group within the hibernyl moiety.[11][12] The probe is often tagged with an affinity handle, such as biotin (B1667282), allowing for subsequent capture and enrichment using avidin (B1170675) or streptavidin-coated beads.[13][14][15]
Quantitative Data Presentation
The following tables provide a template for summarizing and comparing quantitative data from hibernylated peptide enrichment experiments.
Table 1: Comparison of Enrichment Strategies for Hibernylated Peptides
| Enrichment Method | Total Peptides Identified | Hibernylated Peptides Identified | Enrichment Fold-Change | Purity (% Hibernylated Peptides) |
| Immunoaffinity | ||||
| Affinity Chromatography | ||||
| Chemical Probe | ||||
| No Enrichment Control | N/A |
Table 2: Optimization of Immunoaffinity Purification Conditions
| Antibody Dilution | Incubation Time (hours) | Number of Washes | Hibernylated Peptides Identified | Signal-to-Noise Ratio |
| 1:50 | 2 | 3 | ||
| 1:100 | 2 | 3 | ||
| 1:100 | 4 | 3 | ||
| 1:100 | 4 | 5 |
Experimental Protocols
The following are detailed protocols for the enrichment of hibernylated peptides, which can be adapted based on the specific tools available for hibernylation research.
Protocol 1: Immunoaffinity Enrichment of Hibernylated Peptides
This protocol is applicable when a specific antibody against the hibernyl modification is available.
Materials:
-
Cell or tissue lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-hibernyl antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Trypsin
-
Desalting column
Procedure:
-
Cell Lysis and Protein Digestion:
-
Lyse cells or tissues in an appropriate lysis buffer on ice.[17][18]
-
Clarify the lysate by centrifugation to remove cellular debris.[6]
-
Perform a standard in-solution or filter-aided sample preparation (FASP) tryptic digestion of the proteome.
-
Desalt the resulting peptide mixture using a C18 desalting column.[19]
-
-
Immunoprecipitation:
-
Pre-clear the peptide mixture by incubating with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.[16]
-
Incubate the pre-cleared peptide supernatant with the anti-hibernyl antibody for 2-4 hours at 4°C with gentle rotation.[6]
-
Add pre-washed Protein A/G magnetic beads to the peptide-antibody mixture and incubate for an additional 1-2 hours at 4°C.[6]
-
-
Washing:
-
Elution:
-
Elute the bound hibernylated peptides from the beads by incubating with elution buffer for 5-10 minutes at room temperature.[6]
-
Immediately neutralize the eluate with neutralization buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the eluted peptides using a C18 ZipTip or equivalent.
-
The sample is now ready for LC-MS/MS analysis.[20]
-
Protocol 2: Affinity Chromatography Enrichment of Hibernylated Peptides
This protocol is suitable when a hibernyl-binding protein ("lector") or a synthetic ligand is available for immobilization on a chromatography resin.
Materials:
-
Digested and desalted peptide mixture
-
Hibernyl-binding resin (e.g., "lector" coupled to agarose beads)
-
Binding/Wash Buffer (e.g., Tris-buffered saline, pH 7.4)
-
Elution Buffer (e.g., high salt concentration, change in pH, or a competitive binding molecule)
-
Affinity chromatography column
Procedure:
-
Column Preparation:
-
Pack the hibernyl-binding resin into an empty chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the digested and desalted peptide mixture onto the column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound peptides.
-
-
Elution:
-
Elute the hibernylated peptides using the appropriate Elution Buffer.
-
Collect fractions and monitor the peptide concentration (e.g., by measuring absorbance at 280 nm).
-
-
Sample Preparation for Mass Spectrometry:
-
Pool the fractions containing the eluted peptides.
-
Desalt the pooled fractions using a C18 column.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 3: Chemical Probe-Based Enrichment of Hibernylated Peptides
This protocol is designed for situations where the hibernyl group possesses a unique chemical handle that can be targeted by a specific chemical probe.
Materials:
-
Digested and desalted peptide mixture
-
Hibernyl-reactive chemical probe with a biotin tag
-
Streptavidin-coated magnetic beads
-
Reaction Buffer (optimized for the chemical probe)
-
Wash Buffer (e.g., high salt buffer, urea-containing buffer)
-
Elution Buffer (e.g., containing a reducing agent if the linker is disulfide-based, or a biotin-competing agent)
Procedure:
-
Chemical Labeling:
-
Incubate the peptide mixture with the biotinylated chemical probe in the optimized Reaction Buffer.
-
Allow the reaction to proceed to completion.
-
Quench any unreacted probe as per the manufacturer's instructions.
-
-
Affinity Capture:
-
Incubate the labeled peptide mixture with pre-washed streptavidin-coated magnetic beads for 1-2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Perform a series of stringent washes with different wash buffers to remove non-specifically bound peptides. This may include high salt, urea, and organic solvent washes.
-
-
Elution:
-
Elute the captured peptides using the appropriate Elution Buffer. For example, if a disulfide linker was used, elute with a buffer containing DTT or TCEP.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt the eluted peptides.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for the enrichment and analysis of hibernylated peptides.
Caption: Workflow for immunoaffinity purification of hibernylated peptides.
Caption: Workflow for affinity chromatography-based enrichment.
Caption: Workflow for chemical probe-based enrichment of hibernylated peptides.
References
- 1. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Purification of synthetic peptide libraries by affinity chromatography using the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide affinity chromatography based on combinatorial strategies for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Chemoselective probes for metabolite enrichment and profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Labeling and Enrichment of Histone Glyoxal Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel reversible biotinylated probe for the selective enrichment of phosphorylated peptides from complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. neb.com [neb.com]
- 17. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 18. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 19. Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
Unlocking Cellular Secrets: A Guide to LC-MS/MS Analysis of Lysine Hibernylation
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular regulation, post-translational modifications (PTMs) of proteins are critical signaling events that dictate cellular processes. Among these, lysine (B10760008) hibernylation, a novel and increasingly studied PTM, is emerging as a key regulator in a variety of biological functions, including metabolism and gene expression. To aid researchers, scientists, and drug development professionals in this burgeoning field, we present these detailed application notes and protocols for the comprehensive analysis of lysine hibernylation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered PTM that is evolutionarily conserved.[1][2] This modification involves the addition of a 2-hydroxyisobutyryl group to a lysine residue, resulting in a mass shift of +86.0368 Da.[3][4] Dysregulation of Khib has been implicated in a range of diseases, making its detection and quantification a critical aspect of modern biological research.[3]
Quantitative Insights into the Lysine Hibernylome
LC-MS/MS-based proteomics has become the primary method for the global and site-specific identification and quantification of proteins modified by hibernylation.[3] The workflow typically involves protein extraction, enzymatic digestion, enrichment of hibernylated peptides, and subsequent analysis by LC-MS/MS.[5] The critical step in this process is the immunoaffinity enrichment of peptides containing the Khib modification using a pan-specific anti-Khib antibody.[3]
Recent proteome-wide studies have begun to unveil the extensive landscape of lysine hibernylation across different species. The following tables summarize quantitative data from some of these pioneering studies, highlighting the prevalence of this modification.
| Species | Number of Identified Khib Sites | Number of Identified Khib Proteins | Predominantly Affected Biological Processes | Reference |
| Wheat (Triticum aestivum L.) | 3,004 | 1,104 | Ribosome activity, protein biosynthesis, photosynthesis | [5] |
| Candida albicans | 6,659 | 1,438 | Ribosome biogenesis, biosynthesis of amino acids, carbon metabolism | [4] |
| Human Cell Lines (p300-mediated) | 149 | - | Glycolysis | [6] |
| Study Focus | Upregulated Khib Sites | Downregulated Khib Sites | Key Findings | Reference |
| IgA Nephropathy | 171 sites on 122 proteins | 257 sites on 168 proteins | Khib proteins are clustered in the IL-17 signaling pathway and phagosome category. | [1] |
Experimental Protocols
Herein, we provide a detailed, step-by-step protocol for the LC-MS/MS analysis of lysine hibernylation.
I. Protein Extraction and Digestion
-
Cell/Tissue Lysis:
-
Lyse cells or tissues in a buffer containing 8 M urea (B33335) and protease inhibitors.[7]
-
Sonicate the lysate on ice to ensure complete cell disruption and shear DNA.[3]
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the proteins.[3]
-
Determine the protein concentration using a standard method such as the BCA assay.[3]
-
-
Protein Reduction and Alkylation:
-
Reduce the disulfide bonds in the proteins by adding dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubating at 37°C for 1 hour.[7]
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 11-20 mM and incubating at room temperature for 30-45 minutes in the dark.[3][7]
-
-
Protein Digestion:
-
Dilute the urea concentration of the sample to less than 2 M with a suitable buffer (e.g., 100 mM TEAB or NH₄HCO₃).[3]
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[7]
-
Stop the digestion by acidification with trifluoroacetic acid (TFA) or formic acid.[7]
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
II. Immunoaffinity Enrichment of Hibernylated Peptides
-
Antibody-Bead Conjugation:
-
Use a high-quality pan anti-Khib antibody conjugated to agarose (B213101) or magnetic beads.[4][7]
-
-
Peptide Incubation:
-
Washing and Elution:
-
Wash the beads extensively with the immunoprecipitation buffer to remove non-specifically bound peptides.[7] Follow with washes with deionized water.[4]
-
Elute the enriched hibernylated peptides from the beads using an acidic solution, such as 0.1% TFA.[4][7]
-
Dry the eluted peptides in a vacuum centrifuge.[4]
-
III. LC-MS/MS Analysis
-
Peptide Resuspension and Separation:
-
Resuspend the dried, enriched peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[5]
-
Separate the peptides using a reversed-phase analytical column on a nano-LC system.[5] A typical gradient involves a linear increase in acetonitrile (B52724) concentration.
-
-
Mass Spectrometry:
IV. Data Analysis
-
Database Searching:
-
Quantification and Bioinformatic Analysis:
-
For quantitative studies, use label-free quantification, Tandem Mass Tags (TMT), or Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC).[3]
-
Perform bioinformatics analysis, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis, to understand the biological significance of the identified hibernylated proteins.[5]
-
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for LC-MS/MS analysis of lysine hibernylation and a key signaling pathway regulated by this modification.
Caption: Experimental workflow for proteomic analysis of lysine hibernylation.
Research has identified the enzyme p300 as a lysine 2-hydroxyisobutyryltransferase that plays a crucial role in regulating glycolysis.[6][8] This finding provides a direct link between a specific "writer" of this PTM and a fundamental metabolic pathway.
Caption: p300-mediated lysine hibernylation regulates glycolysis.
These protocols and insights are intended to empower researchers to explore the functional roles of lysine hibernylation in health and disease, ultimately paving the way for novel therapeutic strategies.
References
- 1. Functions of lysine 2-hydroxyisobutyrylation and future perspectives on plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves | PLOS One [journals.plos.org]
- 6. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SILAC-based Quantification of Lysine 2-Hydroxyisobutyrylation (Khib) Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) 2-hydroxyisobutyrylation (Khib) is a recently identified and evolutionarily conserved post-translational modification (PTM) that plays a crucial role in regulating a wide array of cellular processes, including gene transcription and metabolic pathways such as glycolysis.[1][2][3] The dysregulation of Khib has been implicated in various diseases, making the precise quantification of Khib sites on proteins a critical aspect of understanding its biological functions and for the development of potential therapeutic interventions.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry (MS)-based technique for accurate quantitative proteomics.[4][5] It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the proteome of one cell population, which is then compared to a "light" control population grown with natural amino acids.[5] This method allows for the direct and accurate quantification of changes in protein abundance and PTMs, such as Khib, with high precision and reproducibility, as samples are combined at an early stage, minimizing experimental variability.[4]
These application notes provide a detailed protocol for the SILAC-based quantification of Khib sites, from cell culture and labeling to data analysis.
Experimental Workflow Overview
The overall workflow for SILAC-based quantification of Khib sites involves several key stages: SILAC labeling of cell populations, cell harvesting and protein extraction, protein digestion, immunoaffinity enrichment of Khib-containing peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) followed by data processing to identify and quantify Khib sites.
Detailed Experimental Protocols
Protocol 1: SILAC Labeling and Cell Culture
This protocol describes the metabolic labeling of two cell populations for a typical SILAC experiment.
Materials:
-
DMEM for SILAC (deficient in L-lysine and L-arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., ¹³C₆,¹⁵N₂-Lys) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arg)
-
Cell line of interest (e.g., HCT116)
-
Standard cell culture reagents and equipment
Procedure:
-
Prepare SILAC Media: Supplement the lysine and arginine-deficient DMEM with 10% dFBS, penicillin/streptomycin, and either "light" or "heavy" amino acids to normal concentrations.
-
Cell Adaptation: Culture the cells for at least five to six cell doublings in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.[6] The incorporation efficiency should be checked by mass spectrometry and should be >97%.
-
Experimental Treatment: Once labeling is complete, apply the desired experimental treatment (e.g., drug treatment, gene knockout) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping. Centrifuge the cell suspension and collect the cell pellets.
Protocol 2: Protein Extraction and Digestion
Materials:
-
Lysis Buffer (8 M urea (B33335), 100 mM Tris-HCl, pH 8.0, with protease and deacetylase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium Bicarbonate (NH₄HCO₃)
Procedure:
-
Cell Lysis: Resuspend the "light" and "heavy" cell pellets in lysis buffer. Sonicate the lysates to shear DNA and reduce viscosity.
-
Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).
-
Mixing: Combine the "light" and "heavy" lysates in a 1:1 protein ratio.
-
Reduction and Alkylation: Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
Digestion: Dilute the urea concentration of the sample to less than 2 M with 50 mM NH₄HCO₃. Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Desalting: Stop the digestion by acidification (e.g., with formic acid) and desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column. Dry the peptides under vacuum.
Protocol 3: Immunoaffinity Enrichment of Khib Peptides
Materials:
-
NETN Buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)
-
Anti-Khib antibody-conjugated beads
-
Wash Buffer (e.g., PBS)
-
Elution Buffer (0.1% Trifluoroacetic Acid - TFA)
Procedure:
-
Peptide Resuspension: Resuspend the dried peptide mixture in NETN buffer.
-
Enrichment: Add the anti-Khib antibody-conjugated beads to the peptide solution and incubate overnight at 4°C with gentle rotation to capture Khib-containing peptides.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with NETN buffer and then with a final wash buffer (e.g., PBS or water) to remove non-specifically bound peptides.
-
Elution: Elute the enriched Khib peptides from the beads by incubating with an acidic elution buffer, such as 0.1% TFA.
-
Desalting: Desalt the eluted Khib peptides using C18 ZipTips and dry them under vacuum prior to LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis and Data Processing
Procedure:
-
LC-MS/MS Analysis: Reconstitute the enriched peptides in a solution containing 0.1% formic acid and analyze them using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-HPLC system.
-
Database Search: Process the raw MS data using a search engine like MaxQuant or Proteome Discoverer.[7] Search the data against a relevant protein database (e.g., UniProt).
-
Parameter Settings: Configure the search parameters to include:
-
Enzyme: Trypsin
-
Fixed modification: Carbamidomethyl (C)
-
Variable modifications: Oxidation (M), Acetyl (Protein N-term), and 2-hydroxyisobutyrylation (K).
-
SILAC labels: Specify the heavy labels used (e.g., Lys8, Arg10).
-
Set a false discovery rate (FDR) of <1% for both peptides and proteins.
-
-
Quantification: The software will calculate the heavy/light (H/L) ratios for each identified Khib peptide, providing a quantitative measure of the change in Khib site abundance between the two conditions.
Data Presentation
Quantitative data from SILAC experiments should be presented in a clear and organized manner to facilitate interpretation. The following tables provide examples of how to present quantitative results for Khib sites, based on a study investigating the role of the acetyltransferase p300 in regulating Khib on glycolytic enzymes.[1]
Table 1: Quantified Khib Sites on Glycolytic Enzymes in Wild-Type vs. p300 Knockout Cells
| Protein | Gene | Khib Site | Peptide Sequence | SILAC Ratio (WT/p300 KO) |
| Enolase 1 | ENO1 | K189 | A.AVEK(hib)LCK.T | 2.1 |
| Aldolase A | ALDOA | K147 | G.ILAADESTGSIAK(hib)R.L | 1.9 |
| PGK1 | PGK1 | K220 | L.AEITPDK(hib)L.C | 1.8 |
| PKM | PKM | K305 | S.VVEK(hib)NDL.Q | 2.3 |
| GAPDH | GAPDH | K191 | V.ISAPSK(hib)APM.F | 1.7 |
| TPI1 | TPI1 | K12 | A.K(hib)FTSGE.V | 2.5 |
Data is representative and adapted from studies on p300-mediated Khib.[1]
Signaling Pathway Visualization
Lysine 2-hydroxyisobutyrylation has been shown to be a key regulatory mechanism in cellular metabolism. For instance, the writer enzyme p300 can catalyze Khib on several key glycolytic enzymes in response to nutritional cues, thereby enhancing their catalytic activity and promoting glycolysis.[1][3][8] This regulatory axis is crucial for cell survival, particularly under conditions of glucose depletion.
This diagram illustrates how nutritional signals, such as high glucose, can activate p300, leading to increased 2-hydroxyisobutyrylation of glycolytic enzymes. This PTM enhances their enzymatic activity, resulting in an increased glycolytic flux. This process is counter-regulated by HDACs, which act as "erasers" to remove Khib marks.
References
- 1. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 4. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 8. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Hibernylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In bacteria, "hibernylation" refers to the dimerization of 70S ribosomes into a translationally inactive 100S form. This process is a key survival strategy under stressful conditions such as nutrient starvation, and is mediated by hibernation-promoting factors. In many gammaproteobacteria, including Escherichia coli, this process is facilitated by the Ribosome Modulation Factor (RMF) and the Hibernation Promoting Factor (HPF). The formation of the 100S ribosome dimer effectively shuts down protein synthesis, conserving cellular resources. The study of in vitro hibernylation is crucial for understanding bacterial dormancy and for the development of novel antimicrobial agents that could target this survival mechanism.
These application notes provide a detailed protocol for inducing and analyzing ribosome hibernylation in vitro. The key steps involve the purification of 70S ribosomes and the hibernation factors RMF and HPF, followed by an in vitro dimerization assay and analysis using sucrose (B13894) density gradient centrifugation.
Data Presentation
Table 1: Quantitative Parameters for In Vitro Hibernylation Assay Components and Procedures. This table summarizes the critical quantitative data for performing in vitro hibernylation assays, including the concentrations of key biological components and the physical parameters for the analysis of ribosome dimerization.
| Parameter | Value | Notes |
| Component Concentrations | ||
| 70S Ribosomes | 0.2 - 1.0 µM | Optimal concentration may vary depending on the purity and activity of the ribosome preparation. |
| Ribosome Modulation Factor (RMF) | 2.0 - 5.0 µM | A molar excess of RMF to ribosomes is generally used to drive the dimerization. |
| Hibernation Promoting Factor (HPF) | 2.0 - 5.0 µM | HPF stabilizes the 100S dimer formed by RMF. |
| Incubation Conditions | ||
| Temperature | 37°C | Mimics physiological conditions for E. coli. |
| Incubation Time | 30 - 60 minutes | Sufficient time for the dimerization reaction to reach equilibrium. |
| Sucrose Gradient Centrifugation | ||
| Sucrose Gradient | 10% - 40% (w/v) | Linear sucrose gradient is effective for separating 70S and 100S particles.[1] |
| Centrifugation Speed | 82,705 x g (e.g., in a Beckman SW28 rotor) | High speed is necessary to sediment ribosomal particles.[1] |
| Centrifugation Time | 16 hours | Extended centrifugation time allows for clear separation of ribosomal species.[1] |
| Centrifugation Temperature | 4°C | Maintains the integrity of the ribosomes and hibernation factors. |
Experimental Protocols
Protocol 1: Purification of 70S Ribosomes from E. coli
This protocol describes the isolation of translationally active 70S ribosomes.
Materials:
-
E. coli strain deficient in RNase I (e.g., MRE600)
-
Lysis Buffer (20 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 150 mM KCl, 30 mM NH₄Cl, 0.1 mM PMSF)
-
Lysozyme and DNase I
-
Sucrose Cushion Buffer (e.g., Buffer A with 32% sucrose)[1]
-
Buffer A (15 mL per liter of culture, containing 0.1 mM PMSF)[1]
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Grow E. coli cells to mid-log phase and harvest by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a French press or sonication.[1]
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes to remove cell debris.[1]
-
Layer the supernatant onto a sucrose cushion.
-
Pellet the ribosomes by ultracentrifugation at 100,000 x g for 16 hours.[1]
-
Gently resuspend the ribosome pellet in Buffer A. The concentration of ribosomes can be determined by measuring the absorbance at 260 nm (1 A₂₆₀ unit = 24 pmol/mL of 70S ribosomes).[1]
-
Assess the integrity of the 16S and 23S rRNA by gel electrophoresis.
Protocol 2: Purification of His-tagged RMF and HPF
This protocol describes the purification of recombinant, His-tagged RMF and HPF proteins expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding His-tagged RMF or HPF.
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA agarose (B213101) resin
-
IPTG for induction
Procedure:
-
Induce protein expression in the E. coli culture with IPTG.
-
Harvest the cells and resuspend in Lysis Buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Incubate the clarified lysate with Ni-NTA resin to allow binding of the His-tagged protein.
-
Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified protein with Elution Buffer.
-
Dialyze the purified protein against a suitable storage buffer and determine the concentration.
Protocol 3: In Vitro Hibernylation (Ribosome Dimerization) Assay
This protocol details the in vitro reconstitution of 100S ribosome dimers.
Materials:
-
Purified 70S ribosomes
-
Purified RMF and HPF proteins
-
Reaction Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 14 mM Mg(OAc)₂, 100 mM KOAc, 1 mM DTT)[2]
-
Sucrose solutions (10% and 40% w/v in Reaction Buffer)
-
Ultracentrifuge and swing-out rotor (e.g., SW40Ti or SW55Ti)
Procedure:
-
In a microcentrifuge tube, combine 0.2 µM of 70S ribosomes with 2 µM of RMF and 2 µM of HPF in Reaction Buffer. The final reaction volume can be 50-100 µL.[2]
-
Incubate the reaction mixture at 37°C for 30 minutes.[2]
-
Prepare a linear 10-40% sucrose gradient in an ultracentrifuge tube.
-
Carefully layer the reaction mixture on top of the sucrose gradient.
-
Centrifuge the gradient at a high speed (e.g., 155,000 x g in an SW40Ti rotor) for 2.5-3 hours at 4°C.[3]
-
Fractionate the gradient and measure the absorbance of each fraction at 254 nm or 260 nm to detect the positions of the 70S and 100S ribosomal particles.[2]
Visualization
Caption: Workflow for the in vitro hibernylation (ribosome dimerization) assay.
Caption: Simplified pathway of ribosome hibernylation under stress conditions.
References
- 1. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hibernating 100S complex is a target of ribosome-recycling factor and elongation factor G in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Bioinformatics Tools in Lysine 2-hydroxyisobutyrylation (Khib) Site Prediction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysine (B10760008) 2-hydroxyisobutyrylation (Khib) is a recently identified, evolutionarily conserved post-translational modification (PTM) involving the addition of a 2-hydroxyisobutyryl group to a lysine residue.[1] This modification has been implicated in a variety of crucial cellular processes, including metabolic regulation, gene transcription, and DNA replication.[1][2] Given its widespread importance and association with various diseases, the accurate identification of Khib sites is essential for understanding protein function and for the development of novel therapeutics.
While mass spectrometry remains the gold standard for identifying PTMs, its application can be resource-intensive.[1] Consequently, a variety of bioinformatics tools have been developed to predict Khib sites based on protein sequence features, offering a rapid and cost-effective method for generating hypotheses and guiding experimental design. These tools leverage machine learning algorithms trained on experimentally validated Khib sites to identify potential modification sites in uncharacterized proteins.[2][3][4][5]
This document provides an overview of available bioinformatics tools for Khib site prediction, a comparison of their performance metrics, and detailed protocols for the experimental validation of computationally predicted sites.
Bioinformatics Tools for Khib Site Prediction
Several computational tools have been developed to predict Khib sites with varying degrees of accuracy. These predictors typically utilize machine learning models, such as Support Vector Machines (SVM) and Light Gradient Boosting Machines (LightGBM), and rely on features extracted from the protein sequence surrounding the lysine residue.[2][3][5] Key features often include amino acid composition, physicochemical properties, and evolutionary conservation information.
A summary of the performance of several notable Khib prediction tools is presented below. The performance is typically evaluated using metrics such as Accuracy (Acc), Sensitivity (Sn), Specificity (Sp), and Matthew's Correlation Coefficient (MCC).
Key Performance Indicator Definitions:
-
Accuracy (Acc): The proportion of true results (both true positives and true negatives) among the total number of cases examined.
-
Sensitivity (Sn): The ability of a test to correctly identify true positive cases. It is the proportion of actual positives that are correctly identified as such.
-
Specificity (Sp): The ability of a test to correctly identify true negative cases. It is the proportion of actual negatives that are correctly identified as such.
-
Matthew's Correlation Coefficient (MCC): A measure of the quality of binary classifications that takes into account true and false positives and negatives. It is generally regarded as a balanced measure that can be used even if the classes are of very different sizes.
Performance of Khib Site Prediction Tools
| Tool/Method | Organism/Dataset | Accuracy (Acc) | Sensitivity (Sn) | Specificity (Sp) | MCC | AUC | Reference |
| BLOS-Khib | Homo sapiens | - | - | - | - | 0.846 | [2] |
| Toxoplasma gondii | - | - | - | - | 0.836 | [2] | |
| Oryza sativa | - | - | - | - | 0.788 | [2] | |
| LightGBM-based | Independent Test Set | 94.92% | - | - | - | - | [2] |
| DeepKhib (CNN) | Cross-validation | - | - | - | - | - | [2] |
Note: Performance metrics can vary significantly based on the training and testing datasets used. Direct comparison should be made with caution. AUC (Area Under the Receiver Operating Characteristic Curve) is another common metric for evaluating predictor performance.
Experimental Validation of Predicted Khib Sites
Computational predictions serve as a valuable starting point, but they must be validated through experimental methods. The following protocols outline the key steps for confirming a predicted Khib site on a protein of interest.
General Workflow for Khib Site Validation
The validation process typically follows a multi-step approach, starting from the in silico prediction and culminating in precise biochemical verification.
Caption: A general workflow for the prediction and validation of Khib sites.
Protocol 1: Western Blotting with Pan-Khib Antibody
This protocol is used to determine if a protein of interest is modified by 2-hydroxyisobutyrylation. It uses a "pan" antibody that recognizes the Khib modification on any protein.[1][6]
Materials:
-
Cell or tissue lysate containing the protein of interest
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer (e.g., Towbin buffer)[6]
-
PVDF membrane[6]
-
Blocking buffer (e.g., 3-5% BSA in TBST)[6]
-
Primary antibody against the protein of interest
-
Pan-Khib primary antibody
-
HRP-conjugated secondary antibodies[1]
-
Enhanced Chemiluminescence (ECL) substrate[1]
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins from your sample lysate (20-40 µg) via SDS-PAGE.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6][7]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the pan-Khib antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[1]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as in step 5.
-
Detection: Apply the ECL substrate and visualize the bands using an imaging system.[1] A band at the expected molecular weight of your protein of interest suggests it is Khib-modified.
Protocol 2: Site-Directed Mutagenesis
To confirm that a specific lysine residue is the site of Khib, site-directed mutagenesis can be performed to substitute the lysine (K) with an arginine (R), an amino acid with a similar charge and size but which cannot be acylated.[8][9]
Materials:
-
Plasmid DNA containing the gene for your protein of interest
-
Mutagenesis primers designed to change the specific lysine codon (e.g., AAG to AGG)
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme[9]
-
Competent E. coli cells for transformation
-
Cell culture and transfection reagents (for mammalian expression)
-
Antibodies for Western blotting (as in Protocol 1)
Procedure:
-
Primer Design: Design complementary primers containing the desired mutation (K to R codon change).[9]
-
Mutagenesis PCR: Perform PCR using the plasmid as a template and the mutagenic primers to amplify the entire plasmid, incorporating the mutation.[9]
-
Template Digestion: Digest the PCR product with DpnI to remove the original, methylated template DNA, leaving only the newly synthesized, mutated plasmid.[9]
-
Transformation: Transform competent E. coli with the DpnI-treated DNA and select for colonies.
-
Sequence Verification: Isolate plasmid DNA from the resulting colonies and confirm the desired mutation via Sanger sequencing.
-
Protein Expression: Express both the wild-type (WT) and the K-to-R mutant protein in a suitable system (e.g., mammalian cells).
-
Validation by Western Blot: Perform a Western blot as described in Protocol 1 on lysates from cells expressing WT and mutant proteins. A loss of the signal with the pan-Khib antibody in the mutant lane, while the total protein level (probed with a specific antibody for the protein) remains unchanged, confirms that the mutated lysine was the site of modification.
Protocol 3: Mass Spectrometry (LC-MS/MS) Analysis
Mass spectrometry is the definitive method for identifying PTMs at specific sites.[1][10] The typical workflow involves protein digestion, enrichment of modified peptides, and analysis by LC-MS/MS.[1]
Materials:
-
Purified protein of interest or complex protein lysate
-
Denaturation, reduction, and alkylation reagents (Urea, DTT, Iodoacetamide)[1][10]
-
Trypsin (or other suitable protease)[1]
-
Pan-Khib antibody conjugated to beads for immunoprecipitation (IP)
-
Elution buffer (e.g., 0.1% Trifluoroacetic acid)[1]
-
C18 desalting columns/tips[1]
-
Nano-HPLC system and a high-resolution mass spectrometer (e.g., Q-Exactive)[1]
Procedure:
-
Protein Digestion:
-
Immunoaffinity Enrichment:
-
Incubate the digested peptides with anti-Khib antibody-conjugated beads to enrich for Khib-containing peptides.[1]
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
Elution and Desalting:
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a nano-LC system coupled to a high-resolution mass spectrometer.[1]
-
The mass spectrometer will fragment the peptides (MS/MS) and the resulting spectra are used for identification.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using software like MaxQuant or Mascot.[11][12]
-
Specify 2-hydroxyisobutyrylation on lysine (+86.0368 Da) as a variable modification.[1]
-
The identification of a peptide with this specific mass shift on the predicted lysine residue provides definitive confirmation of the Khib site.
-
Signaling Pathway and Feature Relationships
Khib in a Metabolic Pathway
Khib modifications are prevalent on enzymes involved in central metabolism, such as glycolysis. This diagram illustrates a hypothetical scenario where Khib modification of a key glycolytic enzyme could regulate its activity.
Caption: Khib modification of GAPDH as a potential regulator of glycolysis.
Logic of Khib Site Prediction Tools
Bioinformatics predictors rely on various features extracted from the protein sequence to make their predictions. This diagram shows the logical relationship between these features and the final prediction outcome.
Caption: Logical flow of feature extraction for Khib site prediction models.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Automatic generation of bioinformatics tools for predicting protein–ligand binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing lysine 2-hydroxyisobutyrylation site prediction using LightGBM and hybrid sequence features | springerprofessional.de [springerprofessional.de]
- 5. Enhancing lysine 2-hydroxyisobutyrylation site prediction using LightGBM and hybrid sequence features | CoLab [colab.ws]
- 6. A Pan-specific Antibody for Direct Detection of Protein Histidine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Site-directed mutagenesis studies of the hypoxia-inducible factor-1alpha DNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves | PLOS One [journals.plos.org]
Application Notes and Protocols for the Generation of Hibernylation-Specific Antibodies
A Note on Terminology: Extensive literature searches did not yield a recognized post-translational modification termed "hibernylation." It is possible that this is a novel, recently discovered, or proprietary modification. For the purpose of fulfilling this request with scientifically grounded protocols, we will proceed by outlining the generation of antibodies for a representative novel short-chain fatty acylation. We will define "hibernylation" as the addition of a valeryl group (a five-carbon acyl group) to the ε-amino group of a lysine (B10760008) residue. The principles and protocols detailed below are based on established methods for generating antibodies against other lysine acylations, such as acetylation and butyrylation, and are directly adaptable for any novel short-chain acylation.
Introduction
The study of post-translational modifications (PTMs) is crucial for understanding the complex regulation of protein function and cellular signaling. Lysine acylation, including well-known modifications like acetylation and newly discovered short-chain fatty acid modifications, has emerged as a key regulatory mechanism in diverse biological processes. The development of specific antibodies that recognize these modifications is a critical step in their identification and characterization. These application notes provide a comprehensive guide for the generation and validation of pan-specific antibodies that recognize "hibernylated" (valerylated) lysine residues.
Principle
The generation of hibernylation-specific antibodies relies on the production of an immune response to the hibernyl-lysine epitope. This is achieved by immunizing a host animal with an immunogen that presents this modified residue in a context that is recognizable by the immune system. The resulting antibodies can then be purified and rigorously validated for their specificity and utility in various immunoassays. Two primary strategies for immunogen design are presented: the use of a chemically modified carrier protein and the use of a synthetic peptide library.
Application I: Generation of Polyclonal Pan-Hibernyl-Lysine Antibodies
Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen. They are valuable for their signal amplification and robust detection in applications like Western blotting and immunoprecipitation.
Experimental Workflow
Protocol: Polyclonal Antibody Production
1. Antigen Preparation: Chemical Hibernylation of Keyhole Limpet Hemocyanin (KLH)
-
Dissolve 10 mg of KLH in 10 mL of 0.1 M NaHCO₃ buffer (pH 8.5).
-
Slowly add 50 µL of valeric anhydride (B1165640) dropwise while gently stirring to prevent precipitation of the KLH.
-
Add 200 µL of pyridine (B92270) dropwise with constant gentle mixing.
-
Incubate the reaction at room temperature for 4-5 hours with continuous gentle agitation.
-
Dialyze the reaction mixture extensively against phosphate-buffered saline (PBS) at 4°C to remove unreacted reagents.
-
Confirm the modification of KLH by mass spectrometry or by a noticeable shift in mobility on SDS-PAGE.
-
Determine the protein concentration using a BCA assay.
2. Immunization
-
For the primary immunization, emulsify 500 µg of hibernyl-KLH in an equal volume of Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously into two healthy New Zealand white rabbits.
-
Booster immunizations should be administered every 3-4 weeks using 250 µg of hibernyl-KLH emulsified in Incomplete Freund's Adjuvant (IFA).
-
Collect test bleeds from the ear artery 10-14 days after each booster immunization to monitor the antibody titer.
3. Titer Determination by ELISA
-
Coat a 96-well ELISA plate with 1 µ g/well of hibernyl-BSA (Bovine Serum Albumin, prepared similarly to hibernyl-KLH) and unmodified BSA as a negative control, overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Block the wells with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Serially dilute the rabbit antiserum in the blocking buffer and add to the wells. Incubate for 2 hours at room temperature.
-
Wash the wells three times with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
Add TMB substrate and stop the reaction with 1 M H₂SO₄.
-
Read the absorbance at 450 nm. The titer is the highest dilution that gives a signal significantly above the background (unmodified BSA).
4. Antibody Purification
-
Collect the final bleed when a high titer is achieved.
-
Prepare an affinity column by coupling a hibernyl-lysine analog to an activated resin (e.g., NHS-activated Sepharose).
-
Pass the rabbit serum over the affinity column.
-
Wash the column extensively with PBS to remove non-specifically bound proteins.
-
Elute the bound antibodies using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5.
-
Dialyze the purified antibody against PBS and store at -20°C or -80°C.
Application II: Generation of Monoclonal Pan-Hibernyl-Lysine Antibodies
Monoclonal antibodies recognize a single epitope and offer high specificity and batch-to-batch consistency, making them ideal for diagnostic and therapeutic applications.
Hybridoma Technology Workflow
Protocol: Monoclonal Antibody Production
1. Immunization
-
Immunize BALB/c mice with 50-100 µg of hibernyl-KLH emulsified in CFA for the primary injection, and subsequent boosts with IFA.
-
Monitor the antibody titer using ELISA as described for polyclonal antibody production.
-
Three days before cell fusion, administer a final intravenous or intraperitoneal boost of 50 µg of hibernyl-KLH in saline.
2. Cell Fusion and Hybridoma Production
-
Aseptically remove the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Mix the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1.
-
Fuse the cells by adding polyethylene (B3416737) glycol (PEG) 1500.
-
Slowly dilute the PEG and pellet the cells.
-
Resuspend the cells in HAT (hypoxanthine-aminopterin-thymidine) selection medium and plate into 96-well plates containing a feeder layer of murine peritoneal macrophages.
-
Incubate at 37°C in a 5% CO₂ incubator.
3. Screening and Cloning
-
After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of hibernyl-lysine specific antibodies by ELISA.
-
Select positive hybridomas and expand them.
-
Clone the positive hybridomas by limiting dilution to ensure monoclonality.
-
Re-screen the clones to confirm antibody production and specificity.
4. Antibody Production and Purification
-
Expand the selected monoclonal hybridoma cell line in vitro in serum-free medium or in vivo by generating ascites in pristane-primed mice.
-
Purify the monoclonal antibody from the culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.
Validation of Hibernylation-Specific Antibodies
Rigorous validation is essential to ensure the specificity and reliability of the generated antibodies.
Protocol: Antibody Validation
1. Western Blot Analysis
-
Run cell lysates from cells treated with and without a potential inhibitor of a "hibernylase" or a potential activator of a "dehibernylase" on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the purified hibernylation-specific antibody (typically at 1-2 µg/mL).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A specific antibody should detect a broad range of protein bands corresponding to hibernylated proteins, and the signal should be diminished in the presence of a competing hibernylated peptide.
2. Peptide Competition Assay
-
Pre-incubate the hibernylation-specific antibody with a 10-100 fold molar excess of a hibernylated peptide or an unmodified control peptide for 1 hour at room temperature.
-
Use this antibody-peptide mixture in a Western blot or ELISA experiment.
-
A specific antibody will show a significant reduction in signal when pre-incubated with the hibernylated peptide but not with the unmodified peptide.
Hypothetical Signaling Pathway Involving Hibernylation
Lysine acylation is known to be regulated by metabolic pathways that produce the corresponding acyl-CoA. Hibernylation could be similarly regulated and impact various cellular processes.
Quantitative Data Summary
The following tables provide examples of expected quantitative data during the antibody generation and validation process.
Table 1: ELISA Titer Determination of Rabbit Antiserum
| Antiserum Dilution | O.D. 450 nm (Hibernyl-BSA) | O.D. 450 nm (Unmodified BSA) |
| 1:1,000 | 2.850 | 0.150 |
| 1:5,000 | 2.500 | 0.145 |
| 1:25,000 | 1.800 | 0.130 |
| 1:125,000 | 0.950 | 0.125 |
| 1:625,000 | 0.350 | 0.120 |
| Titer | > 1:125,000 | - |
Table 2: Recommended Antibody Concentrations for Various Applications
| Application | Polyclonal Antibody | Monoclonal Antibody |
| Western Blotting | 1-2 µg/mL | 0.5-1 µg/mL |
| ELISA (Direct) | 0.1-0.5 µg/mL | 0.05-0.2 µg/mL |
| Immunoprecipitation | 2-5 µg per reaction | 1-3 µg per reaction |
| Immunohistochemistry | 5-10 µg/mL | 2-5 µg/mL |
These application notes and protocols provide a robust framework for the successful generation and validation of hibernylation-specific antibodies, enabling further research into this novel post-translational modification.
Application of 2-hydroxyisobutyrylation (Khib) in Disease Biomarker Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) 2-hydroxyisobutyrylation (Khib) is a recently identified and evolutionarily conserved post-translational modification (PTM) involving the addition of a 2-hydroxyisobutyryl group to a lysine residue. This modification has been implicated in a diverse array of cellular processes, including gene transcription, glycolysis, and the TCA cycle. Emerging evidence suggests that dysregulation of Khib is associated with various diseases, including cancer, metabolic disorders, and neurological conditions, making it a promising area for the discovery of novel disease biomarkers.
This document provides detailed application notes and experimental protocols for the identification and quantification of Khib-modified proteins as potential disease biomarkers. The methodologies described herein focus on mass spectrometry-based proteomics, the gold standard for global and site-specific analysis of PTMs.
Application Notes
The discovery of Khib as a dynamic PTM has opened new avenues for understanding disease pathogenesis. Aberrant Khib levels on key regulatory proteins can alter their function, leading to cellular dysfunction and disease development. The identification of specific Khib sites and their corresponding proteins that are differentially expressed between healthy and diseased states can serve as valuable biomarkers for diagnosis, prognosis, and monitoring of therapeutic response.
Key Applications in Disease Biomarker Discovery:
-
Cancer: Khib has been shown to be involved in the regulation of metabolic pathways that are frequently altered in cancer, such as glycolysis.[1] Identifying changes in Khib patterns on metabolic enzymes or oncogenic proteins can provide insights into tumor progression and potential therapeutic targets.[1]
-
Metabolic Diseases: Given the link between Khib and metabolic regulation, this PTM is a promising biomarker for metabolic disorders like diabetes and obesity.[1]
-
Neurological Disorders: Studies have associated Khib with neurological diseases such as Parkinson's and Prion diseases, suggesting its potential role in neurodegenerative processes.[2]
Quantitative Data Summary
The following tables summarize quantitative data from proteomic studies on Khib in different disease contexts. This data highlights the extent of Khib modification and identifies proteins with significant changes in Khib levels, positioning them as potential biomarker candidates.
Table 1: Khib Site and Protein Identification in Pancreatic Cancer
| Data Type | Number Identified | Reference |
| Khib Sites | 2,891 | [3] |
| Khib Proteins | 964 | [3] |
Table 2: Tip60-Mediated Regulation of Khib
| Data Type | Number Identified | Fold Change | Reference | | --- | --- | --- | | Unique Khib Sites | 3,502 | - |[2] | | Khib Proteins | 1,050 | - |[2] | | Khib Sites in Tip60 Overexpressing Cells Only | 536 | - |[2] | | Khib Proteins in Tip60 Overexpressing Cells Only | 406 | - |[2] | | Khib Sites with >2-fold Increase | 13 | >2 |[2] |
Experimental Protocols
A typical workflow for Khib biomarker discovery using mass spectrometry-based proteomics involves several key steps, from sample preparation to data analysis.
Protocol 1: Protein Extraction and Digestion
This protocol outlines the steps for extracting proteins from biological samples and digesting them into peptides for subsequent analysis.
-
Protein Extraction:
-
Homogenize tissue samples or lyse cells in a lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Reduction and Alkylation:
-
To 50 µg of protein extract, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 40 mM.
-
Incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
-
Dry the peptides using a vacuum centrifuge.
-
Protocol 2: Immunoaffinity Enrichment of Khib Peptides
This is a critical step to enrich for the low-abundance Khib-modified peptides from the complex peptide mixture.
-
Antibody-Bead Conjugation:
-
Incubate anti-Khib antibody-conjugated beads with the dried peptide sample resuspended in immunoprecipitation (IP) buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).
-
Incubate overnight at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the beads at low speed and discard the supernatant.
-
Wash the beads multiple times with IP buffer to remove non-specifically bound peptides.
-
Perform a final wash with water to remove any remaining buffer salts.
-
-
Elution:
-
Elute the enriched Khib peptides from the beads using an elution buffer (e.g., 0.1% trifluoroacetic acid).
-
Collect the eluate.
-
Desalt the enriched peptides using a C18 ZipTip.
-
Dry the peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
The enriched Khib peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
-
LC Separation:
-
Resuspend the enriched peptides in a buffer compatible with the LC system (e.g., 0.1% formic acid in water).
-
Inject the sample onto a reversed-phase analytical column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
MS/MS Analysis:
-
The eluted peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.
-
A full MS scan is performed to detect the precursor ions.
-
The most intense precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
The resulting fragment ions are analyzed in the MS/MS scan.
Key Mass Spectrometry Parameters:
-
Precursor Ion m/z Range: 350-1800
-
MS1 Resolution: 60,000 - 120,000
-
MS2 Resolution: 15,000 - 30,000
-
Collision Energy: Normalized collision energy (NCE) of 27-30%
-
Fixed Modification: Carbamidomethyl on Cysteine
-
Variable Modifications: Oxidation on Methionine, Acetylation on protein N-terminus, 2-hydroxyisobutyrylation on Lysine
-
Protocol 4: Data Analysis
The raw MS data is processed using specialized software to identify and quantify the Khib peptides.
-
Database Search:
-
The MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
The search parameters should include the specified fixed and variable modifications.
-
-
Quantification:
-
Label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can be used to determine the relative abundance of Khib peptides between different samples.
-
-
Bioinformatics Analysis:
-
Perform Gene Ontology (GO) annotation, KEGG pathway analysis, and protein-protein interaction (PPI) network analysis to understand the biological functions of the identified Khib-modified proteins.
-
Visualizations
The following diagrams illustrate key workflows and concepts in Khib biomarker discovery.
Caption: Workflow for Khib Biomarker Discovery.
Caption: Enzymatic Mechanism of Lysine 2-hydroxyisobutyrylation.
Caption: Khib Regulation of Glycolysis in Cancer.
References
Application Notes and Protocols for Studying Protein-Protein Interactions Mediated by Lysine 2-Hydroxyisobutyrylation (Khib)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lysine (B10760008) 2-Hydroxyisobutyrylation (Khib)
Lysine 2-hydroxyisobutyrylation (Khib) is a recently identified and evolutionarily conserved post-translational modification (PTM) that plays a crucial role in regulating a wide array of cellular processes.[1] This modification, involving the addition of a 2-hydroxyisobutyryl group to a lysine residue, has been implicated in the regulation of gene transcription, glycolysis, the TCA cycle, and ribosome biogenesis.[1] The dynamic nature of Khib is maintained by "writer" enzymes, such as the acetyltransferases p300 and Tip60, and "eraser" enzymes, including histone deacetylases (HDACs) and the sirtuin deacetylase CobB.[1] Dysregulation of Khib has been linked to various diseases, including metabolic disorders, cancer, and kidney disease, making it an attractive area of study for therapeutic development.
These application notes provide a comprehensive guide for researchers interested in investigating protein-protein interactions (PPIs) mediated by Khib. Included are detailed protocols for key experimental techniques, a summary of quantitative proteomics data, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data on Khib Proteomes
Proteomic studies have identified thousands of Khib sites on a multitude of proteins across various species. The following tables summarize key quantitative findings from some of these studies, providing a valuable resource for identifying potential proteins of interest and understanding the scope of Khib modifications.
Table 1: Summary of Khib Site Identification in Human Cells
| Cell Line | Number of Khib Sites Identified | Number of Khib-Modified Proteins | Key Enriched Pathways | Reference |
| HEK293 | 25,676 | - | - | [2] |
| Peripheral Blood Mononuclear Cells (IgA Nephropathy) | 428 | 290 | IL-17 signaling pathway, Phagosome | [3] |
| HeLa | - | >1,000 | Ribosome, Spliceosome, Carbon metabolism |
Table 2: Overview of Khib Proteome Studies in Various Organisms
| Organism | Tissue/Cell Line | Number of Khib Sites Identified | Number of Khib-Modified Proteins | Reference |
| Toxoplasma gondii | Tachyzoites | 17,594 | - | [2] |
| Oryza sativa (Rice) | Seedling | 14,079 | - | [2] |
| Soybean | Leaves | - | - | [4] |
| Maize | - | - | - | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the identification and characterization of Khib-mediated PPIs.
Protocol 1: Immunoaffinity Enrichment of Khib-Modified Peptides for Mass Spectrometry
This protocol describes the enrichment of peptides containing Khib modifications from a complex biological sample, a critical step for successful mass spectrometry analysis.
Materials:
-
Cells or tissues of interest
-
Lysis buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl pH 8.0, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Anti-Khib antibody conjugated to beads (e.g., agarose (B213101) or magnetic beads)
-
Wash buffer (e.g., 1x PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1% trifluoroacetic acid)
-
C18 ZipTips for desalting
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Dilute the lysate to reduce the urea concentration to below 2 M.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Immunoaffinity Enrichment:
-
Incubate the peptide mixture with anti-Khib antibody-conjugated beads to capture Khib-containing peptides.
-
Wash the beads extensively with wash buffer to remove non-specifically bound peptides.
-
-
Elution and Desalting:
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Khib-Mediated PPIs
This protocol is designed to confirm interactions between a Khib-modified protein (bait) and its putative binding partners (prey).
Materials:
-
Cell lysate containing the bait and prey proteins
-
Antibody specific to the bait protein
-
Protein A/G beads (agarose or magnetic)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and HDAC inhibitors)
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 2x SDS-PAGE loading buffer)
Procedure:
-
Cell Lysis:
-
Lyse cells in a gentle Co-IP lysis buffer to maintain protein-protein interactions.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.[6]
-
Incubate the pre-cleared lysate with an antibody against the bait protein.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the bait and potential prey proteins.
-
Protocol 3: Pull-Down Assay to Identify Novel Khib-Interacting Proteins
This in vitro method is used to discover new interactions by using a purified, tagged Khib-modified protein as bait.
Materials:
-
Purified, tagged (e.g., GST, His-tag) bait protein
-
Affinity beads specific for the tag (e.g., Glutathione-agarose, Ni-NTA agarose)
-
Cell lysate or a mixture of purified proteins (prey)
-
Binding buffer (physiologically relevant buffer to maintain interactions)
-
Wash buffer (binding buffer with mild detergent)
-
Elution buffer (e.g., high salt, low pH, or competitive ligand)
Procedure:
-
Bait Immobilization:
-
Incubate the tagged bait protein with the affinity beads to immobilize it.
-
-
Binding:
-
Incubate the immobilized bait with the prey protein source.
-
-
Washing:
-
Wash the beads to remove non-specific binders.
-
-
Elution:
-
Elute the bait-prey complexes.
-
-
Analysis:
-
Identify the interacting proteins by SDS-PAGE followed by mass spectrometry or Western blotting.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways where Khib is implicated and a general workflow for studying Khib-mediated PPIs.
Caption: General experimental workflow for studying Khib-mediated PPIs.
Caption: Khib regulation of the Glycolysis pathway through ENO1.
Caption: Potential role of Khib in modulating the IL-17 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient machine-learning framework for predicting protein post-translational modification sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Validation of Lysine 2-Hydroxyisobutyrylation (Khib) Sites
Audience: Researchers, scientists, and drug development professionals.
Introduction to Lysine (B10760008) 2-Hydroxyisobutyrylation (Khib)
Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered, evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is covalently attached to the ε-amino group of a lysine residue.[1][2] This modification neutralizes the positive charge of the lysine side chain and introduces a bulkier chemical group, thereby influencing protein structure, function, and interaction with other molecules. Khib has been identified on a wide range of proteins, including histones and key enzymes involved in metabolic pathways, suggesting its critical role in regulating gene expression, glycolysis, and other fundamental cellular processes.[1][2] The dynamic nature of Khib is regulated by "writer" enzymes (e.g., p300) that install the mark and "eraser" enzymes (e.g., HDAC2, HDAC3) that remove it. Dysregulation of Khib has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive area of research for therapeutic development.
Overview of Khib Site Validation Techniques
The validation of Khib sites is crucial to confirm their presence and to elucidate their functional significance. A multi-faceted approach is typically employed, combining proteomic identification with biochemical and molecular biology techniques to provide robust evidence for the modification and its role in cellular processes. The primary methods for validating Khib sites include:
-
Mass Spectrometry-Based Proteomics: This is the cornerstone for the discovery and identification of Khib sites on a proteome-wide scale. It involves the enrichment of Khib-containing peptides followed by their analysis using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Site-Directed Mutagenesis: This technique is used to substitute the identified lysine residue with another amino acid (e.g., arginine or alanine) to mimic the unmodified or a charge-neutral state, respectively. The functional consequences of this mutation can then be assessed to infer the role of the Khib modification.
-
In Vitro Enzymatic Assays: These assays are employed to confirm the activity of "writer" and "eraser" enzymes on a specific Khib site. This helps to understand the regulatory mechanisms governing the modification at that site.
-
Khib-Specific Antibody-Based Methods: The generation and use of antibodies that specifically recognize a Khib site on a particular protein can be used for validation through techniques like Western blotting and immunoprecipitation.
Quantitative Data on Khib Proteomes
Proteomic studies have identified thousands of Khib sites across various species, highlighting the prevalence of this modification. The following table summarizes key quantitative findings from selected proteomic analyses of lysine 2-hydroxyisobutyrylation.
| Organism/Cell Line | Number of Khib Sites Identified | Number of Khib-Modified Proteins | Key Enriched Pathways | Reference |
| Homo sapiens (HEK293T cells) | >3,500 | >1,000 | Glycolysis, Ribosome, Carbon metabolism | [1] |
| Mus musculus (spermatids) | >10,000 | >2,000 | Spermatogenesis, Metabolism | [3] |
| Saccharomyces cerevisiae | ~1,500 | ~370 | Glycolysis/Gluconeogenesis, Ribosome | [4] |
| Oryza sativa (rice) | >4,000 | >1,500 | Photosynthesis, Carbon fixation | [4] |
| Triticum aestivum (wheat) | >3,000 | >1,100 | Ribosome, Glycolysis/Gluconeogenesis | [4] |
| Proteus mirabilis | ~4,700 | >1,000 | Metabolic pathways, Two-component system | [4] |
Experimental Protocols
Protocol 1: Identification of Khib Sites using Mass Spectrometry-Based Proteomics
This protocol outlines the general workflow for the identification of Khib sites from cell or tissue samples.
1. Protein Extraction and Digestion: a. Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors. b. Quantify the protein concentration using a standard method (e.g., BCA assay). c. Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA). d. Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.
2. Affinity Enrichment of Khib-Peptides: a. Use a pan-anti-Khib antibody conjugated to agarose (B213101) beads. b. Incubate the digested peptide mixture with the antibody-beads to capture Khib-containing peptides. c. Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. d. Elute the enriched Khib-peptides from the beads using a low pH solution (e.g., 0.1% trifluoroacetic acid).
3. LC-MS/MS Analysis: a. Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series) coupled with a nano-liquid chromatography system. b. Separate the peptides on a reversed-phase column using a gradient of acetonitrile. c. Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
4. Data Analysis: a. Search the raw MS/MS data against a protein database of the relevant species using a search engine like MaxQuant or Proteome Discoverer. b. Specify 2-hydroxyisobutyrylation of lysine as a variable modification in the search parameters. c. Filter the identified peptides and proteins to a false discovery rate (FDR) of less than 1%. d. Manually validate the MS/MS spectra of identified Khib-peptides to confirm the site of modification.
Workflow for Khib Site Identification
Caption: A generalized workflow for the proteomic identification of Khib sites.
Protocol 2: Validation of Khib Sites by Site-Directed Mutagenesis
This protocol describes how to use site-directed mutagenesis to investigate the functional importance of a specific Khib site.[5][6][7]
1. Primer Design: a. Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation at the center. The lysine (K) codon (e.g., AAA, AAG) should be changed to an arginine (R) codon (e.g., AGA, AGG) to maintain the positive charge or an alanine (B10760859) (A) codon (e.g., GCA, GCC) for a neutral residue. b. Ensure the primers have a melting temperature (Tm) of ≥78°C.
2. Mutagenesis PCR: a. Perform PCR using a high-fidelity DNA polymerase with the plasmid DNA containing the gene of interest as the template and the mutagenic primers. b. Use a low number of cycles (e.g., 16-18) to minimize the risk of secondary mutations.
3. DpnI Digestion: a. Digest the PCR product with the DpnI restriction enzyme for at least 1 hour at 37°C. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
4. Transformation: a. Transform the DpnI-treated DNA into competent E. coli cells. b. Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
5. Verification: a. Isolate plasmid DNA from several colonies. b. Verify the presence of the desired mutation by Sanger sequencing.
6. Functional Assays: a. Express the wild-type and mutant proteins in a suitable cell line. b. Perform functional assays to compare the activity, stability, or protein-protein interactions of the wild-type and mutant proteins. A change in function in the mutant protein suggests a role for the Khib modification at that site.
Site-Directed Mutagenesis Workflow
Caption: Workflow for site-directed mutagenesis to validate Khib sites.
Protocol 3: In Vitro Enzymatic Assay for Khib "Writers" and "Erasers"
This protocol provides a framework for testing the ability of a candidate enzyme to add or remove the 2-hydroxyisobutyryl group from a specific lysine residue on a substrate protein.
1. Reagent Preparation: a. Purify the recombinant candidate "writer" (e.g., p300) or "eraser" (e.g., HDAC2/3) enzyme. b. Purify the recombinant substrate protein (wild-type and K-to-R mutant as a negative control). c. Prepare the necessary co-factors: 2-hydroxyisobutyryl-CoA for the writer assay and NAD+ (for sirtuins) or a suitable buffer for other deacetylases for the eraser assay.
2. Writer Assay: a. Incubate the substrate protein with the writer enzyme in a reaction buffer containing 2-hydroxyisobutyryl-CoA. b. Run reactions for various time points (e.g., 0, 15, 30, 60 minutes) at 30°C. c. Stop the reaction by adding SDS-PAGE loading buffer. d. Analyze the reaction products by Western blotting using an anti-Khib antibody. An increasing signal over time indicates writer activity.
3. Eraser Assay: a. First, generate the 2-hydroxyisobutyrylated substrate by performing a large-scale writer reaction and purifying the modified protein. b. Incubate the Khib-modified substrate with the eraser enzyme in an appropriate reaction buffer. c. Run reactions for various time points at 37°C. d. Stop the reaction and analyze by Western blotting with an anti-Khib antibody. A decreasing signal over time indicates eraser activity.
Enzymatic Assay Logic
Caption: Logical diagram of in vitro writer and eraser enzymatic assays.
Signaling Pathways Involving Khib
Glycolysis Regulation by Khib
Several key enzymes in the glycolysis pathway have been found to be modified by Khib, suggesting a direct regulatory role of this PTM in cellular metabolism. For example, the enzyme Enolase 1 (ENO1) is 2-hydroxyisobutyrylated, and this modification enhances its catalytic activity. The "writer" enzyme p300 has been shown to mediate this modification, thereby promoting glycolysis.[1][2]
Caption: Khib modification of ENO1 by p300 enhances the glycolytic pathway.
Potential Role of Khib in IL-17 Signaling
Proteomic studies have identified Khib-modified proteins to be enriched in the Interleukin-17 (IL-17) signaling pathway, suggesting a potential regulatory role for Khib in inflammatory responses.[8] The IL-17 pathway is crucial for host defense against certain pathogens but is also implicated in autoimmune diseases. The exact mechanism of how Khib regulates this pathway is still under investigation, but it may involve the modification of key signaling adaptors or transcription factors.
Caption: Hypothetical regulation of the IL-17 signaling pathway by Khib.
References
- 1. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Site-Directed Mutagenesis [protocols.io]
- 7. static.igem.org [static.igem.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemical Probes to Study Lysine 2-Hydroxyisobutyrylation (Khib)
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The term "lysine hibernylation" is not commonly found in scientific literature. It is highly probable that this refers to lysine (B10760008) 2-hydroxyisobutyrylation (Khib) , a recently discovered and widespread post-translational modification (PTM). This document will focus on the chemical probes and methodologies for studying Khib.
Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)
Lysine 2-hydroxyisobutyrylation (Khib) is a dynamic and evolutionarily conserved post-translational modification where a 2-hydroxyisobutyryl group is covalently attached to the ε-amino group of a lysine residue.[1] This modification neutralizes the positive charge of lysine and introduces a bulkier side chain than acetylation.[1] Khib is found on both histone and non-histone proteins and plays a crucial role in regulating a wide array of cellular processes, including gene expression, metabolism, and chromatin dynamics.[1][2][3]
The installation and removal of Khib are controlled by specific enzymes. The histone acetyltransferase p300 has been identified as a "writer" that catalyzes lysine 2-hydroxyisobutyrylation.[3] Conversely, histone deacetylases (HDACs) such as HDAC1, HDAC2, and HDAC3, as well as the sirtuin CobB in prokaryotes, act as "erasers" by removing this modification.[2][4] The precursor for Khib is 2-hydroxyisobutyryl-CoA, which is derived from the metabolite 2-hydroxyisobutyrate (B1230538).[3]
Chemical Probes for Studying Khib: The Bioorthogonal Chemical Reporter Strategy
To study the dynamics of Khib in a cellular context, a powerful approach is the use of bioorthogonal chemical reporters. This strategy involves metabolically incorporating a modified version of the Khib precursor, 2-hydroxyisobutyrate, which contains a bioorthogonal handle such as an alkyne or azide (B81097) group. This chemical handle allows for the subsequent detection and enrichment of Khib-modified proteins through a highly specific chemical reaction known as "click chemistry."[5]
A suitable chemical reporter for Khib is an alkyne-functionalized 2-hydroxyisobutyrate analog, which we will refer to as 2-HIBA-alkyne . This probe is cell-permeable and is metabolized by cells into its corresponding CoA derivative, which can then be used by enzymes like p300 to modify proteins. The incorporated alkyne tag serves as a point of attachment for reporter molecules, such as fluorescent dyes for imaging or biotin (B1667282) for affinity purification and mass spectrometry-based proteomic analysis.
Data Presentation: Enzymes and Substrates of Lysine 2-Hydroxyisobutyrylation
| Regulator Type | Enzyme | Organism | Function | Key Substrates | Reference |
| Writer | p300 | Mammals | Catalyzes Khib | Histones, Glycolytic enzymes (e.g., ENO1) | [3] |
| Writer | Tip60 | Mammals | Catalyzes Khib | Substrates in nucleic acid metabolism and translation | [6] |
| Eraser | HDAC1 | Mammals | Removes Khib | Histones | [2] |
| Eraser | HDAC2 | Mammals | Removes Khib | Histones | [2] |
| Eraser | HDAC3 | Mammals | Removes Khib | Histones | [2] |
| Eraser | CobB (a sirtuin) | Prokaryotes | Removes Khib | Enolase (ENO) | [4] |
| Cellular Process | Number of Identified Khib Proteins | Number of Identified Khib Sites | Organism | Reference |
| Glycolysis/Gluconeogenesis | Multiple | Multiple | Proteus mirabilis | [7] |
| Ribosome Biogenesis | Multiple | Multiple | Candida albicans | [8] |
| Carbon Metabolism | Multiple | Multiple | Aspergillus niger | [9] |
| Photosynthesis | Multiple | Multiple | Soybean | [10] |
| Meiosis | 357 | Multiple | Rice | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxyisobutyric Acid Alkyne Probe (2-HIBA-alkyne)
This protocol is a proposed synthesis based on standard organic chemistry techniques for creating alkyne-tagged metabolites.
Materials:
-
Commercially available starting materials for multi-step synthesis.
-
Standard laboratory glassware and equipment for organic synthesis.
-
Solvents and reagents for reaction workup and purification (e.g., column chromatography).
Procedure: The synthesis of an alkyne-tagged 2-hydroxyisobutyrate, such as 4-pentynyl-2-hydroxyisobutyrate, can be achieved through a multi-step synthesis. A plausible route involves the esterification of 2-hydroxyisobutyric acid with a commercially available alkynyl alcohol, followed by hydrolysis to yield the final product. The exact steps and reaction conditions would need to be optimized.
Protocol 2: Metabolic Labeling of Cells with 2-HIBA-alkyne
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
2-HIBA-alkyne probe (from Protocol 1, dissolved in DMSO to make a stock solution, e.g., 100 mM).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
Procedure:
-
Seed cells in a culture plate and grow to 70-80% confluency.
-
Prepare the labeling medium by adding the 2-HIBA-alkyne stock solution to the complete culture medium to a final concentration of 50-200 µM. Include a vehicle control (DMSO only).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for 4-24 hours at 37°C in a CO2 incubator. The optimal labeling time and probe concentration should be determined empirically.
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome with metabolically incorporated 2-HIBA-alkyne.
-
Determine the protein concentration of the lysate using a BCA assay.
Protocol 3: Click Chemistry Reaction for In-Gel Fluorescence Detection
Materials:
-
Metabolically labeled cell lysate (from Protocol 2).
-
Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488).
-
Copper(II) sulfate (B86663) (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate (B8700270).
-
SDS-PAGE gels and running buffer.
-
Fluorescence gel scanner.
Procedure:
-
In a microcentrifuge tube, combine 20-50 µg of the labeled protein lysate with PBS to a final volume of 20 µL.
-
Prepare the click chemistry reaction mix. For each reaction, add the following in order:
-
Azide-fluorophore (e.g., 2.5 µL of a 1 mM stock).
-
CuSO4 (1 µL of a 50 mM stock).
-
THPTA (1 µL of a 50 mM stock).
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate (1 µL of a 500 mM stock).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Stop the reaction by adding SDS-PAGE sample loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths.
Protocol 4: Enrichment of Khib-modified Proteins for Mass Spectrometry
Materials:
-
Metabolically labeled cell lysate (from Protocol 2).
-
Azide-functionalized biotin (e.g., Azide-PEG3-Biotin).
-
Click chemistry reagents (as in Protocol 3).
-
Streptavidin-agarose beads.
-
Wash buffers (e.g., PBS with varying concentrations of SDS).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Reagents for in-solution or in-gel trypsin digestion.
-
Mass spectrometer.
Procedure:
-
Perform a click chemistry reaction on a larger amount of labeled protein lysate (e.g., 1-5 mg) with azide-biotin.
-
After the reaction, precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Incubate the biotinylated proteome with streptavidin-agarose beads for 1-2 hours at room temperature with rotation to capture the labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, PBS with 0.1% SDS, PBS with 1% SDS) is recommended.
-
Elute the enriched proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
The enriched proteins can then be separated by SDS-PAGE for in-gel digestion or subjected to in-solution digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the Khib-modified proteins and the specific sites of modification.
Mandatory Visualization
Caption: Workflow for studying lysine 2-hydroxyisobutyrylation (Khib) using a chemical reporter.
Caption: Regulation and function of lysine 2-hydroxyisobutyrylation (Khib).
Caption: Logical flow of the chemical reporter strategy for Khib analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Reporters for Detecting and Profiling Protein Acetylation and Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Biology Tools for Protein Lysine Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylation in the Phytopathogenic Fungus Botrytis cinerea [frontiersin.org]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylation in Aspergillus niger in Peanuts [frontiersin.org]
- 10. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 11. Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylated Proteins in Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Lysine Modifications Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-destructive technique for the site-specific and quantitative analysis of protein lysine (B10760008) modifications. This document provides detailed application notes and experimental protocols for the detection and characterization of lysine acetylation, methylation, ubiquitination, and SUMOylation, crucial post-translational modifications (PTMs) in cellular signaling and disease.
Introduction to Lysine Modifications and NMR Detection
Lysine residues are hubs for a variety of PTMs that dramatically expand the functional diversity of the proteome. These modifications, including acetylation, methylation, ubiquitination, and SUMOylation, are critical in regulating protein function, localization, and interaction networks. Dysregulation of these pathways is frequently implicated in diseases such as cancer and neurodegenerative disorders, making them attractive targets for drug development.
NMR spectroscopy offers a unique advantage in studying these modifications as it allows for the observation of atomic-level changes in protein structure and dynamics in a native-like solution state. Recent advancements, particularly the use of isotopic labeling, have enabled the direct and unambiguous detection of specific lysine modifications.[1][2][3]
Detecting Lysine Acetylation and Methylation
A robust method for detecting lysine acetylation and methylation involves the enzymatic transfer of ¹³C-labeled acetyl or methyl groups from isotopically enriched cofactors, acetyl-CoA and S-adenosylmethionine (SAM), respectively.[1][4][5][6][7] This approach allows for the use of sensitive ¹³C-based NMR experiments, such as [¹H, ¹³C]-HSQC and ¹³C direct-detect spectroscopy, to unambiguously identify and quantify the modified lysine residues.[1][5][6][7]
Quantitative Data for Lysine Acetylation and Methylation
The following table summarizes typical chemical shifts observed for acetylated and methylated lysine residues using this methodology. These values can serve as a reference for identifying these modifications in your protein of interest.
| Modification State | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Acetyl-Lysine | 1.87 | 22.0 | [5][6] |
| Mono-methyl-Lysine | ~2.5 | ~30 | [8] |
| Di-methyl-Lysine | ~2.7 | ~38 | [8] |
| Tri-methyl-Lysine | ~2.9 | ~45 | [8] |
Experimental Workflow for Detecting Lysine Acetylation
Protocol: NMR Detection of Lysine Acetylation using ¹³C-labeled Acetyl-CoA
This protocol is adapted from methodologies described for studying histone tail acetylation.[5][6][9]
1. Preparation of ¹³C-labeled Acetyl-CoA:
-
¹³C-acetyl-CoA can be synthesized enzymatically from ¹³C-acetate.
-
Set up a reaction containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
10 mM ATP
-
5 mM Coenzyme A
-
10 mM ¹³C-acetate
-
Acetyl-CoA Synthetase (ACS)
-
-
Incubate at 37°C for 2-4 hours.
-
Monitor the reaction progress by ¹H NMR.
-
Purify the ¹³C-acetyl-CoA using reverse-phase HPLC.
2. Expression and Purification of the Target Protein:
-
Express the protein of interest using standard molecular biology techniques. Isotopic labeling of the protein (e.g., with ¹⁵N) is optional but can be beneficial for more complex analyses.[5][6]
-
Purify the protein to >95% purity using appropriate chromatography methods.
-
Buffer exchange the protein into an NMR-compatible buffer (e.g., 50 mM sodium phosphate, pH 7.0, 150 mM NaCl, 5% D₂O).
3. Enzymatic Acetylation Reaction:
-
Set up the acetylation reaction in the NMR buffer:
-
Incubate the reaction at 30°C and monitor the progress by taking aliquots at different time points for NMR analysis.
4. NMR Data Acquisition and Analysis:
-
Acquire a series of 2D [¹H, ¹³C]-HSQC spectra.
-
The appearance of a new peak at approximately 1.87 ppm (¹H) and 22.0 ppm (¹³C) indicates the formation of acetyl-lysine.[5][6]
-
The intensity of this peak can be used to quantify the extent of acetylation over time.
Detecting Lysine Ubiquitination and SUMOylation
NMR spectroscopy is also a powerful tool for studying the larger post-translational modifications of ubiquitination and SUMOylation. These modifications can be monitored in real-time, providing insights into the enzymatic cascade and the structural consequences for the target protein.[10]
Key NMR Observables for Ubiquitination and SUMOylation
| NMR Technique | Information Gained | Reference |
| ¹H-¹⁵N HSQC | Monitor chemical shift perturbations (CSPs) upon modification to map interaction surfaces and conformational changes. | [11][12][13][14][15] |
| Real-time NMR | Follow the enzymatic reaction by monitoring the appearance of new peaks corresponding to the modified protein. | [10] |
| Paramagnetic Relaxation Enhancement (PRE) | Provide distance restraints to determine the structure of ubiquitin/SUMO-protein complexes. | [11][12] |
| Intermolecular NOEs | Identify direct contacts between the ubiquitin/SUMO moiety and the target protein. | [11][12] |
Signaling Pathway: Ubiquitination Cascade
References
- 1. Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors | NSF Public Access Repository [par.nsf.gov]
- 3. Methods-2023 Lysine Pulse Programs [scholarsphere.psu.edu]
- 4. pure.psu.edu [pure.psu.edu]
- 5. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins [frontiersin.org]
- 7. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Monitoring protein ubiquitination and SUMOylation in real-time by NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Identifying and studying ubiquitin receptors by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying and Studying Ubiquitin Receptors by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of SUMO Binding Motifs by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protein-nmr.org.uk [protein-nmr.org.uk]
- 15. renafobis.fr [renafobis.fr]
Troubleshooting & Optimization
Technical Support Center: Detection of Lysine Hibernylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the detection and analysis of lysine (B10760008) hibernylation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the detection of lysine hibernylation, particularly in Western blotting and mass spectrometry experiments.
Western Blotting Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Low Abundance of Hibernylated Protein: Lysine hibernylation, like many post-translational modifications, can be of low stoichiometry. 2. Inefficient Antibody Binding: The primary antibody concentration may be too low, or the antibody may have poor affinity for the hibernyl-lysine epitope. 3. Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane, especially for high molecular weight proteins. 4. Suboptimal Blocking: Over-blocking can mask the epitope. | 1. Enrichment: Perform immunoprecipitation (IP) with a pan-hibernyl-lysine antibody to enrich for hibernylated proteins before loading on the gel. 2. Antibody Optimization: Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). Test different commercially available pan-hibernyl-lysine antibodies. 3. Transfer Optimization: Verify transfer efficiency using Ponceau S staining. For large proteins, consider using a wet transfer system and optimizing the transfer time and buffer composition. 4. Blocking Optimization: Reduce the concentration of the blocking agent or switch to a different blocking buffer (e.g., from milk to BSA). |
| High Background | 1. Non-specific Antibody Binding: The primary or secondary antibody may be binding to non-target proteins. 2. Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies. 3. Contaminated Buffers: Bacterial growth or particulates in buffers can cause speckling. | 1. Antibody Dilution: Increase the dilution of the primary and secondary antibodies. 2. Washing: Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer. 3. Fresh Buffers: Prepare fresh buffers and filter them before use. |
| Non-Specific Bands | 1. Antibody Cross-Reactivity: The pan-hibernyl-lysine antibody may cross-react with other short-chain acyl modifications (e.g., acetylation, propionylation, butyrylation). 2. Protease Activity: Protein degradation can lead to the appearance of lower molecular weight bands. | 1. Antibody Validation: Perform dot blot assays with peptides containing different acyl-lysine modifications to check for antibody specificity. 2. Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer and keep samples on ice. |
Mass Spectrometry Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Identification of Hibernylated Peptides | 1. Low Stoichiometry: The abundance of hibernylated peptides is below the limit of detection of the mass spectrometer. 2. Inefficient Enrichment: The enrichment protocol for hibernylated peptides is not optimal. 3. Sample Loss: Significant sample loss during sample preparation and cleanup steps. | 1. Enrichment: Utilize immunoaffinity enrichment with a validated pan-hibernyl-lysine antibody to increase the concentration of target peptides. 2. Enrichment Optimization: Optimize the antibody-to-peptide ratio and the washing conditions during the enrichment process. 3. Protocol Optimization: Minimize the number of transfer steps and use low-binding tubes and tips. |
| Ambiguous Site Localization | 1. Poor Fragmentation: Insufficient fragmentation of the peptide backbone during MS/MS analysis. 2. Isobaric Interferences: Other modifications with a similar mass to hibernylation can lead to misidentification. For example, trimethylation has a mass shift of +42.0470 Da, which is close to the +42.0106 Da of acetylation, a potential cross-reactant. While the mass of hibernylation is distinct, other unknown modifications could present similar challenges. | 1. Fragmentation Method: Use different fragmentation techniques (e.g., HCD, ETD) to generate complementary fragment ions for more confident site localization. 2. High-Resolution MS: Use a high-resolution mass spectrometer to distinguish between hibernylation and other potential isobaric modifications. Perform careful manual validation of MS/MS spectra. |
| Poor Quantification | 1. Variability in Enrichment: Inconsistent enrichment efficiency between samples. 2. Matrix Effects: Suppression or enhancement of ion signals due to the complexity of the sample matrix. | 1. Stable Isotope Labeling: Use stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (TMT or iTRAQ) for accurate quantification. 2. Sample Cleanup: Perform thorough desalting and cleanup of the peptide samples before LC-MS/MS analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting lysine hibernylation?
A1: The primary challenges in detecting lysine hibernylation include its low stoichiometry, the lack of highly specific and validated antibodies, and potential cross-reactivity with other structurally similar short-chain acyl modifications.
Q2: How can I enrich for hibernylated proteins or peptides?
A2: Immunoaffinity enrichment using a pan-hibernyl-lysine antibody is the most common method. This can be performed at the protein level (immunoprecipitation) or the peptide level after proteolytic digestion.
Q3: What are the critical considerations for sample preparation when analyzing lysine hibernylation?
A3: It is crucial to inhibit deacetylase and other potential deacylase activity during cell lysis and protein extraction. This is typically achieved by adding a mixture of deacetylase inhibitors, such as Trichostatin A (TSA) and Nicotinamide (NAM), to the lysis buffer. Additionally, protease inhibitors should always be included to prevent protein degradation.
Q4: How can I validate the specificity of my pan-hibernyl-lysine antibody?
A4: The specificity of a pan-hibernyl-lysine antibody can be validated through peptide competition assays in Western blotting or by performing dot blots with a panel of synthetic peptides carrying different lysine acyl modifications (e.g., hibernylation, acetylation, propionylation, butyrylation).
Q5: Are there known isobaric interferences in the mass spectrometric analysis of lysine hibernylation?
A5: While specific isobaric interferences for lysine hibernylation are not as well-documented as for other modifications, it is a critical consideration. High-resolution mass spectrometry is essential to differentiate the hibernyl group from other potential modifications with similar masses. For instance, the mass difference between trimethylation and acetylation is very small (0.0364 Da), necessitating high-resolution instruments for accurate identification.[1] Researchers should be aware of potential, as yet uncharacterized, modifications that could be isobaric with hibernylation.
Experimental Protocols
Protocol 1: Immunoaffinity Enrichment of Hibernylated Peptides for Mass Spectrometry
This protocol provides a general workflow for the enrichment of hibernylated peptides from cultured cells.
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and deacetylase inhibitors (e.g., TSA and NAM).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a desired amount of protein (e.g., 1-5 mg) and perform a buffer exchange to a digestion buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Digest the proteins with trypsin at a 1:50 (enzyme:protein) ratio overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 Sep-Pak cartridge and dry the eluate under vacuum.
-
-
Immunoaffinity Enrichment:
-
Resuspend the dried peptides in an immunoprecipitation buffer (e.g., NETN buffer).
-
Incubate the peptides with a pan-hibernyl-lysine antibody conjugated to agarose (B213101) beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with the immunoprecipitation buffer to remove non-specifically bound peptides.
-
Elute the enriched hibernylated peptides from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).
-
Desalt the eluted peptides using a C18 StageTip and prepare for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for Hibernylation Detection
Troubleshooting Logic for Weak Western Blot Signal
References
Technical Support Center: Khib Mass Spectrometry Analysis
Welcome to the technical support center for lysine (B10760008) 2-hydroxyisobutyrylation (Khib) mass spectrometry (MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance experimental success and improve mass spectrometry coverage for Khib-modified proteins.
Frequently Asked Questions (FAQs)
Q1: What is lysine 2-hydroxyisobutyrylation (Khib)?
A1: Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is added to a lysine residue.[1] This modification results in a mass shift of +86.0368 Da.[1] Khib is involved in a variety of cellular processes, including gene transcription, glycolysis, and the TCA cycle.[1] Its dysregulation has been linked to several diseases, making its detection and quantification critical for biological and therapeutic research.[1]
Q2: What are the primary methods for detecting Khib?
A2: The primary methods for Khib detection are mass spectrometry (MS)-based proteomics for large-scale identification and quantification, and antibody-based assays like Western blotting for validating global Khib levels.[1] MS-based proteomics is considered the gold standard for global and site-specific analysis of Khib-modified proteins.[1]
Q3: Why is enrichment necessary for Khib analysis by mass spectrometry?
A3: Enrichment is a critical step in the MS workflow for Khib analysis due to the low abundance of Khib-modified peptides in complex biological samples.[1][2] Immunoaffinity enrichment using a high-affinity pan-Khib specific antibody is essential to selectively isolate Khib-containing peptides, thereby increasing their concentration for successful detection by LC-MS/MS.[1]
Q4: What are the key steps in a typical Khib mass spectrometry workflow?
A4: A typical workflow involves protein extraction from cells or tissues, protein digestion into peptides, enrichment of Khib-modified peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during Khib mass spectrometry experiments.
Issue 1: Low or No Signal/Poor MS Coverage of Khib Peptides
| Possible Cause | Troubleshooting Step | Recommendation |
| Inefficient Protein Extraction and Digestion | Ensure complete cell lysis and protein solubilization. Optimize digestion conditions. | Use a combination of physical and reagent-based lysis.[4] Ensure the final urea (B33335) concentration is below 2 M before adding trypsin.[1][5] Perform a protein assay before digestion to ensure accurate enzyme-to-substrate ratios.[4] |
| Poor Enrichment Efficiency | Evaluate the performance of the Khib-specific antibody and enrichment protocol. | Use a high-affinity pan-Khib specific antibody.[1] Ensure proper binding conditions (e.g., overnight incubation at 4°C with gentle rotation).[1] Perform adequate washing steps to remove non-specifically bound peptides.[1] |
| Sample Loss During Preparation | Minimize sample handling steps and use low-binding tubes and pipette tips. | Desalt peptides using a C18 SPE column and dry them under vacuum.[1] Be cautious during desalting, as highly hydrophilic glycopeptides can be lost.[6] |
| Suboptimal LC-MS/MS Parameters | Optimize LC gradient, MS acquisition parameters, and electrospray ionization (ESI) settings. | Use a reversed-phase HPLC column suitable for peptide separation.[5] Optimize the mobile phase composition; for example, using 0.1% formic acid can improve ionization.[5] Optimize collision energy for fragmentation.[7] |
Issue 2: High Background or Contaminating Peaks
| Possible Cause | Troubleshooting Step | Recommendation |
| Contaminants from Sample Preparation | Use high-purity reagents and solvents (LC-MS grade).[8] Avoid detergents and salts that are incompatible with MS. | If detergents are necessary for lysis, ensure their removal before LC-MS/MS analysis.[9] Use volatile salts like ammonium (B1175870) bicarbonate. |
| Carryover from Previous Runs | Run blank injections between samples to check for and reduce carryover.[8] | Implement needle washes between injections.[8] If carryover persists, clean the LC system and column.[8] |
| Gas Leaks or Contaminated Gas Supply | Check for leaks in the gas lines and ensure the use of high-purity nitrogen gas. | Use a leak detector to check for gas leaks.[10] Install and regularly check gas filters.[10][11] |
Issue 3: Poor Reproducibility
| Possible Cause | Troubleshooting Step | Recommendation |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including incubation times, temperatures, and reagent concentrations. | Automated sample preparation workflows can significantly improve reproducibility.[12][13] |
| Variable Enrichment Performance | Use the same batch of antibody and beads for all samples in a comparative study. | Ensure consistent antibody-to-peptide ratios and incubation times. |
| LC-MS/MS System Instability | Calibrate the mass spectrometer regularly and monitor system performance. | Verify MS calibration before acquisition.[8] Use an internal standard to monitor and normalize for variations in instrument performance.[14] |
Experimental Protocols
Protocol 1: Mass Spectrometry-Based Proteomic Analysis of Khib
This protocol is a composite based on methodologies reported in multiple studies.[1]
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.[1]
-
Sonicate the lysate on ice and centrifuge to remove debris.[1]
-
Reduce proteins with 5-10 mM dithiothreitol (B142953) (DTT) at 37°C for 1 hour.[1][5]
-
Alkylate with 20 mM iodoacetamide (B48618) (IAA) at room temperature for 45 minutes in the dark.[1][5]
-
Dilute the sample to reduce the urea concentration to below 2 M.[1][5]
-
Digest proteins with trypsin overnight at 37°C.[5]
-
Desalt the resulting peptides using a C18 SPE column and dry them under vacuum.[1]
-
-
Immunoaffinity Enrichment of Khib Peptides:
-
Resuspend the dried peptides in a NETN buffer (e.g., 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[1]
-
Incubate the peptides with pre-washed anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.[1]
-
Wash the beads multiple times with NETN buffer and finally with water to remove non-specifically bound peptides.[1]
-
Elute the enriched Khib peptides from the beads using 0.1% trifluoroacetic acid (TFA).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides on a high-resolution mass spectrometer (e.g., Q-Exactive) connected to an EASY-nLC system.[5]
-
Separate peptides on a reversed-phase HPLC column using a gradient of acetonitrile (B52724) in 0.1% formic acid.[5]
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Quantitative Data Summary
The following table summarizes the number of Khib sites and proteins identified in different studies, providing a benchmark for expected coverage.
| Study Organism/Cell Type | Number of Khib Sites Identified | Number of Khib Proteins Identified | Reference |
| Human Pancreatic Cancer | 10,367 | 2,325 | [3] |
| Common Wheat | 3,348 | 1,074 | [15] |
| Wild Type and Tip60 Overexpressing Cells | 3,502 | 1,050 | [5] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: General workflow for Khib proteomics analysis.
Caption: Troubleshooting logic for low Khib signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. agilent.com [agilent.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. A highly-reproducible automated proteomics sample preparation workflow for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Western Blotting for Hibernylated Proteins
Welcome to our technical support center for troubleshooting Western blotting for hibernylated proteins. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals successfully detect this novel post-translational modification.
Frequently Asked Questions (FAQs)
Q1: What is protein hibernylation and why is it challenging to detect via Western blot?
Protein hibernylation is a novel post-translational modification (PTM) occurring on lysine (B10760008) residues. Detecting any novel or low-abundance PTM like hibernylation can be challenging for several reasons:
-
Low Abundance: Hibernylated proteins may constitute a small fraction of the total protein pool, making their signal weak and difficult to detect.[1]
-
Antibody Specificity: As a new PTM, highly specific and validated antibodies may not be widely available, increasing the risk of non-specific binding and false positives.[2][3]
-
Dynamic Nature: The modification might be transient or reversible, and could be removed by cellular enzymes during sample preparation if not handled properly.[1]
-
Epitope Masking: The hibernyl group itself or the surrounding protein conformation could hinder antibody access to the epitope.
Q2: I am not getting any signal for my hibernylated protein. What are the most common causes?
Weak or no signal is a frequent issue when detecting low-abundance PTMs.[4] The primary culprits are often:
-
Inefficient Protein Extraction: The hibernylated protein of interest may not be effectively solubilized.[5]
-
Poor Transfer Efficiency: The protein may not have transferred properly from the gel to the membrane.[4]
-
Suboptimal Antibody Concentrations: The concentrations of the primary or secondary antibodies may be too low.[6][7]
-
Inactive Antibody: The primary antibody may have lost activity due to improper storage or handling.[6]
-
Low Target Protein Abundance: The amount of hibernylated protein in your sample may be below the detection limit of your current setup.[8]
Q3: My Western blot for hibernylated proteins has very high background. What can I do to reduce it?
High background can obscure the signal from your target protein.[4] Common causes and solutions include:
-
Inadequate Blocking: The blocking step may be insufficient to prevent non-specific antibody binding.[4][7]
-
Antibody Concentration Too High: The primary or secondary antibody concentrations might be excessive.[6][7]
-
Insufficient Washing: Unbound antibodies may not be adequately washed off the membrane.[4]
-
Contaminated Buffers: Buffers may be contaminated with bacteria or other substances that cause non-specific signals.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the Western blotting of hibernylated proteins.
Problem 1: Weak or No Signal
dot```dot graph Weak_Signal_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Weak or No Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTransfer [label="Verify Protein Transfer\n(Ponceau S Stain)", fillcolor="#FBBC05", fontcolor="#202124"]; TransferOK [label="Transfer Successful", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TransferFail [label="Transfer Failed", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeTransfer [label="Optimize Transfer Conditions:\n- Adjust time/voltage\n- Check buffer composition", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckAntibody [label="Evaluate Antibody Performance\n(Dot Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; AntibodyOK [label="Antibody is Active", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AntibodyFail [label="Antibody Inactive", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NewAntibody [label="Use a Fresh Aliquot\nor New Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeIncubation [label="Optimize Antibody Incubation:\n- Increase concentration\n- Extend incubation time (e.g., O/N at 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; IncreaseSample [label="Increase Protein Load\n(50-100 µ g/lane for low\nabundance proteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; EnrichSample [label="Enrich for Hibernylated Proteins\n(Immunoprecipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalCheck [label="Re-run Western Blot with\nOptimized Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTransfer; CheckTransfer -> TransferOK [label=" Bands Visible "]; CheckTransfer -> TransferFail [label=" No Bands "]; TransferFail -> OptimizeTransfer -> FinalCheck; TransferOK -> CheckAntibody; CheckAntibody -> AntibodyOK [label=" Signal Detected "]; CheckAntibody -> AntibodyFail [label=" No Signal "]; AntibodyFail -> NewAntibody -> FinalCheck; AntibodyOK -> OptimizeIncubation; OptimizeIncubation -> IncreaseSample; IncreaseSample -> EnrichSample; EnrichSample -> FinalCheck; }
Caption: Troubleshooting workflow for high background.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. [6]Try a different blocking agent; for PTMs, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over non-fat dry milk. [1] |
| Antibody Concentration Too High | Reduce the concentration of both primary and secondary antibodies. [6]High antibody levels can lead to non-specific binding. |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each). Ensure the wash buffer contains a detergent like Tween-20 (0.05-0.1%). [4] |
| Membrane Dried Out | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps to prevent it from drying, which can cause high background. |
| Contaminated Reagents | Prepare fresh buffers, especially the blocking and wash buffers. |
Problem 3: Non-Specific Bands
dot
Caption: Troubleshooting workflow for non-specific bands.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Increase the dilution of your primary antibody. Incubating at 4°C overnight instead of a shorter time at room temperature can also increase specificity. [7] |
| Secondary Antibody Non-Specific Binding | Run a control lane with only the secondary antibody to see if it binds non-specifically to your sample proteins. If so, consider using a different secondary antibody. |
| Protein Degradation | Ensure that protease inhibitors are included in your lysis buffer and that samples are kept cold throughout the preparation process to prevent degradation, which can lead to smaller, non-specific bands. [9] |
| Too Much Protein Loaded | Overloading the gel can lead to "bleed-over" between lanes and cause non-specific antibody binding. Try reducing the amount of protein loaded. [6] |
| Post-Translational Modifications | Other PTMs on your protein of interest can cause it to run at a different molecular weight, appearing as an unexpected band. [9] |
Experimental Protocols
Optimized Protocol for Detecting Low-Abundance Hibernylated Proteins
This protocol is designed to maximize the detection of low-abundance PTMs.
1. Sample Preparation and Lysis
-
Wash cells with ice-cold PBS and place the dish on ice.
-
Add ice-cold RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail and a phosphatase inhibitor cocktail (as some de-modification enzymes may be phosphatases). For every 10cm dish, use 0.5 mL of lysis buffer. [10][11]* Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) to shear DNA and ensure complete lysis. [11]This is especially important for nuclear proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
-
Load a higher amount of protein than for abundant targets, typically 50-100 µg of total protein lysate per well. [12]* Separate proteins on an appropriate percentage SDS-PAGE gel based on the molecular weight of your target protein.
-
Transfer proteins to a PVDF membrane, which is often recommended for low-abundance proteins due to its higher binding capacity. [12]* Use a wet transfer system, as it generally provides higher efficiency for a broad range of protein sizes. Transfer overnight at a low constant current (e.g., 30 mA) at 4°C.
3. Immunoblotting and Detection
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk if working with PTM-specific antibodies, as it may contain interfering proteins. [1]* Incubate the membrane with the primary anti-hibernyl-lysine antibody diluted in 5% BSA/TBST. A good starting dilution is 1:500 to 1:1000. [13]Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Use an enhanced chemiluminescence (ECL) substrate with high sensitivity for detection. Expose the membrane to film or a digital imager, starting with short exposure times and increasing as needed.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Enrichment of Low-Abundance Khib Peptides
Welcome to the technical support center for the optimization of low-abundance 2-hydroxyisobutyryl-lysine (Khib) peptide enrichment. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in enriching for low-abundance Khib peptides?
The enrichment of low-abundance Khib peptides presents several challenges. As a relatively new post-translational modification (PTM), the availability of highly specific and high-affinity pan-Khib antibodies can be limited, impacting the efficiency of immunoprecipitation (IP).[1] Furthermore, the inherent low stoichiometry of many PTMs, including Khib, means that modified peptides are often masked by their more abundant unmodified counterparts.[1] Standard proteomics workflows may also introduce variability, and the lability of the Khib modification during sample preparation can lead to its loss before analysis.[1]
Q2: Which enrichment strategies are most effective for Khib peptides?
Currently, antibody-based enrichment, specifically immunoprecipitation (IP) using pan-Khib antibodies, is the most common and effective method for enriching Khib-modified peptides.[2] While other general enrichment strategies for low-abundance proteins and peptides exist, such as depletion of high-abundance proteins or combinatorial peptide ligand libraries, their specific efficacy for Khib peptides has not been extensively documented in comparative studies. The choice of strategy often depends on the sample type, the abundance of the target protein, and the downstream analytical method (e.g., LC-MS/MS).
Q3: How can I improve the specificity of my Khib peptide immunoprecipitation?
Improving specificity involves minimizing non-specific binding. This can be achieved by:
-
Pre-clearing the lysate: Incubate the sample with beads that do not have the antibody to remove proteins that non-specifically bind to the beads themselves.
-
Optimizing washing steps: Increase the number of washes or the stringency of the wash buffers to remove non-specifically bound proteins. However, overly stringent washes risk eluting the target peptides.
-
Using high-quality, validated antibodies: Ensure the pan-Khib antibody used has been validated for immunoprecipitation.
Troubleshooting Guide
This guide addresses common issues encountered during the enrichment of low-abundance Khib peptides.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal of Khib Peptides | Inefficient Cell Lysis/Protein Extraction: The Khib-modified proteins were not effectively extracted from the cells or tissues. | Optimize the lysis buffer to ensure efficient protein solubilization. The use of sonication can aid in the disruption of cellular compartments.[3] |
| Low Abundance of Target Protein: The protein of interest has very low expression levels in the sample. | Increase the amount of starting material (cell lysate). However, be aware that this may also increase non-specific binding. | |
| Inefficient Immunoprecipitation: The antibody may not be effectively capturing the Khib peptides. | Titrate the antibody to determine the optimal concentration. Ensure the antibody is validated for IP. Polyclonal antibodies may sometimes perform better than monoclonal antibodies for capturing a broader range of Khib-modified peptides.[4] | |
| Loss of Khib Modification: The 2-hydroxyisobutyryl group may be labile and lost during sample preparation. | Ensure that all steps are performed at low temperatures and consider the use of appropriate inhibitors if enzymatic degradation is suspected. | |
| High Background/Non-specific Binding | Insufficient Washing: Non-specifically bound proteins are not being adequately removed. | Increase the number of washing steps or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration).[5] |
| Non-specific Binding to Beads: Proteins are binding directly to the agarose (B213101) or magnetic beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody-conjugated beads. Blocking the beads with BSA can also reduce non-specific binding.[5] | |
| Too Much Antibody: Excess antibody can lead to increased non-specific interactions. | Reduce the amount of antibody used in the immunoprecipitation.[5] | |
| Co-elution of Antibody with Peptides | Antibody Leaching from Beads: The antibody is not covalently bound to the beads and is eluted with the peptides. | Use covalently cross-linked antibody-bead conjugates to minimize antibody contamination in the eluate. |
Experimental Protocols
Protocol: Immunoaffinity Enrichment of Khib Peptides
This protocol provides a general workflow for the enrichment of Khib-modified peptides from a protein digest using a pan-Khib antibody.
1. Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysate.
-
Perform in-solution or in-gel digestion of the proteins using an appropriate protease (e.g., trypsin).
-
Desalt the resulting peptide mixture using a C18 column.
2. Immunoaffinity Enrichment:
-
Resuspend the lyophilized peptides in an IP buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).
-
Pre-clear the peptide solution by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the pan-Khib antibody-conjugated beads to the pre-cleared peptide solution.
-
Incubate overnight at 4°C with gentle rotation.
-
Wash the beads three to four times with IP buffer to remove non-specifically bound peptides.
-
Elute the enriched Khib peptides from the beads using an appropriate elution buffer (e.g., 0.1% trifluoroacetic acid).
3. Sample Preparation for Mass Spectrometry:
-
Desalt the eluted Khib peptides using a C18 StageTip.
-
Lyophilize the peptides and resuspend in a solvent compatible with your LC-MS/MS system.
Quantitative Data
| Study Focus | Number of Identified Khib Sites | Number of Identified Khib Proteins | Reference |
| Global Khib proteome in Tip60 overexpressing cells | 3,502 | 1,050 | [2] |
Signaling Pathways Involving Khib Modification
Recent proteomic studies have implicated Khib modifications in several key signaling pathways. The following diagrams illustrate these pathways.
Caption: PI3K-Akt signaling pathway with potential regulation by Khib modification.
Caption: IL-17 signaling pathway and potential points of Khib regulatory involvement.
Caption: Overview of the complement and coagulation cascades with potential Khib regulation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. IP Troubleshooting | Proteintech Group [ptglab.com]
- 5. docs.abcam.com [docs.abcam.com]
Technical Support Center: Overcoming Antibody Specificity Issues for Khib
Welcome to the technical support center for Khib (Lysine 2-hydroxyisobutyrylation) antibodies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common specificity issues with pan-Khib antibodies?
A1: Pan-Khib antibodies are designed to recognize the 2-hydroxyisobutyryl-lysine modification regardless of the surrounding protein sequence. However, specificity issues can arise, primarily in the form of cross-reactivity with other structurally similar lysine (B10760008) acylations, such as acetylation (Kac), crotonylation (Kcr), and succinylation (Ksucc). This can lead to non-specific bands in Western blotting and background noise in immunoprecipitation (IP). It is crucial to validate the specificity of each lot of a pan-Khib antibody.
Q2: How do site-specific Khib antibodies differ from pan-Khib antibodies in terms of specificity challenges?
A2: Site-specific Khib antibodies are developed to recognize a Khib modification at a particular lysine residue within a specific protein sequence (e.g., H3K9hib). While generally more specific than pan-Khib antibodies, they can still present challenges. These include:
-
Cross-reactivity with the same modification at other sites: The antibody may recognize the Khib modification on other proteins if the surrounding sequence is similar.
-
Lack of recognition of the modified peptide: The antibody may fail to bind its intended target due to improper protein folding or masking of the epitope.
-
Cross-reactivity with other modifications on the same or adjacent residues: The presence of other post-translational modifications (PTMs) near the target Khib site can sometimes interfere with antibody binding.
Q3: What are the essential validation steps for any new Khib antibody?
A3: Before use, every new lot of a Khib antibody should be validated for specificity and functionality in the intended application. Key validation experiments include:
-
Dot Blot/Peptide Array: To assess cross-reactivity against a panel of modified and unmodified peptides.
-
Peptide Competition Assay: To confirm that the antibody's binding to the target in a complex lysate is specific to the Khib modification.
-
Western Blotting: Using positive and negative controls (e.g., cells treated with HDAC inhibitors to increase acylation, or knockout/knockdown cell lines if available) to verify specific detection of the target protein(s).[1]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): To confirm that the antibody enriches for known Khib-containing proteins.
Troubleshooting Guides
Western Blotting
Issue 1: Weak or No Signal
-
Question: I am not detecting any bands or only very faint bands when using my Khib antibody in a Western blot. What should I do?
-
Answer: Weak or no signal can be due to several factors.[2][3][4][5] Consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| Low abundance of Khib modification | Increase the amount of protein loaded on the gel. Use a positive control lysate known to have high levels of Khib. Consider treating cells with an HDAC inhibitor (e.g., Trichostatin A) to increase overall lysine acylation. |
| Inefficient antibody binding | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[4] Ensure the antibody has been stored correctly and is within its expiration date. |
| Poor protein transfer | Verify transfer efficiency by Ponceau S staining of the membrane. Optimize transfer conditions (time, voltage) for your protein of interest's molecular weight.[2] |
| Inappropriate blocking buffer | Some blocking buffers can mask epitopes. Try switching between non-fat dry milk and BSA. |
Issue 2: High Background or Multiple Non-Specific Bands
-
Question: My Western blot with a pan-Khib antibody shows high background and many non-specific bands. How can I improve the specificity?
-
Answer: High background is a common issue, particularly with pan-specific antibodies. Here are some strategies to reduce it:
| Possible Cause | Recommended Solution |
| Antibody concentration too high | Decrease the primary and/or secondary antibody concentration.[4] |
| Inadequate blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Add a mild detergent like Tween-20 (0.05-0.1%) to the blocking and wash buffers. |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[4] |
| Cross-reactivity with other modifications | Perform a peptide competition assay to confirm that the signal is specific to Khib. |
| Protein degradation or aggregation | Prepare fresh lysates and always include protease and phosphatase inhibitors. Ensure complete denaturation of samples by boiling in sample buffer with a reducing agent.[6][7] |
Immunoprecipitation (IP)
Issue 3: High Background in IP Eluates
-
Question: I am getting a high background of non-specific proteins in my IP eluate when using a pan-Khib antibody. How can I increase the purity of my pulldown?
-
Answer: Reducing non-specific binding is key to a successful IP experiment.[1][8]
| Possible Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the antibody. |
| Non-specific antibody binding | Reduce the amount of antibody used. Include a non-specific IgG isotype control to identify proteins that bind non-specifically to the antibody. |
| Insufficient washing | Increase the number of washes and the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).[1] |
| Antibody co-elution | If the heavy and light chains of the IP antibody interfere with downstream detection, consider cross-linking the antibody to the beads or using a light-chain specific secondary antibody for Western blotting. |
Experimental Protocols & Validation Data
Dot Blot for Pan-Khib Antibody Specificity
This protocol is adapted from manufacturer's data sheets to verify the specificity of a pan-Khib antibody against other lysine modifications.
Methodology:
-
Prepare a nitrocellulose membrane.
-
Spot serial dilutions (e.g., 100 ng, 20 ng, 4 ng) of various modified and unmodified peptides onto the membrane. The peptides should include:
-
2-hydroxyisobutyryl-lysine (Khib)
-
Acetyl-lysine (Kac)
-
Crotonyl-lysine (Kcr)
-
Succinyl-lysine (Ksucc)
-
Unmodified Lysine
-
-
Allow the spots to dry completely.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the pan-Khib primary antibody (e.g., at a 1:1000 dilution) for 2 hours at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop with an ECL substrate and image.
Expected Results: A strong signal should only be observed for the Khib peptide, with minimal to no signal for the other modifications.
Quantitative Data Summary (Example):
| Peptide Modification | Signal Intensity (at 100 ng) | Signal Intensity (at 20 ng) | Signal Intensity (at 4 ng) |
| Khib | +++ | ++ | + |
| Kac | - | - | - |
| Kcr | - | - | - |
| Ksucc | - | - | - |
| Unmodified | - | - | - |
Signal intensity is represented qualitatively: +++ (strong), ++ (medium), + (weak), - (none).
Peptide Competition Assay for Western Blotting
This assay confirms that the antibody's signal in a complex mixture is specific to the Khib modification.[9][10][11][12]
Methodology:
-
Prepare two identical protein lysates for Western blotting.
-
Prepare two tubes of primary antibody solution at the desired dilution.
-
To one tube, add the Khib-containing immunizing peptide at a 5-10 fold excess by weight to the antibody. This is the "blocked" antibody.[10]
-
To the other tube, add an equivalent volume of buffer. This is the "unblocked" antibody.
-
Incubate both tubes for 30 minutes at room temperature with gentle rocking.[9]
-
Proceed with the Western blot protocol, incubating one membrane with the "blocked" antibody and the other with the "unblocked" antibody.
-
Compare the resulting bands.
Expected Results: The specific band(s) corresponding to Khib-modified proteins should be significantly reduced or absent on the membrane incubated with the "blocked" antibody compared to the "unblocked" antibody.
Signaling Pathways & Workflows
Khib in Glycolysis
Lysine 2-hydroxyisobutyrylation has been shown to modify several key enzymes in the glycolysis pathway, potentially regulating their activity. One such enzyme is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
References
- 1. sinobiological.com [sinobiological.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 7. sinobiological.com [sinobiological.com]
- 8. The principle and method of immunoprecipitation (IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. PTM BIO [ptmbio.com]
- 11. banglajol.info [banglajol.info]
- 12. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]
minimizing sample preparation artifacts in Khib analysis
Welcome to the technical support center for lysine (B10760008) 2-hydroxyisobutyrylation (Khib) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing sample preparation artifacts in Khib analysis.
Frequently Asked Questions (FAQs)
Q1: What is lysine 2-hydroxyisobutyrylation (Khib) and why is it important to study?
Lysine 2-hydroxyisobutyrylation is a recently discovered and evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is added to a lysine residue.[1] This modification results in a mass shift of +86.0368 Da.[1] Khib is implicated in a variety of cellular processes, including gene transcription, glycolysis, and the TCA cycle.[1] Its dysregulation has been linked to various diseases, making the accurate detection and quantification of Khib sites crucial for understanding its biological roles and for potential therapeutic development.[1]
Q2: What are the primary methods for detecting Khib?
The main methods for Khib detection are mass spectrometry (MS)-based proteomics for large-scale identification and quantification, and antibody-based assays like Western blotting for validating and assessing global Khib levels.[1] The cornerstone of MS-based analysis is the immunoaffinity enrichment of Khib-containing peptides using a specific anti-Khib antibody.[1]
Q3: What are common sources of artifacts in Khib analysis?
Artifacts in Khib analysis can arise from several stages of the experimental workflow, from sample collection to data analysis. Common sources include:
-
Contamination: Keratin (B1170402) from skin and hair, as well as chemicals like polyethylene (B3416737) glycol (PEG) from detergents (e.g., Triton X-100, Tween) are frequent contaminants in proteomics experiments.
-
Sample Preparation-Induced Modifications: The chemical environment during sample lysis, reduction, alkylation, and digestion can lead to unintended modifications of amino acid residues. For instance, the use of certain surfactants can lead to modifications on cysteine residues.[2][3] While not specific to Khib, these can complicate the resulting mass spectra.
-
Non-Specific Binding during Enrichment: The antibody-based enrichment step is critical. Non-specific binding of peptides to the antibody or beads can lead to the identification of false-positive Khib sites.
-
Isobaric Interferences: Other modifications or molecules with a similar mass to 2-hydroxyisobutyrylation could be misidentified as Khib if the mass spectrometer has insufficient resolution.
Q4: How can I improve the efficiency of my Khib peptide enrichment?
Optimizing the immunoprecipitation (IP) step is key to successful Khib analysis. Consider the following:
-
Antibody Selection: Use a high-quality, validated pan-anti-Khib antibody.[4]
-
Lysis Buffer: The choice of lysis buffer is important to efficiently extract proteins while preserving the Khib modification. A common buffer for Khib enrichment is NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[5]
-
Washing and Elution: Thorough washing of the beads after incubation with the peptide lysate is crucial to remove non-specifically bound peptides.[4] Elution is typically performed with an acidic solution like 0.1% trifluoroacetic acid (TFA).[5]
Troubleshooting Guides
Issue 1: Low Yield of Enriched Khib Peptides
| Potential Cause | Recommended Solution |
| Insufficient Starting Material | Aim for an adequate amount of total protein to ensure a sufficient quantity of Khib-modified peptides for enrichment. |
| Inefficient Cell Lysis | Optimize cell lysis conditions to ensure complete protein extraction. Sonication on ice can help disrupt cells and shear DNA.[1] |
| Poor Antibody-Bead Conjugation | If preparing your own antibody-bead conjugates, ensure optimal coupling conditions. Alternatively, use pre-conjugated beads from a reliable vendor. |
| Suboptimal Incubation Conditions | Incubate peptides with anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation to allow for sufficient binding.[1] |
| Incomplete Elution | Ensure the elution buffer is effective. If yield is still low, a second elution step can be performed to recover more peptides. For some PTMs, warming the elution buffer can improve efficiency.[6] |
| Over-drying of Beads | If using magnetic beads, avoid over-drying as it can lead to clumping and reduced binding capacity.[7] |
Issue 2: High Background/Non-Specific Binding in Enriched Samples
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number and stringency of wash steps after immunoprecipitation. Use a buffer like NETN for initial washes, followed by washes with a buffer without detergent, and finally with water.[5] |
| Cross-Reactivity of the Antibody | Use a highly specific anti-Khib antibody. Consider performing a control IP with a non-specific IgG antibody from the same host species to identify proteins that bind non-specifically to the antibody or beads. |
| Contaminants in the Sample | Minimize sources of contamination. Work in a clean environment to reduce keratin contamination. Use high-purity reagents and dedicated labware for proteomics to avoid chemical contaminants. |
| Detergent Concentration | While detergents are necessary for cell lysis, high concentrations can sometimes interfere with antibody-antigen interactions. Optimize the detergent concentration in your lysis and wash buffers. |
Issue 3: Suspected False-Positive Khib Site Identification
| Potential Cause | Recommended Solution |
| Isobaric Interference | Use a high-resolution mass spectrometer to differentiate Khib from other modifications with similar masses. Manually inspect the MS/MS spectra to confirm the presence of characteristic fragment ions for Khib. |
| Misidentification by Search Algorithms | Ensure your database search parameters are set correctly. Include 2-hydroxyisobutyrylation of lysine as a variable modification. Set a stringent false discovery rate (FDR), typically less than 1%.[1] |
| Poor Fragmentation | If the MS/MS spectrum is of low quality, it can lead to ambiguous site localization. Optimize MS parameters to improve fragmentation. |
| Co-elution of Isobaric Peptides | If two peptides with the same mass but different sequences or modification sites co-elute, it can result in a chimeric MS/MS spectrum. Improve chromatographic separation to resolve these species. |
Experimental Protocols
Key Experiment: Immunoaffinity Enrichment of Khib Peptides
This protocol is a composite based on methodologies reported in multiple studies.[1]
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Sonicate the lysate on ice and clarify by centrifugation.
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using an appropriate protease, such as trypsin.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column and dry them under vacuum.
-
-
Immunoaffinity Enrichment:
-
Resuspend the dried peptides in an immunoprecipitation buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[1][5]
-
Incubate the peptide solution with anti-Khib antibody-conjugated agarose (B213101) or magnetic beads overnight at 4°C with gentle rotation.[1]
-
Wash the beads multiple times to remove non-specifically bound peptides. A typical wash series would be several washes with the IP buffer, followed by washes with a similar buffer without detergent, and finally with ultrapure water.[1]
-
-
Elution and Sample Preparation for LC-MS/MS:
Visualizations
References
- 1. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global analysis of lysine 2-hydroxyisobutyrylation during Fusarium graminearum infection in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion chemistry of protonated lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Enrichment from DNA-Encoded Chemical Library Selections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resolving isobaric interferences in direct infusion tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biology.stackexchange.com [biology.stackexchange.com]
Technical Support Center: Khib Proteomics Data Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Khib proteomics data analysis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for Khib proteomics data analysis?
The typical data analysis workflow for lysine (B10760008) 2-hydroxyisobutyrylation (Khib) proteomics involves several key stages:
-
Protein Extraction and Digestion: Proteins are extracted from cell or tissue samples, often using lysis buffers containing protease and deacetylase inhibitors.[1] The extracted proteins are then digested into smaller peptides, most commonly with trypsin.[2][3]
-
Enrichment of Khib-peptides: Due to the low abundance of Khib-modified peptides, an enrichment step is crucial. This is typically achieved using affinity chromatography with pan-Khib antibodies.[1][4][5]
-
LC-MS/MS Analysis: The enriched peptides are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their mass and sequence.[2][4][5]
-
Database Search and Peptide Identification: The generated MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using search engines like MaxQuant or Sequest to identify the Khib-modified peptides and their corresponding proteins.[6][7]
-
Bioinformatics Analysis: The identified Khib-modified proteins are then subjected to bioinformatics analysis to understand their biological significance. This includes Gene Ontology (GO) annotation, KEGG pathway enrichment analysis, and motif analysis.[2][3]
Q2: What are the critical parameters to consider during the database search?
Several parameters are critical for accurate identification of Khib-peptides:
-
False Discovery Rate (FDR): The FDR should be set to less than 1% for both peptides and proteins to ensure high confidence in the identifications.[1]
-
Modification Specificity: Lysine 2-hydroxyisobutyrylation should be set as a variable modification. Other potential modifications like methionine oxidation and protein N-terminal acetylation can also be included as variable modifications.[2][6] Carbamidomethylation on cysteine is often set as a fixed modification.[6]
-
Peptide Score: A minimum score threshold, such as a PTM score of more than 40, is often used to enhance the credibility of identified Khib peptides.[6]
Q3: What bioinformatics analyses are essential for interpreting Khib proteomics data?
Following the identification of Khib-modified proteins, several bioinformatics analyses are crucial for functional interpretation:
-
Gene Ontology (GO) Annotation: This analysis categorizes the modified proteins based on their associated biological processes, molecular functions, and cellular components.[2]
-
KEGG Pathway Enrichment Analysis: This analysis identifies the biological pathways that are significantly enriched with the identified Khib-modified proteins, providing insights into their potential roles in cellular processes.[2][3]
-
Motif Analysis: This analysis identifies conserved amino acid sequences surrounding the Khib sites, which can suggest a common recognition motif for the enzymes that add or remove this modification.[4][5]
-
Protein-Protein Interaction (PPI) Network Analysis: This analysis can reveal functional clusters and interactions among the Khib-modified proteins.[8]
Troubleshooting Guides
Issue 1: Low number of identified Khib-peptides.
-
Possible Cause 1: Inefficient protein extraction or digestion.
-
Troubleshooting:
-
Ensure the lysis buffer contains sufficient concentrations of protease and deacetylase inhibitors (e.g., TSA and NAM) to prevent degradation and removal of the Khib modification.[1]
-
Optimize the sonication or other cell disruption methods to ensure complete cell lysis.[1]
-
Verify the activity of the trypsin used for digestion and ensure optimal digestion conditions (e.g., temperature, incubation time).
-
-
-
Possible Cause 2: Inefficient enrichment of Khib-peptides.
-
Troubleshooting:
-
Check the quality and binding capacity of the anti-Khib antibody-conjugated beads.
-
Ensure the incubation time and temperature for the enrichment step are optimal.
-
Wash the beads extensively to remove non-specifically bound peptides.[1]
-
-
-
Possible Cause 3: Suboptimal LC-MS/MS parameters.
Issue 2: High number of false-positive identifications.
-
Possible Cause 1: Inappropriate database search parameters.
-
Possible Cause 2: Contamination of the sample.
-
Troubleshooting:
-
Take precautions to avoid keratin (B1170402) contamination from skin, hair, and dust by wearing gloves and working in a clean environment.[9]
-
Use high-purity reagents and solvents to minimize chemical contaminants.[10]
-
-
Issue 3: Difficulty in interpreting the biological significance of the data.
-
Possible Cause 1: Lack of comprehensive bioinformatics analysis.
-
Possible Cause 2: Insufficient integration with other omics data.
-
Troubleshooting:
-
Integrate the Khib proteomics data with other available data, such as transcriptomics or metabolomics, for a more comprehensive understanding of the biological system.[11]
-
-
Data Presentation
Table 1: Example of Quantitative Khib Proteomics Data Summary
| Protein Accession | Gene Symbol | Description | Fold Change (Condition 2 vs. 1) | p-value | Number of Khib Sites |
| P69892 | HBG2 | Hemoglobin subunit gamma-2 | 2.5 | 0.001 | 3 |
| P46781 | RPS9 | 40S ribosomal protein S9 | -1.8 | 0.015 | 3 |
| Q9Y2U8 | PARK7 | Parkinson disease protein 7 | 2.1 | 0.005 | 2 |
| ... | ... | ... | ... | ... | ... |
This table is a simplified example. Actual data tables may include additional information such as peptide sequences, modification sites, and statistical metrics.
Experimental Protocols
Protocol 1: Affinity Enrichment of Lysine 2-Hydroxyisobutyrylated Peptides
-
Peptide Preparation: Start with tryptically digested peptides from your protein extract.
-
Antibody-Bead Incubation: Resuspend the dried peptides in an immunoprecipitation buffer (e.g., NETN buffer).[1] Incubate the peptide solution with pre-washed pan anti-Khib antibody-conjugated agarose (B213101) beads for a recommended time and temperature (e.g., 4°C overnight with gentle shaking).[1]
-
Washing: After incubation, wash the beads extensively to remove non-specifically bound peptides. A typical washing procedure involves multiple washes with the immunoprecipitation buffer followed by washes with deionized water.[1]
-
Elution: Elute the enriched Khib-peptides from the beads using a solution like 0.1% trifluoroacetic acid.
-
Desalting: Desalt the eluted peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Visualizations
Caption: A generalized workflow for Khib proteomics data analysis.
Caption: Troubleshooting logic for low Khib-peptide identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An automated proteomic data analysis workflow for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molbio.princeton.edu [molbio.princeton.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 4 Challenges in Proteome Analysis | Technology Networks [technologynetworks.com]
Technical Support Center: Dealing with Isobaric Modifications in MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding isobaric interference in mass spectrometry. It is designed for researchers, scientists, and drug development professionals to help navigate the challenges of identifying and differentiating species with the same nominal mass-to-charge ratio.
Frequently Asked Questions (FAQs)
Q1: What are isobaric modifications and why are they a problem in MS analysis?
A1: Isobaric modifications, and other isobaric species, are chemical entities that have the same nominal mass but different elemental compositions or structures. In mass spectrometry, they appear at the same mass-to-charge (m/z) ratio in a low-resolution instrument, making them difficult to distinguish from one another.[1][2][3][4] This ambiguity can lead to incorrect peptide or protein identification, misinterpretation of post-translational modifications (PTMs), and inaccurate quantification.
Q2: What are the most common examples of isobaric interferences in protein analysis?
A2: Common isobaric interferences include:
-
Amino Acids: Leucine (Leu) and Isoleucine (Ile) are isomeric amino acids with an identical mass of 113.08406 Da.[5]
-
Post-Translational Modifications (PTMs): Phosphorylation (+79.9663 Da) and Sulfation (+79.9568 Da) are two critical PTMs that are nearly isobaric.[6][7]
-
Amino Acid Substitutions: Certain amino acid pairs have very similar residue masses, such as Asparagine (N) vs. Glycine-Glycine (GG) or Glutamine (Q) vs. Glycine-Alanine (GA).[8]
Q3: What is the difference between isobaric and isomeric species?
A3: While both present challenges in MS analysis, they have a key distinction.
-
Isomeric compounds have the same molecular formula (and thus the same exact mass) but different structural arrangements. Leucine and isoleucine are classic examples.
-
Isobaric compounds have the same nominal mass but different molecular formulas. Phosphorylation and sulfation are examples; they have different elemental compositions but their masses are nearly identical.[6][9] High-resolution mass spectrometers can often distinguish isobaric, but not isomeric, species based on their slight mass difference.[6][10]
Troubleshooting Guides
This section addresses specific problems users may encounter during their experiments.
Problem 1: My MS1 spectrum shows a single peak, but my MS/MS data is ambiguous. How can I confirm if isobaric species are present?
Answer: An ambiguous MS/MS spectrum resulting from a clean MS1 peak is a strong indicator of co-fragmenting isobaric precursors. The following workflow can help diagnose and resolve this issue.
Experimental Workflow for Resolving Isobaric Interference
Methodology:
-
Increase Mass Resolving Power: If using an instrument like an Orbitrap or FT-ICR, increase the resolution for the MS1 scan. This may be sufficient to separate isobaric species with a small mass difference, such as phosphorylation and sulfation.[6][10]
-
Analyze Isotopic Pattern: Carefully examine the isotopic distribution of the precursor peak. A distorted or unexpectedly complex pattern can indicate the presence of multiple overlapping species.
-
Employ Alternative Fragmentation Methods: If collision-induced dissociation (CID) yields ambiguous spectra, switch to a different fragmentation technique. Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD) can produce different fragment ions, which may clarify the sequence or modification site.[11][12]
-
Utilize Ion Mobility Spectrometry (IMS): If available, IMS provides an orthogonal separation based on an ion's size, shape, and charge (collision cross-section).[13][14][15] This can often separate isobaric and even isomeric compounds before they enter the mass analyzer.[13][15]
Problem 2: How can I differentiate between Leucine (Leu) and Isoleucine (Ile) in my peptide sequence?
Answer: Differentiating the isomeric amino acids Leucine (Leu) and Isoleucine (Ile) is a common challenge because they have identical masses.[5] Standard CID fragmentation is often insufficient. Advanced fragmentation techniques that induce side-chain cleavage are required.
Key Experimental Protocols
Methodology: Electron Transfer Dissociation (ETD) followed by HCD (EThcD)
This method is highly effective for Leu/Ile discrimination.[11][12]
-
MS/MS using ETD: In the first stage of fragmentation, subject the precursor peptide ion to Electron Transfer Dissociation (ETD). This preserves the labile amino acid side chains and primarily generates c- and z-type fragment ions.
-
MS3 using HCD: Isolate the specific z-ion that contains the Leu/Ile residue of interest. Subject this z-ion to Higher-Energy Collisional Dissociation (HCD).
-
Analysis of w-ions: The HCD fragmentation of the z-ion will produce characteristic side-chain losses, generating w-ions. The mass of the w-ion is diagnostic for Leu vs. Ile.[16]
Data Summary: Characteristic Fragment Losses
| Amino Acid | Characteristic Side-Chain Loss (from z-ion) | Mass of Loss (Da) |
| Isoleucine (Ile) | Loss of an ethyl radical (•C₂H₅) | 29.04 |
| Leucine (Leu) | Loss of an isopropyl radical (•C₃H₇) | 43.05 |
Table 1: Diagnostic w-ion losses for differentiating Isoleucine and Leucine following EThcD fragmentation. Data sourced from multiple proteomics resources.[12]
Problem 3: I suspect my peptide is modified with either phosphorylation or sulfation. How can I distinguish between them?
Answer: Distinguishing phosphorylation (+79.9663 Da) from sulfation (+79.9568 Da) is critical for understanding signaling pathways.[1][2][3] While they have a very small mass difference of 0.0095 Da, several strategies can be used for confident differentiation.[6]
Logical Approach to Differentiating Isobaric PTMs
Data Summary: Phosphorylation vs. Sulfation
| Feature | Phosphorylation | Sulfation |
| Exact Mass Shift | +79.9663 Da | +79.9568 Da |
| Mass Difference | - | 0.0095 Da |
| Required Resolution | > 85,000 at m/z 1000 | > 85,000 at m/z 1000 |
| Stability in CID/HCD | Relatively stable; neutral loss of H₃PO₄ (98 Da) can occur but is not always dominant. | Highly labile; readily shows a neutral loss of SO₃ (79.957 Da).[7] |
| Behavior in ETD | Generally retained on fragment ions, allowing for better site localization.[7] | Can still be labile, but often with better retention than in CID.[7] |
Table 2: Key distinguishing features of isobaric phosphorylation and sulfation modifications.[6][7][9]
Methodology:
-
High-Resolution Accurate Mass (HRAM) Measurement: Use a mass spectrometer capable of high resolution (e.g., >85,000) to measure the precursor ion's mass. The 9.5 mDa mass difference can be sufficient to distinguish the two modifications directly from the MS1 spectrum.[6]
-
Fragmentation Analysis: In CID or HCD fragmentation, sulfated peptides are known to be highly labile and will often produce a very strong neutral loss of SO₃ (79.957 Da).[7] Phosphorylated peptides are generally more stable, and while they can lose H₃PO₄ (98 Da), this is typically less pronounced.
-
Enzymatic Treatment: As a validation method, treat the sample with a specific enzyme. For example, a phosphatase will remove a phosphate group but not a sulfate group. A subsequent MS analysis showing a mass shift of -80 Da would confirm phosphorylation.[6]
References
- 1. Distinguishing phosphorylation and sulfation in carbohydrates and glycoproteins using ion-pairing and mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Custom Workflow for the Confident Identification of Sulfotyrosine-Containing Peptides and Their Discrimination from Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobaric Amino Acid Discrimination - Creative Biolabs [creative-biolabs.com]
- 9. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02909C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. An EThcD-Based Method for Discrimination of Leucine and Isoleucine Residues in Tryptic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Precise Leucine/Isoleucine Discrimination - Creative Biolabs [creative-biolabs.com]
- 13. New Frontiers: Exploring the Potential of Advanced Ion Mobility Mass Spectrometry | Separation Science [sepscience.com]
- 14. mdpi.com [mdpi.com]
- 15. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Khib Detection Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of Lysine (B10760008) 2-hydroxyisobutyrylation (Khib) detection.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps in sample preparation to ensure maximal Khib preservation and subsequent detection sensitivity?
A: Proper sample preparation is a crucial first step that significantly impacts the accuracy and reliability of your results.[1] To maximize the preservation of Khib modifications, it is essential to inhibit endogenous enzyme activity immediately upon cell lysis.
Detailed Protocol for Sample Lysis:
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold PBS before scraping and collecting them into a pre-chilled tube.
-
For suspension cells, centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C, discard the supernatant, and wash the cell pellet with ice-cold PBS.[2]
-
-
Lysis Buffer Preparation: Prepare a lysis buffer containing protease and deacetylase inhibitors. A common formulation includes:
-
RIPA buffer or a similar lysis buffer.
-
Protease inhibitor cocktail.
-
Deacetylase inhibitors such as Trichostatin A (TSA) and nicotinamide.[3]
-
-
Cell Lysis:
-
Protein Precipitation: To remove interfering substances, precipitate proteins using methods like trichloroacetic acid (TCA)/acetone precipitation.[3]
Q2: I am observing a weak or no signal in my Khib Western blot. What are the likely causes and how can I troubleshoot this?
A: A weak or nonexistent signal in a Western blot can stem from several factors, ranging from suboptimal antibody concentrations to inefficient protein transfer.[4][5]
Troubleshooting Steps for Weak/No Signal:
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Increase the amount of protein loaded onto the gel. It's important to ensure there is enough protein for detection.[5][6] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for large proteins.[5][6] |
| Suboptimal Antibody Concentration | Optimize the dilution of both primary and secondary antibodies.[4][5] Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration. |
| Insufficient Incubation Times | Increase the incubation time for the primary antibody, potentially overnight at 4°C.[7] |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[7] |
| Incompatible Antibodies | Confirm that the secondary antibody is specific to the primary antibody's host species.[4] |
Q3: My Khib Western blot shows high background, making it difficult to interpret the results. How can I reduce the background noise?
A: High background can obscure the specific signal of your target protein. This is often due to non-specific antibody binding or inadequate washing.[4]
Strategies to Reduce Background Noise:
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Use an appropriate blocking agent (e.g., 5% BSA or non-fat dry milk) and ensure a sufficient blocking time of at least 1 hour.[5] |
| Insufficient Washing | Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies.[4][5] |
| Excessive Antibody Concentration | Reduce the concentration of primary and/or secondary antibodies.[4][5] |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination.[7] |
| Membrane Handling | Handle the membrane carefully with forceps to avoid introducing contaminants that can cause splotchy backgrounds.[7][8] |
Q4: I'm struggling with the enrichment of Khib-modified peptides for mass spectrometry. Which enrichment strategy is most effective?
A: Immunoaffinity enrichment using a pan-specific anti-Khib antibody is the most common and effective method for enriching Khib-modified peptides prior to mass spectrometry analysis.[3][9]
Workflow for Khib Peptide Immunoaffinity Enrichment:
Caption: Immunoaffinity enrichment workflow for Khib peptides.
Detailed Protocol for Immunoaffinity Enrichment:
-
Antibody-Bead Conjugation: Covalently couple a pan-specific anti-Khib antibody to agarose (B213101) or magnetic beads.
-
Incubation: Incubate the tryptic peptides derived from your protein sample with the antibody-conjugated beads. This is typically done overnight at 4°C with gentle rotation to allow for efficient binding.[3]
-
Washing: Perform a series of washes with appropriate buffers to remove non-specifically bound peptides.
-
Elution: Elute the captured Khib-modified peptides from the beads using a low-pH solution, such as 0.1% trifluoroacetic acid (TFA).
Q5: What are the key parameters to optimize for sensitive Khib detection using LC-MS/MS?
A: Optimizing your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is critical for achieving high sensitivity. Key areas for optimization include chromatographic separation, ion source parameters, and mass analyzer settings.
LC-MS/MS Parameter Optimization:
| Parameter Category | Key Parameters to Optimize | Rationale for Optimization |
| Liquid Chromatography | Column chemistry (e.g., C18), gradient length and steepness, mobile phase composition (e.g., use of formic acid).[10][11] | To achieve good separation of Khib peptides from other species and minimize ion suppression.[12] |
| Ion Source (ESI) | Capillary voltage, source temperature, nebulizer and heater gas flow rates.[12][13] | To ensure efficient ionization of the Khib peptides. These parameters should be optimized by infusing a standard. |
| Mass Spectrometer | Precursor and fragment ion selection (m/z), collision energy.[13] | To ensure specific and sensitive detection of the target Khib peptides. |
Q6: Are there alternatives to antibody-based enrichment for Khib analysis?
A: While antibody-based enrichment is the most established method, several non-antibody-based affinity binders are emerging as promising alternatives. These can offer advantages in terms of specificity and reproducibility.[14][15]
Emerging Non-Antibody-Based Binders:
-
Affimers: Small, stable proteins engineered to bind to specific targets with high affinity and specificity.[16][17]
-
Aptamers: Short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets.[14][16] These are generated through an in vitro selection process called SELEX.[17]
These alternative binders can be used in similar enrichment workflows as antibodies, replacing the antibody-conjugated beads with affimer- or aptamer-conjugated supports.
Troubleshooting Guides
Guide 1: Western Blotting Issues
| Problem | Possible Cause | Solution |
| Non-specific Bands | Primary antibody concentration is too high. | Decrease the primary antibody concentration.[7] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[4][5] | |
| Inadequate washing. | Increase the number and duration of wash steps.[4] | |
| "Smiling" Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room.[4][6] |
| Uneven Bands or Smears | Sample overload. | Reduce the amount of protein loaded per lane.[7] |
| Improper gel polymerization. | Ensure the gel is prepared correctly and allowed to polymerize completely.[5] |
Guide 2: Mass Spectrometry Data Quality
| Problem | Possible Cause | Solution |
| Poor Signal-to-Noise Ratio | Inefficient ionization. | Optimize ion source parameters (capillary voltage, gas flows, temperature).[12] |
| Matrix effects (ion suppression). | Improve chromatographic separation to resolve Khib peptides from interfering matrix components. Enhance sample cleanup using techniques like solid-phase extraction (SPE).[12][18] | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is properly equilibrated with the initial mobile phase conditions between injections.[12] |
| Mobile phase degradation. | Prepare fresh mobile phases daily.[12] | |
| Low Peptide Identification Rate | Inefficient fragmentation. | Optimize collision energy for each target peptide. |
| Insufficient sample amount. | Increase the starting amount of protein for enrichment. |
Signaling Pathways and Experimental Workflows
Khib Regulatory Network:
The dynamic regulation of lysine 2-hydroxyisobutyrylation involves "writer" and "eraser" enzymes. Acetyltransferases like p300 and Tip60 can act as writers, adding the Khib mark, while Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3, function as erasers to remove it.[3]
Caption: Regulation of protein Khib by writer and eraser enzymes.
Logical Flow for Troubleshooting Poor MS Sensitivity:
This diagram outlines a systematic approach to troubleshooting low sensitivity in your Khib mass spectrometry experiments.
References
- 1. THE IMPACT OF INACCURATE SAMPLE PREPARATION ON ANALYTICAL RESULTS: THE CASE OF PROTEIN DETERMINATION AND OXIDATIVE STABILITY TESTS [velp.com]
- 2. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. uab.edu [uab.edu]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Antibody-Based Binders for the Enrichment of Proteins for Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-Antibody-Based Binders for the Enrichment of Proteins for Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic immune reagents as alternatives to antibodies raised in animals - Part 2 - Pivotal Scientific [pivotalscientific.com]
- 17. Synthetic immune reagents as alternatives to antibodies [lubio.ch]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies for Validating Novel Khib Sites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed answers to frequently asked questions (FAQs) and troubleshooting tips for validating novel lysine (B10760008) 2-hydroxyisobutyrylation (Khib) sites discovered through proteomic screening.
Section 1: General Validation Strategy
This section outlines the overarching workflow for validating a novel Khib site, from initial discovery to functional characterization.
Frequently Asked Questions (FAQs)
Q: What is the standard workflow for validating a novel Khib site identified from a mass spectrometry (MS) screen?
A: A typical validation workflow is a multi-step process that moves from broad, high-throughput methods to specific, low-throughput functional assays. The process generally includes:
-
Bioinformatic Analysis: Initial analysis of the identified peptide to check for conservation of the Khib site across different species.[1] Sequence motif analysis can also reveal preferences for amino acids flanking the modified lysine.[2][3]
-
Antibody-Based Validation: Using pan-Khib antibodies to confirm the presence of Khib modifications on the protein of interest or, if available, a site-specific antibody to confirm the exact modification site.[4][5]
-
Site-Directed Mutagenesis: Mutating the identified lysine residue (e.g., to arginine or alanine) to demonstrate that the modification at this specific site is responsible for a particular molecular or cellular phenotype.[5][6][7]
-
Functional Assays: Performing in vitro or in vivo experiments to determine the biological consequence of the Khib modification on protein function, such as enzymatic activity or protein-protein interactions.[8][9][10]
Section 2: Antibody-Based Validation
Using antibodies is a common and effective first step to validate proteomics data at the protein level.[11][12]
Frequently Asked Questions (FAQs)
Q: How can I confirm that my protein of interest is 2-hydroxyisobutyrylated?
A: The most direct initial method is a Western blot using a pan-Khib antibody.[4][5] First, immunoprecipitate your protein of interest from cell lysates. Then, run the immunoprecipitated sample on an SDS-PAGE gel and perform a Western blot using a pan-specific antibody that recognizes the Khib modification on any protein. A positive band at the correct molecular weight for your protein suggests it is indeed modified.
Q: My pan-Khib antibody shows a signal after immunoprecipitation. How do I confirm the specific site?
A: For definitive site confirmation, a site-specific Khib antibody is required. However, these are often not commercially available and require custom generation. An alternative and more common approach is to use site-directed mutagenesis.[6][7][13]
Q: I'm getting high background or no signal on my Western blot with the pan-Khib antibody. What should I do?
A: Western blot optimization is often necessary. High background can be due to insufficient blocking or washing, while no signal could indicate low levels of the modification or issues with the antibody or transfer.
Troubleshooting Guide: Western Blotting
| Issue | Possible Cause | Suggested Solution |
| No Signal | Low abundance of Khib on the target protein. | Increase the amount of protein loaded on the gel.[14] Use an enrichment step like immunoprecipitation before loading. |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (e.g., incubate overnight at 4°C).[14][15] | |
| Poor protein transfer to the membrane. | Confirm transfer efficiency with Ponceau S staining before blocking.[14] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use a different blocking agent (e.g., 3-5% BSA instead of milk for PTM antibodies).[14][16] |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[17] | |
| Inadequate washing. | Increase the number and duration of washes with TBST after antibody incubations.[15] | |
| Non-specific Bands | Antibody cross-reactivity. | Ensure you are using a validated antibody. Perform a peptide competition assay by pre-incubating the antibody with the immunizing peptide to confirm specificity.[18] |
| Protein degradation. | Prepare fresh lysates with protease and phosphatase inhibitors. |
Experimental Protocol: Western Blotting for Khib Validation
This protocol provides a general framework for performing a Western blot to detect Khib modifications.[14][15]
-
Protein Extraction & Quantification:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors and deacetylase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.[19]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes is standard.[16]
-
Confirm successful transfer using Ponceau S stain.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).[15]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., pan-Khib antibody) diluted in blocking buffer. Typical dilutions range from 1:1000 to 1:5000.
-
Incubate overnight at 4°C with gentle agitation.[15]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[15]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted 1:5000 to 1:20,000 in blocking buffer) for 1 hour at room temperature.[17]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an ECL chemiluminescence substrate and image the blot using a chemiluminescence imager.[16]
-
Section 3: Site-Directed Mutagenesis
Site-directed mutagenesis (SDM) is a powerful technique to confirm the functional importance of a specific Khib site.[6] By mutating the target lysine, you can abolish the modification and observe the functional consequences.
Frequently Asked Questions (FAQs)
Q: What amino acid should I mutate the target lysine to?
A: The most common substitutions are to arginine (R) or alanine (A) .
-
Lysine to Arginine (K-to-R): Arginine is structurally similar to lysine and preserves the positive charge, making it a good choice to test the importance of the charge itself versus the modification.
-
Lysine to Alanine (K-to-A): Alanine is a small, neutral amino acid that removes the charge and cannot be modified, making it ideal for creating a null-modification control.
Q: How do I confirm that my mutagenesis was successful?
A: After performing the mutagenesis protocol, the entire plasmid should be sequenced to confirm the desired mutation and to ensure no other unintended mutations were introduced during PCR.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. A deep learning framework for lysine 2-hydroxyisobutyrylation site prediction using evolutionary feature representation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-wide Analysis of Lysine 2-hydroxyisobutyrylation in Developing Rice (Oryza sativa) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rivm.nl [rivm.nl]
- 10. Development and validation of combined in vitro and in vivo assays for evaluating the efficacy of strontium-chelating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Art of Validating Quantitative Proteomics Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Posttranslational Chemical Mutagenesis Methods to Insert Posttranslational Modifications into Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. A Pan-specific Antibody for Direct Detection of Protein Histidine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KD-Validated HIBCH Mouse mAb | LifeSct [lifesct.com]
- 18. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 19. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
Technical Support Center: Studying Lysine Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals studying lysine (B10760008) modifications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of lysine modifications, and why are they challenging to study?
A1: Lysine residues are hubs for a variety of post-translational modifications (PTMs), including acetylation, ubiquitination, methylation, SUMOylation, and succinylation.[1][2][3] Studying these modifications presents several challenges:
-
Low Abundance and Stoichiometry: Many modified proteins exist in low abundance, and only a small fraction of a specific protein may be modified at any given time.[4][5][6]
-
Dynamic Nature: Lysine modifications are often transient and can be rapidly added or removed by enzymes ("writers" and "erasers"), making them difficult to capture.[7][8]
-
Antibody Specificity: Obtaining highly specific antibodies that recognize the modified lysine without cross-reacting with unmodified residues or other modifications can be difficult.[9]
-
Mass Spectrometry Complexity: The addition of some modifications, like ubiquitin, adds significant mass, complicating mass spectrometry (MS)-based identification.[10] Conversely, smaller modifications like methylation result in a minimal mass shift, requiring high-resolution instrumentation for detection.[11]
-
Site Localization: Pinpointing the exact lysine residue that is modified within a protein can be challenging, especially for proteins with multiple potential modification sites.[12]
Q2: My western blot for a specific lysine modification is showing no signal. What are the possible causes?
A2: A lack of signal on a western blot for a lysine modification can stem from several issues:
-
Inefficient Cell Lysis/Protein Extraction: The modified protein of interest may not be efficiently extracted from the cellular compartment.
-
Rapid De-modification: Enzymes such as deacetylases, deubiquitinases, or desumoylating enzymes can remove the modification during sample preparation.[4]
-
Low Abundance of the Modified Protein: The steady-state level of the modified protein may be below the detection limit of the antibody.
-
Poor Antibody Quality: The primary antibody may have low affinity or specificity for the modification.
-
Inappropriate Buffer Conditions: The pH and composition of buffers used during immunoprecipitation and western blotting can affect antibody binding.
Q3: I am seeing multiple bands on my western blot when probing for a ubiquitinated protein. How do I interpret this?
A3: Observing multiple bands is common when studying ubiquitination and can be interpreted in several ways:
-
Polyubiquitination: The ladder of bands typically represents the addition of multiple ubiquitin molecules to the target protein.
-
Multiple Monoubiquitination: Different bands could correspond to the same protein being monoubiquitinated at different lysine residues.[10]
-
Different Ubiquitin Chain Linkages: Polyubiquitin chains can be formed through different lysine residues on ubiquitin itself (e.g., K48, K63), which can affect protein migration.[10][12]
-
Other PTMs: The target protein may have other PTMs in addition to ubiquitination, leading to shifts in molecular weight.
-
Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins.
Q4: How can I enrich for my protein of interest with a specific lysine modification before mass spectrometry analysis?
A4: Enrichment is often crucial for detecting low-abundance modified proteins. Common strategies include:
-
Immunoprecipitation (IP): Use an antibody specific to your protein of interest to pull it down from the cell lysate. The presence of the modification can then be assessed by western blot or mass spectrometry.
-
Affinity Enrichment with "Pan-specific" Antibodies: These antibodies recognize the modification itself, irrespective of the protein sequence.[9] For example, an anti-acetyllysine antibody can enrich for all acetylated peptides in a sample digest.[6][13]
-
Tagged Proteins/Modifications: Expressing your protein of interest with an affinity tag (e.g., His-tag, FLAG-tag) or expressing a tagged version of the modifier protein (e.g., His-tagged SUMO) allows for purification using affinity chromatography.[4]
Troubleshooting Guides
Problem 1: Low Yield of Immunoprecipitated (IP) Modified Protein
| Possible Cause | Troubleshooting Steps |
| Inefficient Lysis | Optimize lysis buffer with appropriate detergents and mechanical disruption (e.g., sonication). |
| Rapid De-modification | Include specific inhibitors in all buffers during sample preparation. (See table below for examples).[14] |
| Antibody Issues | Test different antibodies (monoclonal vs. polyclonal) and optimize antibody concentration and incubation time. |
| Insufficient Starting Material | Increase the amount of cell or tissue lysate used for the IP. |
| Competition from Abundant Proteins | Consider a pre-clearing step with non-specific IgG beads to reduce background binding. |
Table 1: Common Inhibitors for Lysine-Modifying Enzymes
| Modification | Enzyme Class to Inhibit | Example Inhibitors |
| Acetylation | Deacetylases (HDACs) | Trichostatin A (TSA), Nicotinamide, Selisistat[14] |
| Ubiquitination | Deubiquitinases (DUBs) | N-Ethylmaleimide (NEM), PR-619 |
| SUMOylation | SUMO isopeptidases (SENPs) | NEM |
| Methylation | Demethylases (KDMs) | N/A (activity is generally low in lysates) |
| Succinylation | Desuccinylases (e.g., SIRT5) | N/A (less common to inhibit during prep) |
Problem 2: Difficulty in Identifying Modification Sites by Mass Spectrometry
| Possible Cause | Troubleshooting Steps |
| Low Abundance of Modified Peptide | Increase the amount of starting material and perform enrichment of modified peptides.[13] |
| Inefficient Proteolytic Digestion | Ensure complete denaturation and reduction/alkylation of proteins. Consider using alternative proteases if trypsin cleavage is hindered by the modification.[13] |
| Sub-optimal MS Parameters | Optimize fragmentation energy (HCD, CID) and use high-resolution mass analyzers to accurately measure mass shifts. |
| Incorrect Bioinformatic Analysis | Ensure the database search parameters include the specific variable modification and its corresponding mass shift.[13] |
| Ambiguous Site Localization | Manually inspect MS/MS spectra to confirm the presence of site-determining fragment ions. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions Modulated by Lysine Acetylation
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer containing a deacetylase inhibitor (e.g., 10 mM Nicotinamide, 1 µM TSA).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against your protein of interest overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with an antibody against the suspected interacting protein and a pan-acetyllysine antibody to confirm the acetylation status.
-
Visualizations
Caption: A generalized workflow for the study of lysine modifications.
Caption: Troubleshooting flowchart for a failed western blot experiment.
Caption: The ubiquitination signaling cascade.
References
- 1. Mechanisms of Protein Lysine and Arginine Modifications [biosyn.com]
- 2. portlandpress.com [portlandpress.com]
- 3. proprep.com [proprep.com]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terminating protein ubiquitination: Hasta la vista, ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Unexpected Journey: Lysine Methylation Across the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The functional diversity of protein lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. bitesizebio.com [bitesizebio.com]
enhancing the efficiency of in vitro hibernylation reactions
Technical Support Center: In Vitro Hibernylation Reactions
Welcome to the technical support center for in vitro hibernylation reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the efficiency and reproducibility of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro hibernylation assays.
Q1: Why am I getting no detectable hibernylated protein?
A: A complete lack of product is a common issue that can stem from several sources. Systematically check the following critical components:
-
Enzyme Activity: The hibernylase may be inactive or denatured. Ensure it has been stored correctly and has not undergone excessive freeze-thaw cycles. If possible, test its activity with a positive control substrate.
-
Substrate Integrity: The protein substrate may be degraded or misfolded. Verify its integrity and concentration using SDS-PAGE and a protein quantification assay. Contaminants from the purification process, such as salts or ethanol, can also inhibit the reaction[1].
-
Reaction Components: One or more critical reagents may be missing or degraded. This includes the hibernyl-donor molecule (e.g., Hibernyl-CoA) and essential cofactors (e.g., Mg²⁺). Prepare fresh reagents and buffers.
-
Contamination: Protease contamination can degrade your enzyme or substrate. RNase contamination is a concern if your experimental system involves nucleic acids[1][2]. Work in a clean environment and consider adding protease inhibitors to your reaction mix.
-
Incorrect Template/Promoter: If the substrate is generated via in vitro transcription/translation, verify the DNA template sequence, particularly the promoter region, to ensure it is correct[3].
Q2: The yield of my hibernylated protein is very low. How can I optimize the reaction?
A: Low yield suggests the reaction is occurring but is inefficient. Optimization of several parameters is necessary. The key is to vary one factor at a time to observe its effect on yield[4].
-
Component Concentration: The concentration of the enzyme, substrate, or hibernyl-donor may be rate-limiting. Systematically titrate each component to find the optimal concentration range. According to chemical kinetics principles, increasing reactant concentration often increases the reaction rate[5][6].
-
Reaction Conditions: Temperature and pH are critical for enzyme activity. Most reactions have an optimal temperature and pH range; conditions outside this range can drastically reduce efficiency[7].
-
Incubation Time: The reaction may not have proceeded to completion. Perform a time-course experiment (e.g., collecting samples at 30, 60, 90, and 120 minutes) to determine the optimal incubation period.
Q3: My hibernylated protein appears as a smear or at an incorrect molecular weight on a Western blot. What is the cause?
A: Aberrant migration on a gel can be due to several factors:
-
Proteolytic Degradation: If you see bands smaller than expected, your substrate or product is likely being degraded by contaminating proteases. Add a broad-spectrum protease inhibitor cocktail.
-
Heterogeneity of Modification: If the protein has multiple potential hibernylation sites, a mix of species (mono-, di-, tri-hibernylated, etc.) can result in a smear or multiple bands. This is a valid result but may require mass spectrometry to confirm.
-
Post-reaction Modifications: The protein may be undergoing other modifications (e.g., phosphorylation, ubiquitination) in the reaction mixture, especially if using a crude cell lysate.
-
Incomplete Denaturation: Ensure samples are fully denatured with reducing agent (like DTT or β-mercaptoethanol) and boiled before loading on the gel.
Q4: I am observing significant variability between my experimental replicates. How can I improve reproducibility?
A: Lack of reproducibility can invalidate results. Focus on consistency in your workflow.
-
Reagent Consistency: Use the same batch of reagents for all experiments in a series. Batch-to-batch variation in enzymes, buffers, or cell extracts can impact performance[4].
-
Precise Pipetting: Ensure accurate and consistent pipetting, especially for small volumes like the enzyme stock. Keep enzymes on ice to prevent loss of activity[2].
-
Standardized Protocols: Follow a strict, detailed protocol. Ensure incubation times and temperatures are precisely controlled for all samples[8].
-
Proper Controls: Always include positive and negative controls. A positive control (a substrate known to be hibernylated) confirms the reaction components are working, while a negative control (e.g., a reaction without the enzyme) helps identify background signals.
Data Presentation: Optimizing Reaction Parameters
The following tables provide example ranges for optimizing an in vitro hibernylation reaction. The exact optimal values will be specific to your enzyme and substrate.
Table 1: Optimization of Reaction Component Concentrations
| Component | Starting Concentration | Recommended Optimization Range | Notes |
| Hibernylase Enzyme | 100 nM | 10 nM - 1 µM | Test in log increments. High concentrations can lead to aggregation. |
| Protein Substrate | 5 µM | 1 µM - 20 µM | Ensure substrate is not in vast excess of the enzyme. |
| Hibernyl-CoA | 50 µM | 10 µM - 500 µM | The donor molecule should not be the limiting reagent. |
| MgCl₂ | 2 mM | 0.5 mM - 10 mM | Divalent cations are common cofactors for transferase enzymes[9]. |
| DTT | 1 mM | 0.5 mM - 5 mM | Maintains a reducing environment, which can be critical for enzyme stability. |
Table 2: Effect of Physical Parameters on Reaction Efficiency
| Parameter | Tested Range | General Optimum | Notes |
| Temperature | 25°C - 42°C | 37°C | Most enzymatic reactions work well at 37°C, but this is enzyme-dependent[7]. |
| pH | 6.5 - 8.5 | 7.4 - 8.0 | Buffer choice is critical; Tris-HCl or HEPES are common choices[7]. |
| Incubation Time | 15 min - 4 hours | 60 - 90 min | Determined empirically through a time-course experiment[2]. |
Experimental Protocols
Protocol 1: Standard In Vitro Hibernylation Reaction
This protocol provides a starting point for a standard 50 µL reaction.
1. Reagent Preparation:
- Prepare a 10X Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 1500 mM NaCl, 20 mM MgCl₂, 10 mM DTT).
- Thaw hibernylase enzyme, protein substrate, and Hibernyl-CoA on ice.
- Dilute components to appropriate working concentrations with nuclease-free water.
2. Reaction Setup:
- In a 0.5 mL microcentrifuge tube on ice, add the components in the following order:
- 33 µL Nuclease-Free Water
- 5 µL 10X Reaction Buffer
- 5 µL Protein Substrate (to a final concentration of 5 µM)
- 5 µL Hibernyl-CoA (to a final concentration of 50 µM)
- 2 µL Hibernylase Enzyme (to a final concentration of 100 nM)
- Gently mix by pipetting. Avoid vortexing the enzyme.
3. Incubation:
- Incubate the reaction tube in a thermocycler or water bath at 37°C for 60 minutes.
4. Reaction Termination:
- Stop the reaction by adding 12.5 µL of 5X SDS-PAGE loading buffer.
- Boil the sample at 95°C for 5 minutes to denature the proteins.
- The sample is now ready for analysis by Western blot or can be stored at -20°C.
Protocol 2: Detection of Hibernylation by Western Blot
1. SDS-PAGE:
- Load 15-20 µL of the terminated reaction onto a polyacrylamide gel suitable for the molecular weight of your protein substrate.
- Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
2. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Blocking:
- Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
4. Primary Antibody Incubation:
- Incubate the membrane with a primary antibody specific for the hibernyl modification (e.g., anti-hibernyl-lysine) diluted in blocking buffer.
- Incubate overnight at 4°C with gentle agitation.
5. Washing:
- Wash the membrane three times for 10 minutes each with TBST.
6. Secondary Antibody Incubation:
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
7. Detection:
- Wash the membrane three times for 10 minutes each with TBST.
- Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Visualizations: Workflows and Pathways
The following diagrams illustrate key workflows and logical relationships relevant to in vitro hibernylation experiments.
Caption: Troubleshooting workflow for a failed hibernylation reaction.
Caption: Standard experimental workflow for in vitro hibernylation.
Caption: Hypothetical signaling pathway involving protein hibernylation.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Key reaction components affect the kinetics and performance robustness of cell-free protein synthesis reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Affecting Reaction Rate in Chemical Kinetics - ATA Scientific [atascientific.com.au]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Troubleshooting And Problem Solving In The Ivf Laboratory [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 9. mdpi.com [mdpi.com]
Khib Antibody Quality Control Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Khib antibodies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key quality control assays for Khib antibodies?
A1: The primary quality control assays for Khib (anti-Haemophilus influenzae type b) antibodies are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Serum Bactericidal Assay (SBA). ELISA is used to quantify the concentration of anti-PRP (polyribosylribitol phosphate) IgG antibodies, while the SBA assesses the functional activity of these antibodies in mediating complement-dependent killing of the bacteria.[1] An opsonophagocytosis assay using flow cytometry can also be employed to evaluate the functional capacity of these antibodies.
Q2: What are the established protective thresholds for anti-Hib IgG antibody concentrations?
A2: The protective thresholds for anti-Hib IgG antibodies are well-defined. An IgG concentration of ≥0.15 µg/mL is considered to provide short-term protection, while a concentration of ≥1.0 µg/mL is associated with long-term protective immunity against invasive Hib disease.[2][3]
Q3: What are common sources of variability in Khib antibody assays?
A3: Variability in Khib antibody assays can arise from several factors, including the specific H. influenzae type b strain used, the source and lot of complement (for functional assays), and the specific ELISA kit or in-house method employed.[4] It is crucial to use standardized reagents and well-characterized control sera to ensure consistency and comparability of results.
Q4: Can anti-Hib antibodies cross-react with other bacteria?
A4: Yes, cross-reactivity has been observed. For instance, antibodies induced by Escherichia coli K100 can be cross-reactive with the capsular polysaccharide of Haemophilus influenzae type b.[5] This is an important consideration when interpreting serological data, especially in the context of natural immunity.
Troubleshooting Guides
This section provides solutions to common problems encountered during ELISA, Western Blotting, and Flow Cytometry experiments with Khib antibodies.
ELISA Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | - Omission of a key reagent.- Inactive antibody or conjugate.- Insufficient incubation times or incorrect temperature.- Improper plate coating. | - Carefully review the protocol and ensure all reagents are added in the correct order.- Use fresh antibody and conjugate preparations.- Optimize incubation times and temperatures.- Ensure proper coating conditions for the PRP antigen.[6][7] |
| High Background | - Antibody concentration too high.- Insufficient washing.- Inadequate blocking.- Cross-reactivity with components in the sample matrix. | - Titrate the primary and secondary antibodies to determine the optimal concentration.- Increase the number and duration of wash steps.- Optimize the blocking buffer and incubation time.- Include appropriate negative controls to assess non-specific binding.[7] |
| Poor Reproducibility (High CV%) | - Pipetting errors.- Inconsistent incubation times or temperatures.- Edge effects on the microplate. | - Ensure pipettes are calibrated and use proper pipetting techniques.- Maintain consistent incubation conditions for all plates.- Avoid using the outer wells of the plate or ensure even temperature distribution during incubation.[8] |
| Unexpected Positive Results in Negative Controls | - Contamination of reagents or samples.- Cross-reactivity of the secondary antibody. | - Use fresh, sterile reagents.- Run a control with only the secondary antibody to check for non-specific binding. |
Western Blot Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Bands Visible | - Inefficient transfer of polysaccharide to the membrane.- Incorrect antibody concentration.- Inactive enzyme or substrate. | - Use a charged PVDF membrane suitable for polysaccharide transfer.[9]- Optimize primary and secondary antibody concentrations.- Use fresh chemiluminescent substrate.[10] |
| High Background | - Membrane was allowed to dry out.- Insufficient blocking.- Antibody concentration is too high. | - Keep the membrane moist throughout the procedure.- Increase blocking time or try a different blocking agent.- Reduce the concentration of the primary and/or secondary antibody.[10] |
| Multiple or Non-Specific Bands | - Cross-reactivity of the primary or secondary antibody.- Presence of related carbohydrate structures in the sample. | - Use a more specific primary antibody.- Include appropriate positive and negative controls to verify band identity. |
Flow Cytometry (Opsonophagocytosis Assay) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Phagocytic Uptake | - Suboptimal antibody concentration.- Inactive complement.- Poor viability of phagocytic cells (e.g., HL-60 cells). | - Titrate the Khib antibody to find the optimal concentration for opsonization.- Use a fresh, properly stored source of complement.- Ensure high viability of phagocytic cells before starting the assay. |
| High Background Fluorescence | - Non-specific antibody binding to phagocytes.- Autofluorescence of cells or bacteria. | - Include an isotype control to assess non-specific binding.- Block Fc receptors on phagocytic cells.- Run an unstained cell control to determine the level of autofluorescence. |
| Poor Resolution Between Positive and Negative Populations | - Insufficient number of events acquired.- Incorrect instrument settings (e.g., FSC, SSC, fluorescence compensation). | - Acquire a sufficient number of events to ensure statistical significance.- Optimize instrument settings using compensation controls and positive/negative cell populations. |
Quantitative Data Summary
| Assay | Parameter | Typical Value/Range | Reference |
| Anti-PRP IgG ELISA | Short-term Protective Level | ≥ 0.15 µg/mL | [2][3] |
| Long-term Protective Level | ≥ 1.0 µg/mL | [2][3] | |
| Positive Control OD (450 nm) | > 0.5 (net OD) | [5] | |
| Intra-assay Variation (CV%) | ≤ 10% | ||
| Inter-assay Variation (CV%) | 9 - 12% | ||
| Serum Bactericidal Assay (SBA) | Protective Titer | A titer of 8 is predictive of a protective anti-PRP IgG concentration of 1.0 µg/mL. | [1] |
Experimental Protocols
Anti-PRP IgG ELISA Protocol
This protocol is a general guideline. Specific parameters may need to be optimized for your laboratory conditions.
-
Coating: Coat microtiter plate wells with an optimal concentration of PRP-BSA conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the wells with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Add diluted serum samples, positive and negative controls, and a standard curve of a reference anti-Hib serum to the wells. Incubate for 2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add a suitable substrate (e.g., TMB) and incubate in the dark until sufficient color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the optical density at 450 nm using a microplate reader.
-
Analysis: Calculate the anti-PRP IgG concentration of the samples by interpolating from the standard curve.
Opsonophagocytosis Assay by Flow Cytometry
This protocol is adapted for Haemophilus influenzae.
-
Bacterial Labeling: Label H. influenzae type b with a fluorescent dye (e.g., FITC or CellTrace™ Violet).
-
Opsonization: Incubate the labeled bacteria with heat-inactivated serum samples (containing Khib antibodies) and a source of complement (e.g., baby rabbit complement) for 30 minutes at 37°C with shaking.
-
Phagocytosis: Add a phagocytic cell line (e.g., differentiated HL-60 cells) to the opsonized bacteria and incubate for 15-30 minutes at 37°C with shaking to allow for phagocytosis.
-
Quenching/Washing: Stop the phagocytosis by placing the plate on ice. Add a quenching dye (e.g., trypan blue) to quench the fluorescence of extracellular bacteria or wash the cells to remove non-ingested bacteria.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the phagocytic cells and measure the fluorescence intensity, which corresponds to the amount of ingested bacteria.
Diagrams
References
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. mft.nhs.uk [mft.nhs.uk]
- 3. Pathology [thepathologycentre.org]
- 4. 4adi.com [4adi.com]
- 5. Immunoblot analysis of bacterial polysaccharides: application to the type-specific polysaccharides of Streptococcus suis and Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. bio-rad.com [bio-rad.com]
- 8. A Flow Cytometric Opsonophagocytic Assay for Measurement of Functional Antibodies Elicited after Vaccination with the 23-Valent Pneumococcal Polysaccharide Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibl-international.com [ibl-international.com]
- 10. Use of immuno assays during the development of a Hemophilus influenzae type b vaccine for technology transfer to emerging vaccine manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalization Strategies for Quantitative Khib Proteomics
Welcome to the technical support center for quantitative Khib (lysine hibernylation) proteomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of data normalization in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the normalization of quantitative Khib proteomics data.
Issue 1: Global decrease in Khib-peptide intensities after normalization.
-
Question: After normalizing my Khib-enriched proteomics data to the total protein abundance, I observe a general decrease in the abundance of Khib-peptides across all my samples. What could be the cause of this?
-
Answer: This phenomenon can occur if the total protein amount is significantly higher in your control group compared to your treatment group. When you normalize the Khib-peptide intensities to the total protein levels, a higher denominator (total protein) in the control samples will lead to a relative decrease in the normalized Khib-peptide abundance. It is crucial to ensure that equal amounts of protein are loaded for all samples during the initial experimental setup to minimize such artifacts. If significant loading differences are unavoidable, consider using a normalization method that is less sensitive to total protein amount, such as quantile normalization, but be aware of the underlying assumptions of each method.
Issue 2: High variability between technical replicates after normalization.
-
Question: I have performed normalization, but the coefficient of variation (CV) between my technical replicates remains high. How can I address this?
-
Answer: High CVs between technical replicates after normalization can indicate several underlying issues:
-
Inconsistent Sample Preparation: Variability introduced during sample lysis, protein digestion, or the Khib-peptide enrichment process can lead to inconsistent starting material for your mass spectrometry analysis. Review your sample preparation workflow for any potential sources of error.
-
Instrument Instability: Fluctuations in mass spectrometer performance during data acquisition can introduce technical variability. Monitor instrument performance using quality control samples throughout your experimental runs.
-
Inappropriate Normalization Strategy: The chosen normalization method may not be optimal for your dataset. For instance, if there are global changes in protein abundance, total intensity normalization might not be the most suitable approach. Systematically evaluating different normalization methods, such as Variance Stabilization Normalization (VSN), which has been shown to effectively reduce variation between technical replicates, can be beneficial.[1][2][3]
-
Issue 3: Skewed distribution of Khib-peptide ratios after normalization.
-
Question: My MA plots (ratio-intensity plots) show a skewed distribution of Khib-peptide ratios even after normalization. What does this indicate and how can I correct it?
-
Answer: A skewed distribution in an MA plot after normalization suggests that the normalization method has not adequately corrected for intensity-dependent biases in your data. This can happen when the assumption of the normalization method is not met by your data. For example, median normalization assumes that the median intensity of most proteins is similar across samples. If your experimental conditions induce a global change in Khib levels, this assumption may be violated. In such cases, more robust, non-linear normalization methods like LOESS (Local Regression) normalization might be more appropriate to correct for such trends.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding normalization in quantitative Khib proteomics.
Q1: Why is normalization of Khib proteomics data necessary?
Q2: What is the most important consideration when normalizing quantitative Khib proteomics data?
A2: The most critical aspect is to normalize the intensity of the Khib-modified peptides to the abundance of their corresponding unmodified proteins.[5][7] This is essential to determine if a change in the Khib signal is due to an actual change in the modification level or simply a change in the total amount of that protein. This is often referred to as correcting for protein abundance.
Q3: What are the most common normalization strategies for quantitative Khib proteomics?
A3: Several normalization strategies, many adapted from general proteomics and microarray data analysis, are applicable to Khib proteomics. The choice of method depends on the specific experimental design and the underlying assumptions about the data. Some common methods include:
-
Total Intensity Normalization: This method assumes that the total amount of protein is similar across all samples and scales the data to have the same total intensity.[4]
-
Median Normalization: This robust method assumes that the median protein intensity is constant across samples and scales the data based on the median.[4]
-
Variance Stabilizing Normalization (VSN): This method transforms the data to stabilize the variance across the entire intensity range, which can be particularly useful for reducing variability between technical replicates.[1][2][3]
-
Quantile Normalization: This method aligns the distributions of intensities across all samples, ensuring they are statistically identical.
Q4: How do I choose the best normalization method for my Khib proteomics dataset?
A4: There is no single "best" normalization method for all datasets. The optimal choice depends on the characteristics of your data and the experimental design. It is good practice to evaluate several different normalization methods.[4] Tools like proteiNorm and NormalyzerDE can help in the systematic evaluation of different normalization strategies by comparing metrics such as the pooled coefficient of variance and the pooled median absolute deviation across methods.[6] Visual inspection of data distributions before and after normalization using boxplots and MA plots is also crucial for assessing the performance of a chosen method.
Q5: Can I perform normalization within software like MaxQuant or Perseus?
A5: Yes, software platforms like MaxQuant and its downstream analysis companion, Perseus, offer functionalities for data normalization.[8][9][10][11][12][13] MaxQuant can perform label-free quantification (LFQ) which includes a normalization step.[13][14] Perseus provides a user-friendly interface for various normalization methods and statistical analyses of proteomics data, including post-translational modifications.[8][9][10][15][16][17] Similarly, Skyline is another software that offers several normalization options for targeted proteomics data.[18][19]
Data Presentation: Comparison of Normalization Strategies
The following table summarizes the key characteristics and assumptions of common normalization methods used in quantitative Khib proteomics.
| Normalization Strategy | Principle | Key Assumption(s) | When to Use | Potential Pitfalls |
| Total Intensity Normalization | Scales the intensity values in each sample to equalize the total intensity across all samples.[4] | The total amount of protein is similar across all samples, and the majority of proteins do not change in abundance. | When there are known variations in sample loading or protein content.[4] | Can be biased if a large number of proteins are differentially expressed. |
| Median Normalization | Scales the intensity values in each sample based on the median intensity across all samples.[4] | The median protein abundance is consistent across all samples. | For datasets where the assumption of a stable median protein abundance holds true.[4] | May not perform well if there are global changes in protein expression affecting the median. |
| Variance Stabilizing Normalization (VSN) | Applies a transformation to the data to make the variance approximately constant across the range of intensities.[1][2][3] | The variance in the data is dependent on the mean intensity. | To reduce variability between technical replicates and stabilize variance for downstream statistical analysis.[1][2][3] | The transformation can sometimes make the data less intuitive to interpret directly. |
| Quantile Normalization | Forces the intensity distributions of all samples to be identical. | The underlying global distribution of protein abundances is the same for all samples. | When there are significant differences in the distributions of intensities between samples. | Can potentially remove true biological variation if the underlying distributions are genuinely different. |
| Normalization to Total Protein Abundance | Divides the intensity of each Khib-peptide by the intensity of its corresponding unmodified protein.[5][7] | Changes in Khib-peptide intensity should be evaluated relative to the total protein level. | Essential for all quantitative PTM studies to distinguish PTM changes from protein expression changes.[5][7] | Requires accurate quantification of both the modified and unmodified forms of the protein. |
Experimental Protocols
This section provides detailed methodologies for key normalization experiments and data analysis workflows.
Protocol 1: Normalization of Khib-Peptide Abundance to Total Protein Abundance using Perseus
This protocol outlines the steps to normalize Khib-peptide intensities to their corresponding total protein intensities using the Perseus software platform. This is a crucial step to differentiate changes in hibernylation from changes in protein expression.
-
Data Input:
-
Load two separate matrices into Perseus:
-
One matrix containing the quantified intensities of your Khib-enriched peptides (e.g., from a modificationSpecificPeptides.txt file from MaxQuant).
-
A second matrix with the quantified intensities of your total proteins (e.g., from a proteinGroups.txt file from MaxQuant).
-
-
-
Data Cleaning and Filtering:
-
In both matrices, remove contaminants, reverse hits, and proteins only identified by site.
-
Filter the data to remove proteins with too many missing values. A common threshold is to keep proteins that are quantified in at least 70% of the samples in at least one experimental group.
-
-
Log Transformation:
-
Log2 transform the intensity values in both matrices to stabilize the variance and make the data more symmetric. This can be done using the "Transform" function in Perseus.
-
-
Matching Khib-Peptides to Proteins:
-
In the Khib-peptide matrix, ensure you have a column with the corresponding protein identifiers (e.g., "Protein") that match the identifiers in the total protein matrix.
-
-
Normalization Calculation:
-
Use the "Matrix processing" -> "Arithmetic" function in Perseus.
-
Select your Khib-peptide matrix as the primary matrix.
-
Choose the "Subtract" operation.
-
For the second matrix, select your total protein matrix.
-
Ensure that the matching of rows is done based on the protein identifiers.
-
This operation will subtract the log2-transformed total protein intensities from the log2-transformed Khib-peptide intensities, effectively resulting in a log2 ratio of Khib-peptide to total protein.
-
-
Downstream Analysis:
-
The resulting matrix contains the normalized Khib-peptide abundances. You can now proceed with statistical analysis, such as t-tests or ANOVA, to identify differentially hibernylated sites.
-
Mandatory Visualizations
Experimental Workflow for Quantitative Khib Proteomics Normalization
References
- 1. A systematic evaluation of normalization methods in quantitative label-free proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] A systematic evaluation of normalization methods in quantitative label-free proteomics | Semantic Scholar [semanticscholar.org]
- 4. bigomics.ch [bigomics.ch]
- 5. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Perseus [cox-labs.github.io]
- 9. Introduction to Perseus | Proteomics bioinformatics [ebi.ac.uk]
- 10. Perseus: A Bioinformatics Platform for Integrative Analysis of Proteomics Data in Cancer Research [protocols.io]
- 11. m.youtube.com [m.youtube.com]
- 12. MaxQuant [maxquant.org]
- 13. MaxQuant [cox-labs.github.io]
- 14. evvail.com [evvail.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. protocols.io [protocols.io]
- 18. Normalization Methods: /home/software/Skyline [skyline.ms]
- 19. skyline.ms [skyline.ms]
Technical Support Center: Analysis of Lysine Hibernylation Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lysine (B10760008) hibernylation proteomics data.
Frequently Asked Questions (FAQs)
Q1: What is lysine hibernylation and what is its mass shift?
Lysine hibernylation, often referred to as lysine 2-hydroxyisobutyrylation (Khib) in scientific literature, is a recently discovered post-translational modification (PTM).[1][2][3][4] It involves the addition of a 2-hydroxyisobutyryl group to the epsilon-amino group of a lysine residue. This modification has the chemical formula C4H6O2 and results in a monoisotopic mass shift of +86.0368 Da .[5] It is crucial to use this precise mass shift in your search parameters for accurate identification of hibernylated peptides.
Q2: Is there specific software for analyzing lysine hibernylation data?
Currently, there is no widely adopted software specifically designed for lysine hibernylation analysis. However, existing proteomics data analysis platforms can be effectively used for this purpose. Software such as MaxQuant is commonly used to identify and quantify hibernylated peptides from mass spectrometry data.[4][6] The key is to properly configure the software to recognize lysine hibernylation as a variable modification.
Q3: What are the key database search parameters for identifying lysine hibernylation?
When setting up your database search in software like MaxQuant, the following parameters are critical for the successful identification of hibernylated peptides:
-
Variable Modification: Define lysine 2-hydroxyisobutyrylation (Khib) as a variable modification on lysine (K).
-
Mass Shift: Set the monoisotopic mass shift to +86.0368 Da.[5]
-
Enzyme: Trypsin/P is a commonly used enzyme, allowing cleavage C-terminal to arginine and lysine, even when followed by proline.[4][7]
-
Missed Cleavages: Allow for at least 2-4 missed cleavages, as the modification on lysine can sometimes hinder tryptic digestion.[4]
-
Mass Tolerance: Use a high mass accuracy setting for both precursor and fragment ions (e.g., < 10 ppm for precursor ions and < 0.02 Da for fragment ions) to help distinguish Khib from other modifications.[4]
-
False Discovery Rate (FDR): Set the FDR for peptides and proteins to a stringent value, typically 1% (0.01), to ensure high confidence in your identifications.[4][6]
Q4: Can lysine hibernylation be mistaken for other PTMs?
Yes, isobaric or near-isobaric PTMs can be a source of misidentification. While lysine hibernylation has a distinct mass, it's important to use high-resolution mass spectrometry to differentiate it from other potential modifications with similar masses. For example, it is important to distinguish it from other acylations. Careful validation of MS/MS spectra is recommended to confirm the modification.
Troubleshooting Guides
Issue 1: Low number of identified hibernylated peptides.
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Shift | Double-check that the monoisotopic mass shift for lysine 2-hydroxyisobutyrylation is set to +86.0368 Da in your search parameters. |
| Suboptimal Enrichment | The enrichment step for hibernylated peptides using specific antibodies is critical. Ensure the antibody is validated and the enrichment protocol is optimized. Low abundance of hibernylated proteins may require starting with a larger amount of protein. |
| Inappropriate Search Parameters | - Increase the allowed number of missed cleavages (e.g., to 4), as hibernylation can inhibit trypsin activity. - Ensure that Khib is included as a variable modification on lysine in your search settings. - Verify that your protein database is correct and complete for the organism you are studying. |
| Poor MS/MS Fragmentation | Optimize fragmentation energy (e.g., HCD collision energy) to ensure good fragmentation of hibernylated peptides. |
Issue 2: Difficulty in localizing the hibernylation site on a peptide.
| Possible Cause | Troubleshooting Steps |
| Insufficient Fragment Ion Coverage | - Manually inspect the MS/MS spectra of your peptide-spectrum matches (PSMs). Look for a continuous series of b- and y-ions that confidently pinpoint the modified lysine residue. - Use fragmentation methods that provide rich fragmentation, such as HCD or ETD. |
| Ambiguous Site Assignment | - If multiple lysines are present in a peptide, the localization probability score from your software (e.g., PTM score in MaxQuant) should be carefully evaluated. Only accept sites with a high localization probability (>0.75). - Consider using alternative proteases to generate overlapping peptides, which can help in unambiguous site localization. |
Issue 3: High False Discovery Rate (FDR) for hibernylated peptides.
| Possible Cause | Troubleshooting Steps |
| Incorrect Target/Decoy Strategy | Ensure your software is correctly configured to use a target-decoy database search strategy to reliably estimate the FDR. |
| Mass Inaccuracy | Calibrate your mass spectrometer regularly to ensure high mass accuracy. Poor mass accuracy can lead to an increase in false positives. |
| Contaminants | Common contaminants like keratins can be a source of false identifications. Include a list of common contaminants in your database search. |
Experimental Protocols & Data
Table 1: Key Parameters for Hibernylation Data Analysis in MaxQuant
| Parameter | Setting | Rationale |
| Raw Data | Upload .raw files | Direct import of raw mass spectrometry data. |
| Fasta File | Select appropriate protein database | Ensure the database matches the species of your sample. |
| Group-specific parameters | ||
| Type | Standard | For label-free quantification (LFQ). |
| Modifications | ||
| Variable modifications | Oxidation (M), Acetyl (Protein N-term), 2-hydroxyisobutyrylation (K) | Include common modifications and the target PTM. |
| Enzyme | Trypsin/P | Allows cleavage after K and R, even if followed by P.[4][7] |
| Missed cleavages | 2-4 | Hibernylation on lysine can hinder trypsin cleavage.[4] |
| Global parameters | ||
| Identification | ||
| Peptide FDR | 0.01 | Stringent control for false peptide identifications.[4][6] |
| Protein FDR | 0.01 | Stringent control for false protein identifications.[4][6] |
Table 2: Comparison of Mass Shifts for Common Lysine Acylations
| Modification | Mass Shift (Da) | Chemical Formula |
| Hibernylation (2-hydroxyisobutyrylation) | +86.0368 | C4H6O2 |
| Acetylation | +42.0106 | C2H2O |
| Propionylation | +56.0262 | C3H4O |
| Butyrylation | +70.0419 | C4H6O |
| Succinylation | +100.0160 | C4H4O3 |
| Malonylation | +86.0004 | C3H2O3 |
| Crotonylation | +68.0262 | C4H4O |
Visualizations
Caption: A general workflow for the identification and quantification of lysine hibernylation sites.
Caption: Simplified signaling pathway for lysine hibernylation regulation.
References
- 1. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global analysis of lysine 2-hydroxyisobutyrylation during Fusarium graminearum infection in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine 2-hydroxyisobutyrylation proteomics reveals protein modification alteration in the actin cytoskeleton pathway of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 7. Hands-on: Label-free data analysis using MaxQuant / Label-free data analysis using MaxQuant / Proteomics [training.galaxyproject.org]
Validation & Comparative
A Researcher's Guide to Validating Lysine 2-hydroxyisobutyrylation (Khib) Sites: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel post-translational modifications (PTMs) is a driving force in understanding cellular regulation and identifying new therapeutic targets. Lysine (B10760008) 2-hydroxyisobutyrylation (Khib), a recently identified PTM, is rapidly gaining attention for its emerging roles in key cellular processes, including metabolism and gene regulation. For researchers investigating the functional significance of Khib, accurate and robust validation of Khib sites identified in proteomic screens is a critical first step.
This guide provides a comprehensive comparison of the primary methods used for validating Khib sites, with a focus on the use of synthetic peptides. We present a side-by-side analysis of experimental validation using synthetic peptides and immuno-enrichment followed by mass spectrometry, as well as in silico validation through computational prediction. This objective comparison, supported by experimental data and detailed protocols, will enable researchers to select the most appropriate validation strategy for their specific research needs and resources.
Performance Comparison of Khib Site Validation Methods
The selection of a Khib site validation method is a critical decision that balances the need for high confidence with practical considerations such as cost, time, and available resources. Below is a summary of key performance indicators for the three primary validation approaches.
| Performance Metric | Synthetic Peptide Validation | Immuno-enrichment & Mass Spectrometry | Computational Prediction |
| Confidence Level | Very High | High | Medium to High |
| Accuracy | High (>99% for spectral matching) | High, but dependent on antibody specificity | Variable (AUC typically 0.8-0.95)[1][2] |
| Sensitivity | High (dependent on MS sensitivity) | Good, can detect low-abundance peptides | Dependent on the training dataset and algorithm |
| Specificity | Very High (sequence-specific) | Dependent on antibody cross-reactivity | Dependent on the training dataset and algorithm |
| Turnaround Time | 2-4 weeks (peptide synthesis) | 1-2 weeks (for established antibody) | Minutes to hours |
| Cost per Site | ~$100 - $500 (peptide synthesis)[3][4][5][6][7] | ~$300 - $5000+ (antibody development)[8][9][10] | Low (often free web servers)[11][12][13] |
| Throughput | Low to Medium | High | Very High |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful Khib site validation. Here, we provide step-by-step methodologies for the key experimental techniques discussed in this guide.
Protocol 1: Validating Khib Sites Using Synthetic Peptides and LC-MS/MS
This protocol describes the definitive "gold standard" for validating a putative Khib site by comparing its fragmentation spectrum and retention time to a chemically synthesized version of the peptide.
1. Synthetic Peptide Synthesis:
-
Synthesize the putative Khib-modified peptide and its unmodified counterpart. Typically, a standard length of 13-15 amino acids flanking the Khib-lysine is sufficient.
-
Specify a purity of >95% for use as a standard in mass spectrometry.
-
The typical turnaround time for custom peptide synthesis is 2-3 weeks.[3]
2. Sample Preparation:
-
Perform a tryptic digest on the protein sample of interest.
-
Enrich for Khib-containing peptides using a pan-Khib antibody or other affinity-based methods if the target is of low abundance.
3. LC-MS/MS Analysis:
-
Analyze both the digested experimental sample and the synthetic Khib peptide by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use identical LC gradient and MS/MS fragmentation parameters for both runs to ensure comparability.
4. Data Analysis and Validation:
-
Compare the fragmentation spectrum (MS/MS) of the experimentally identified Khib peptide with the spectrum of the synthetic Khib peptide. A high degree of similarity, often measured by a Pearson correlation coefficient, provides strong evidence of correct identification.[14]
-
Compare the chromatographic retention times of the experimental and synthetic peptides. Co-elution further strengthens the validation.
-
The unmodified synthetic peptide should have a different retention time and a distinct MS/MS spectrum, serving as a negative control.
Protocol 2: Immuno-enrichment of Khib-peptides for Mass Spectrometry
This protocol details the enrichment of Khib-containing peptides from a complex biological sample, a common upstream step for both discovery and validation.
1. Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors.
-
Quantify the protein concentration of the lysate.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
2. Immunoaffinity Enrichment:
-
Incubate the peptide digest with anti-Khib antibodies cross-linked to magnetic beads. The success rate for generating effective anti-peptide antibodies is generally high.[15]
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched Khib-peptides from the antibody-bead complex.
3. LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by LC-MS/MS to identify and quantify the Khib-modified peptides.
4. Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify the Khib-modified peptides.
-
The reproducibility of this method is generally high, with coefficients of variation often below 20%.[16]
Protocol 3: Computational Prediction of Khib Sites
This protocol outlines the general workflow for using in silico tools to predict potential Khib sites within a protein of interest.
1. Obtain Protein Sequence:
-
Retrieve the full-length amino acid sequence of the target protein in FASTA format.
2. Select a Prediction Tool:
-
Choose a suitable Khib site prediction web server or standalone software. A variety of tools with different underlying algorithms are available.
3. Submit Sequence and Set Parameters:
-
Paste the protein sequence into the input field of the prediction tool.
-
Select the appropriate prediction model if multiple options are available (e.g., species-specific models).
-
Initiate the prediction.
4. Interpret Results:
-
The output will typically be a list of lysine residues in the protein with a score or probability of being 2-hydroxyisobutyrylated.
-
A higher score indicates a higher likelihood of modification. The output may also include information about the sequence context of the predicted site.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated.
Caption: A comparative workflow for Khib site validation methods.
Caption: Khib modifications on key enzymes in the Glycolysis pathway.
Caption: Regulation of Khib by p300/CBP and HDACs.
References
- 1. PTM-ssMP: A Web Server for Predicting Different Types of Post-translational Modification Sites Using Novel Site-specific Modification Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Custom Peptide Synthesis Pricing [peptide2.com]
- 4. Peptide Synthesis Pricing [etonbio.com]
- 5. Custom peptide synthesis service – From 2.12$/AA - ProteoGenix [us.proteogenix.science]
- 6. Pricing | Biopolymers & Proteomics | Swanson Biotechnology Center [ki-sbc.mit.edu]
- 7. peptide.com [peptide.com]
- 8. greenmoab.com [greenmoab.com]
- 9. Polyclonal antibody production - From $324 - ProteoGenix [us.proteogenix.science]
- 10. biomatik.com [biomatik.com]
- 11. Content Analysis - Creative Proteomics [creative-proteomics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide–Spectrum Match Validation with Internal Standards (P–VIS): Internally-Controlled Validation of Mass Spectrometry-Based Peptide Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. teachmephysiology.com [teachmephysiology.com]
- 16. Assessment of reproducibility in depletion and enrichment workflows for plasma proteomics using label-free quantitative data-independent LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing lysine hibernylation and acetylation
A Comprehensive Guide to Lysine (B10760008) Acetylation and β-hydroxybutyrylation
In the dynamic landscape of post-translational modifications (PTMs), the acylation of lysine residues on proteins has emerged as a critical regulatory mechanism controlling a vast array of cellular processes. Among these, lysine acetylation has been extensively studied for decades. More recently, a novel modification, lysine β-hydroxybutyrylation (Kbhb), has been identified, expanding our understanding of how cellular metabolism interfaces with protein function and gene regulation. This guide provides a detailed, objective comparison of lysine acetylation and lysine β-hydroxybutyrylation, offering insights for researchers, scientists, and drug development professionals.
Introduction to Lysine Acylation
Lysine, an essential amino acid, possesses a primary amino group on its ε-carbon, making it a versatile target for various PTMs.[1][2] The addition of different acyl groups to this amine neutralizes its positive charge, leading to conformational changes in proteins and altering their activity, stability, and interactions.[3] Lysine acetylation, the addition of an acetyl group, was first discovered in histones and is now known to be a widespread modification on thousands of proteins.[4] Lysine β-hydroxybutyrylation involves the addition of a β-hydroxybutyryl group and represents a more recently discovered acylation that directly links cellular metabolic status, particularly fatty acid oxidation and ketogenesis, to the regulation of cellular processes.[5][6]
Comparative Analysis of Lysine Acetylation and β-hydroxybutyrylation
To facilitate a clear comparison, the key features of both modifications are summarized in the table below.
| Feature | Lysine Acetylation (Kac) | Lysine β-hydroxybutyrylation (Kbhb) |
| Molecule Transferred | Acetyl group (-COCH₃) | β-hydroxybutyryl group (-COCH₂CH(OH)CH₃) |
| Precursor Molecule | Acetyl-Coenzyme A (Acetyl-CoA) | β-hydroxybutyryl-Coenzyme A (BHB-CoA) |
| Mass Shift | +42.0106 Da | +86.0368 Da |
| Charge Neutralization | Yes (from +1 to 0) | Yes (from +1 to 0) |
| "Writer" Enzymes | Lysine Acetyltransferases (KATs/HATs), e.g., p300/CBP, GCN5/PCAF, MYST family | p300 is a known writer.[7] |
| "Eraser" Enzymes | Lysine Deacetylases (KDACs/HDACs) and Sirtuins (SIRTs) | HDAC1, HDAC2, and SIRT3 have been identified as erasers.[7] |
| "Reader" Domains | Bromodomains | The readers for Kbhb are still under investigation. |
| Key Biological Roles | Gene transcription regulation, metabolism, DNA damage repair, cell signaling.[4] | Regulation of gene expression in response to metabolic states like fasting and diabetic ketoacidosis, implicated in metabolic diseases, cardiovascular diseases, and cancer.[5][6] |
Signaling Pathways and Functional Implications
Lysine acetylation is a well-established regulator of gene expression. The acetylation of histone tails by KATs neutralizes their positive charge, weakening the interaction between histones and DNA. This leads to a more open chromatin structure, facilitating the binding of transcription factors and promoting gene transcription.
Lysine β-hydroxybutyrylation also plays a significant role in gene regulation, particularly in response to metabolic shifts. During periods of fasting or in diabetic ketoacidosis, the levels of the ketone body β-hydroxybutyrate (BHB) increase. This leads to a dramatic rise in histone Kbhb levels, which is associated with the upregulation of genes involved in starvation-responsive metabolic pathways.[5] This modification provides a direct link between cellular energy status and the epigenetic control of gene expression.
Below is a diagram illustrating the general mechanism of lysine acylation, applicable to both acetylation and β-hydroxybutyrylation.
Experimental Methodologies
The study of lysine acetylation and β-hydroxybutyrylation relies on a variety of experimental techniques, primarily centered around mass spectrometry-based proteomics.
Key Experimental Protocols:
1. Immuno-enrichment and Mass Spectrometry:
-
Objective: To identify and quantify acetylated or β-hydroxybutyrylated peptides from complex protein mixtures.
-
Methodology:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into peptides, typically using trypsin.
-
Immuno-enrichment: Peptides containing the modification of interest are enriched using antibodies specific for acetyl-lysine (Ac-K) or β-hydroxybutyryl-lysine (Kbhb).
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The resulting spectra are searched against a protein sequence database to identify the modified peptides and pinpoint the exact site of modification based on the mass shift (+42.0106 Da for acetylation, +86.0368 Da for β-hydroxybutyrylation).[8]
-
2. Western Blotting:
-
Objective: To detect the overall levels of protein acetylation or β-hydroxybutyrylation or the modification of a specific protein.
-
Methodology:
-
Protein Separation: Proteins from cell or tissue lysates are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes either acetyl-lysine or β-hydroxybutyryl-lysine, or an antibody specific to a modified site on a particular protein.
-
Detection: A secondary antibody conjugated to a detection enzyme or fluorophore is used to visualize the protein bands.
-
The following diagram illustrates a typical workflow for the identification of lysine acylation sites.
Conclusion
Lysine acetylation and β-hydroxybutyrylation are two important post-translational modifications that play crucial roles in regulating cellular physiology. While both involve the acylation of lysine residues and neutralization of their positive charge, they are distinct in their origins, the enzymes that govern them, and their specific biological contexts. Lysine acetylation is a widespread modification intricately linked to a multitude of cellular processes, whereas lysine β-hydroxybutyrylation provides a more direct and dynamic link between cellular metabolic states, such as fasting and ketosis, and epigenetic regulation. The ongoing discovery and characterization of novel lysine acylations like Kbhb are expanding the known repertoire of protein regulation and offer exciting new avenues for understanding and potentially treating a range of human diseases. Further research into the "readers" of Kbhb and the interplay between different lysine acylations will undoubtedly provide deeper insights into the complex regulatory networks that govern cellular function.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 3. Lysine propionylation and butyrylation are novel post-translational modifications in histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Regulation of Gene Expression by Histone Lysine β-hydroxybutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Function and mechanism of histone β-hydroxybutyrylation in health and disease [frontiersin.org]
- 7. Frontiers | Novel protein acylations in ferroptosis: decoding the regulatory roles of lactylation, crotonylation, succinylation, and β-hydroxybutyrylation [frontiersin.org]
- 8. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lysine 2-Hydroxyisobutyrylation (Khib) and Other Acylations: Functional Distinctions and Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lysine (B10760008) 2-hydroxyisobutyrylation (Khib) with other prominent lysine acylations, such as acetylation, succinylation, and butyrylation. We delve into their distinct functional roles, the enzymatic machinery that governs them, and present supporting experimental data and detailed protocols for their study.
Introduction to Lysine Acylations
Lysine acylation is a crucial post-translational modification (PTM) that plays a pivotal role in regulating protein function and, consequently, a vast array of cellular processes. These modifications involve the addition of an acyl group from a corresponding acyl-coenzyme A (acyl-CoA) donor to the ε-amino group of a lysine residue. This process neutralizes the positive charge of the lysine side chain and introduces a new chemical moiety with distinct physical and chemical properties, thereby influencing protein structure, protein-protein interactions, and enzymatic activity.
Recent advances in mass spectrometry have led to the discovery of a growing family of lysine acylations beyond the well-studied acetylation. Among these, 2-hydroxyisobutyrylation (Khib) has emerged as a significant and widespread modification with unique biological functions.
Chemical and Functional Distinctions
The functional diversity of lysine acylations stems from the distinct chemical properties of the attached acyl groups. These differences in size, charge, and hydrophobicity translate into varied impacts on protein function and cellular signaling.
| Acylation | Acyl Group | Chemical Properties | Key Functional Distinctions |
| 2-Hydroxyisobutyrylation (Khib) | 2-hydroxyisobutyryl | Contains a hydroxyl group, introducing a polar and hydrophilic character. | Khib is strongly linked to cellular metabolism, particularly glycolysis and the TCA cycle. The "writer" enzyme p300 exhibits substrate specificity for Khib on glycolytic enzymes, a function not observed with its acetyltransferase activity[1]. This suggests a direct role for Khib in regulating metabolic flux. |
| Acetylation (Kac) | Acetyl | Small, neutral, and relatively non-polar. | Acetylation is extensively studied and known to regulate gene expression through histone modification, as well as influencing the activity of numerous non-histone proteins involved in diverse cellular processes. p300-mediated acetylation primarily targets proteins involved in RNA biology, in contrast to its Khib targets[1]. |
| Succinylation (Ksucc) | Succinyl | Carries a negative charge at physiological pH, inducing a significant change in the local electrostatic environment. | Succinylation can dramatically alter protein structure and function due to the charge reversal on the lysine residue. It is also closely tied to metabolism, with succinyl-CoA being a key intermediate in the TCA cycle. Overlap between succinylation and acetylation sites suggests competitive regulation[2]. |
| Butyrylation (Kbu) | Butyryl | Larger and more hydrophobic than an acetyl group. | Butyrylation, derived from the short-chain fatty acid butyrate, can have a more pronounced effect on protein structure and interactions compared to acetylation due to its increased bulk and hydrophobicity. |
Enzymatic Regulation: Writers and Erasers
The dynamic nature of lysine acylations is controlled by the interplay of "writer" enzymes (acyltransferases) that add the modification and "eraser" enzymes (deacylases) that remove it.
| Acylation | Writer(s) | Eraser(s) |
| Khib | p300/CBP, Tip60 | HDAC2, HDAC3, SIRT5 |
| Kac | p300/CBP, GCN5, PCAF, Tip60, etc. | HDACs (Class I, II, IV), Sirtuins (Class III) |
| Ksucc | p300/CBP (in some cases) | SIRT5 |
| Kbu | p300/CBP | HDACs, Sirtuins |
Quantitative Data Summary
Direct quantitative comparisons of the functional effects of Khib versus other acylations on specific protein targets are an emerging area of research. The following table summarizes available data on the substrate specificity of the writer enzyme p300 and the eraser enzyme HDAC3.
Table 1: Comparative Substrate Specificity of p300/CBP and HDAC3
| Enzyme | Modification | Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| p300 | Acetylation | Histone H3 Peptide | High | [3] |
| p300 | Butyrylation | Histone H3 Peptide | Moderate | [3] |
| p300 | 2-Hydroxyisobutyrylation | Glycolytic Enzymes (e.g., ENO1) | Preferentially targeted over acetylation | [1] |
| HDAC3 | Deacetylation | Acetylated Histone Peptide | High | [4] |
| HDAC3 | De-2-hydroxyisobutyrylation | Khib-modified Histone Peptide | Moderate | Data not readily available in a directly comparable format. |
Note: The table highlights the differential substrate preferences. Obtaining precise, directly comparable kinetic parameters for all acylations from a single study is challenging. Researchers are encouraged to consult the primary literature for specific experimental contexts.
Signaling Pathway: Regulation of Glycolysis by Khib
A key functional distinction of Khib is its role in regulating metabolic pathways. The writer enzyme p300 has been shown to preferentially 2-hydroxyisobutyrylate key glycolytic enzymes, thereby modulating their activity and controlling glucose metabolism. This provides a direct link between the availability of the Khib donor, 2-hydroxyisobutyryl-CoA, and the regulation of a central metabolic pathway.
Caption: Regulation of Glycolysis by p300-mediated Khib.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study and compare lysine acylations.
Mass Spectrometry-Based Proteomics for Acylation Profiling
This protocol outlines a general workflow for the identification and quantification of Khib and other acylated peptides from complex protein mixtures.
I. Protein Extraction and Digestion
-
Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
II. Immunoaffinity Enrichment of Acylated Peptides
-
Incubate the desalted peptides with pan-specific antibodies against the acylation of interest (e.g., anti-Khib, anti-Kac) coupled to protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched acylated peptides using an acidic solution (e.g., 0.1% trifluoroacetic acid).
III. LC-MS/MS Analysis
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode to fragment the most abundant peptide ions.
IV. Data Analysis
-
Search the raw MS data against a protein sequence database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify the variable modifications for the acylations of interest (e.g., +86.0368 Da for Khib, +42.0106 Da for Kac).
-
Perform quantitative analysis using label-free quantification (LFQ) or stable isotope labeling methods (e.g., SILAC, TMT).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol describes the procedure for mapping the genomic localization of histone acylations.
I. Chromatin Crosslinking and Shearing
-
Crosslink protein-DNA complexes in live cells by treating with formaldehyde.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
II. Immunoprecipitation
-
Incubate the sheared chromatin with a specific antibody against the histone acylation of interest (e.g., anti-H3K9hib, anti-H3K27ac).
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
III. DNA Purification and Library Preparation
-
Elute the chromatin from the beads and reverse the crosslinks by heating.
-
Digest proteins with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
IV. Sequencing and Data Analysis
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment for the histone acylation.
-
Annotate the peaks to genomic features (e.g., promoters, enhancers) and perform downstream analysis such as motif discovery and pathway analysis.
Caption: A simplified workflow for ChIP-seq analysis.
Conclusion
The study of lysine 2-hydroxyisobutyrylation and other novel acylations is rapidly expanding our understanding of the complexity and specificity of post-translational regulation. The functional differences between Khib and other acylations, driven by their unique chemical properties and differential enzymatic regulation, highlight the intricate ways in which cells fine-tune protein function in response to metabolic cues. The experimental approaches outlined in this guide provide a robust framework for researchers to further explore the roles of these modifications in health and disease, paving the way for the development of novel therapeutic strategies targeting these regulatory pathways.
References
- 1. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering functional roles of protein succinylation and glutarylation using genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class I histone deacetylases (HDAC1–3) are histone lysine delactylases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Reactivity of Lysine Acylation Antibodies
Understanding the Critical Role of Antibody Specificity in PTM Research
Lysine (B10760008) acylation is a vital post-translational modification (PTM) that plays a crucial role in regulating a vast array of cellular processes, from gene expression to metabolic pathways.[1][2] The study of these modifications heavily relies on antibodies that can specifically recognize a particular type of acylation on lysine residues. However, the structural similarity between different acyl groups, such as acetylation, succinylation, glutarylation, and others, presents a significant challenge: antibody cross-reactivity.
This guide provides an objective comparison of the cross-reactivity profiles of various commercially available lysine acylation antibodies, supported by experimental data from manufacturers and scientific literature. We will delve into the methodologies used for validation and provide the necessary tools for researchers to critically evaluate the antibodies they use in their experiments.
Visualizing Antibody Specificity and Experimental Validation
To better understand the concepts discussed, the following diagrams illustrate the principles of antibody cross-reactivity and the common experimental workflows used to assess it.
Comparative Analysis of Antibody Cross-Reactivity
The following table summarizes the specificity and cross-reactivity profiles of several pan-specific antibodies against different lysine acylation marks. The data is compiled from manufacturer datasheets and peer-reviewed publications. A "No" in the cross-reactivity column indicates that no signal was detected for that modification in the cited validation assay.
| Antibody Target | Tested Cross-Reactivity | Cross-Reactivity Observed? | Methodology | Source(s) |
| Pan-Glutaryl-Lysine | Unmodified Lysine | No | Dot Blot | [4][5] |
| Acetyl-Lysine | No | Dot Blot | [4][5] | |
| Malonyl-Lysine | No | Dot Blot | [4][5] | |
| Succinyl-Lysine | No | Dot Blot, Western Blot | [4][5][6] | |
| Pan-Succinyl-Lysine | Unmodified Lysine | No | Dot Blot | [7] |
| Acetyl-Lysine | No | Dot Blot, Western Blot | [7][8] | |
| Pan-Crotonyl-Lysine | Unmodified BSA | No | Dot Blot | [9] |
| Acetyl-Lysine / Acetylated BSA | No | Dot Blot | [9] | |
| Butyryl-Lysine | No | Dot Blot | [10] | |
| 2-Hydroxyisobutyryl-Lysine | No | Dot Blot | [10] | |
| β-Hydroxybutyryl-Lysine | No | Dot Blot | [10] | |
| Pan-Propionyl-Lysine | Unmodified BSA | No | Western Blot | [11] |
| Acetylated BSA | No | Western Blot | [11] | |
| Butyrylated BSA | No | Western Blot | [11] | |
| Pan-Malonyl-Lysine | Unmodified Lysine | No | Dot Blot | [12] |
| Acetyl-Lysine | No | Dot Blot | [12] | |
| Butyryl-Lysine | No | Dot Blot | [12] | |
| Succinyl-Lysine | No | Dot Blot | [12] | |
| Other Lysine Modifications | No | Western Blot | [13] | |
| Pan-Acetyl-Lysine | Di-methyl-Lysine | Slight | Dot Blot | [14] |
| Propionyl-Lysine | No | Dot Blot | [14] | |
| Butyryl-Lysine | No | Dot Blot | [14] | |
| Non-acetylated BSA | No | Western Blot | [2] | |
| Anti-Butyryl-Histone | Acetyl-Lysine | No | Dot Blot | [15] |
| Propionyl-Lysine | No | Dot Blot | [15] | |
| Succinyl-Lysine | No | Dot Blot | [15] | |
| Crotonyl-Lysine | No | Dot Blot | [15] |
This table is a summary of available data and is not exhaustive. Researchers should always consult the most recent datasheets from suppliers and perform their own validation.
Key Experimental Protocols for Assessing Cross-Reactivity
Accurate evaluation of antibody specificity requires robust experimental design. Below are detailed protocols for common assays used to test the cross-reactivity of lysine acylation antibodies.
Dot Blot Assay
This method is a rapid and effective way to screen antibody specificity against a panel of different acylated peptides or proteins.
-
Objective: To determine the specificity of a pan-acyl-lysine antibody by assessing its binding to various immobilized acylated and unmodified peptides or proteins.[4][7]
-
Methodology:
-
Antigen Preparation: Synthesize or procure peptide libraries or proteins with specific lysine modifications (e.g., succinyl-lysine, acetyl-lysine, unmodified lysine).[7] Alternatively, use acylated BSA.[9][11]
-
Membrane Spotting: Prepare 10-fold serial dilutions of each peptide library or acylated protein. Spot 1-2 µL of each dilution onto a nitrocellulose membrane and allow it to air dry completely.[7]
-
Blocking: Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% nonfat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary pan-acyl-lysine antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as described in step 5.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and immediately visualize the signal using a chemiluminescence imaging system. High specificity is indicated by a strong signal only on the spots corresponding to the target acylation.[9]
-
Competitive ELISA
Competitive ELISA provides a quantitative measure of antibody binding affinity and specificity.
-
Objective: To quantify the binding specificity of an anti-lysine antibody by measuring its ability to bind to an immobilized target antigen in the presence of various competing free analytes (different acylated lysines).[3][14]
-
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with the target antigen (e.g., glutaryl-lysine conjugated to a carrier protein like KLH) and incubate overnight at 4°C.[14]
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBST) and block non-specific sites with a blocking buffer for 1-2 hours at room temperature.[3]
-
Competition: Prepare a series of dilutions for each competing analyte (e.g., free glutaryl-lysine, succinyl-lysine, acetyl-lysine). Mix the primary antibody with each dilution of the competing analytes and add the mixtures to the wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibodies and competitors.
-
Secondary Antibody and Detection: Add an HRP-conjugated secondary antibody, incubate, and wash. Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). A decrease in signal in the presence of a competitor indicates that the antibody binds to that competitor. The results can be used to calculate the half-maximal inhibitory concentration (IC50), where a lower IC50 value indicates a higher binding affinity.[3]
-
Western Blotting
Western blotting is used to confirm that the antibody recognizes the acylated protein of interest within a complex mixture of proteins and does not cross-react with other acylated proteins.
-
Objective: To verify antibody specificity against acylated proteins in total cell or tissue lysates.
-
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues. For some studies, cells may be treated with HDAC inhibitors (e.g., TSA, sodium butyrate) to increase the overall level of acylation.[16][17]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary pan-acyl-lysine antibody as described in the dot blot protocol.
-
Washing and Detection: Perform washing and detection steps as described for the dot blot.
-
Competition Assay (Optional): To further confirm specificity, the primary antibody can be pre-incubated with a peptide library containing the target modification (e.g., a succinyl-lysine peptide library).[7] A specific antibody signal should be diminished or eliminated after this pre-incubation.
-
Conclusion
The specificity of lysine acylation antibodies is a cornerstone of reliable and reproducible research in the field of post-translational modifications. While many commercially available antibodies demonstrate high specificity, significant variations can exist. The data presented in this guide highlights that antibodies targeting dicarboxylic acid modifications like glutarylation and succinylation often show excellent specificity against other acyl marks.[4][5][6] Similarly, antibodies for propionylation, crotonylation, and malonylation have been developed with minimal cross-reactivity.[9][11][13]
It is imperative for researchers, scientists, and drug development professionals to move beyond simply trusting a datasheet and to critically evaluate the validation data provided. When possible, performing in-house validation using the protocols outlined above is strongly recommended to ensure that the chosen antibody is specific for the intended acylation mark in the context of the specific experimental system. This diligence will ultimately lead to more accurate and impactful scientific discoveries.
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. Acetylated-Lysine Antibody | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Functions and Mechanisms of Lysine Glutarylation in Eukaryotes [frontiersin.org]
- 6. Preparation of Affinity Purified Antibodies against ε-Glutaryl-Lysine Residues in Proteins for Investigation of Glutarylated Proteins in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of lysine succinylation as a new post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTM BIO LLC Pan anti-succinyllysine antibody, 100 uL, Quantity: Each of | Fisher Scientific [fishersci.com]
- 9. PTM BIO [ptmbio.com]
- 10. PTM BIO [ptmbio.com]
- 11. PTM BIO [ptmbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Malonyl-Lysine [Mal-K] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 14. An Alternative Strategy for Pan-acetyl-lysine Antibody Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PTM BIO [ptmbio.com]
- 16. static.abclonal.com [static.abclonal.com]
- 17. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Khib Writer and Eraser Enzymes
Lysine (B10760008) 2-hydroxyisobutyrylation (Khib) is a recently discovered, evolutionarily conserved post-translational modification (PTM) implicated in the regulation of crucial cellular processes, including gene transcription and metabolism.[1][2] The dynamic nature of Khib is governed by "writer" enzymes that install the modification and "eraser" enzymes that remove it.[3] Validating the enzymatic activity and substrate specificity of these regulators is critical for understanding their biological roles and for developing potential therapeutic interventions.
This guide provides an objective comparison of known Khib writer and eraser enzymes, supported by experimental data and detailed validation protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Khib Writer and Eraser Enzymes
The primary enzymes identified as writers for Khib are the histone acetyltransferases (HATs) p300 and Tip60.[1] Erasers are predominantly Class I histone deacetylases (HDACs) and the sirtuin deacetylase SIRT3.[1][4] The following tables summarize these enzymes and the common experimental approaches used for their validation.
Table 1: Comparison of Validated Khib Writer Enzymes
| Enzyme | Primary Function & Substrates | Common Validation Methods | Key Findings |
|---|---|---|---|
| p300 | Lysine 2-hydroxyisobutyryltransferase. Acts on both histone and non-histone proteins, particularly glycolytic enzymes.[5] | - SILAC-based quantitative proteomics in p300 knockout (KO) cells.- In vitro modification assays with purified p300 and substrates.- Western blot analysis in p300 KO cells. | - Deletion of p300 in HCT116 cells led to a significant decrease at 149 Khib sites.[5]- p300-mediated Khib of the glycolytic enzyme ENO1 directly activates its enzymatic activity.[5] |
| Tip60 | Lysine 2-hydroxyisobutyryltransferase. Substrates include ribosomal proteins and proteins involved in mRNA translation.[1] | - Quantitative proteomics in Tip60 overexpression (OE) cells.- In vitro and in vivo modification assays. | - Overexpression of Tip60 in human cells led to the identification of 536 new Khib sites on 406 proteins.[1]- Tip60-targeted Khib substrates are highly correlated with ribosomal pathways.[1] |
Table 2: Comparison of Validated Khib Eraser Enzymes
| Enzyme | Primary Function & Substrates | Common Validation Methods | Key Findings |
|---|---|---|---|
| HDAC1, HDAC2, HDAC3 | De-2-hydroxyisobutyrylases (Class I HDACs). Act as the main erasers of Khib in mammalian cells.[1][6] | - In vitro demodification assays with purified enzymes and Khib-modified peptides.- Cellular assays using HDAC inhibitors (e.g., Trichostatin A, Butyrate).[4] | - Class I HDACs, particularly HDAC3, are effective Khib erasers.[4][7]- Inhibition of Class I HDACs leads to an increase in cellular Khib levels.[4] |
| SIRT3 | NAD+-dependent de-2-hydroxyisobutyrylase (Class III HDAC).[4][7] | - In vitro demodification assays with purified SIRT3 and Khib peptides.- Cellular validation via siRNA-mediated knockdown of SIRT3.- Use of photo-cross-linking chemical probes to capture SIRT3 from cell lysates.[4][7] | - SIRT3 can effectively catalyze the hydrolysis of lysine crotonylated and hydroxyisobutyrylated peptides in vitro.[7]- Knockdown of SIRT3 in cells leads to increased levels of specific histone Khib marks.[4] |
Signaling Pathways and Experimental Workflows
Visualizing the regulatory cycle and the process for enzyme validation is essential for conceptual understanding.
Caption: The Khib regulatory cycle, demonstrating the opposing actions of writer and eraser enzymes.
References
- 1. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Readers, writers and erasers: Chromatin as the Whiteboard of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of SIRT3 as an eraser of H4K16la - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erasers of Histone Acetylation: The Histone Deacetylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of ‘erasers’ for lysine crotonylated histone marks using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stoichiometry of Lysine Modifications
Post-translational modifications (PTMs) of lysine (B10760008) residues are critical regulatory events that dictate protein function, localization, and stability. The extent of these modifications, or their stoichiometry, is a key determinant of their biological impact. For researchers in drug development and molecular biology, understanding the quantitative landscape of lysine modifications such as acetylation, ubiquitination, methylation, and SUMOylation is essential for deciphering cellular signaling and disease pathology. This guide provides an objective comparison of the stoichiometry of these modifications, supported by experimental data and detailed methodologies.
Comparing Key Lysine Modifications
Lysine is a highly versatile amino acid, with its ε-amino group serving as a target for a wide range of PTMs.[1][2] These modifications can be small chemical additions, like acetylation and methylation, or the attachment of entire proteins, such as ubiquitin and SUMO. Each modification has a distinct impact on protein function, and their stoichiometry—the percentage of a specific lysine residue that is modified at any given time—can vary dramatically.[3][4]
While many lysine modification sites have been identified, quantitative information on their stoichiometry is crucial for understanding their biological significance.[3][4] Low stoichiometry modifications may still be functionally important, but high stoichiometry often indicates a more profound regulatory role.[3][4][5]
| Modification | Typical Stoichiometry Range | Key Functional Roles | Key Enzymes (Writers / Erasers) | Example Protein & Context |
| Acetylation | Low (<1%) to very high (>90%)[3][4][6] | Neutralizes positive charge, gene activation, metabolic regulation[1][3][7] | HATs (Writers), HDACs/Sirtuins (Erasers) | Histones (gene regulation), Metabolic enzymes in E. coli[3] |
| Ubiquitination | Highly dynamic, often low steady-state levels | Protein degradation (K48-linked), DNA repair, signaling (K63-linked)[8] | E1/E2/E3 ligases (Writers), DUBs (Erasers) | IκBα (NF-κB pathway), PCNA (DNA repair) |
| Methylation | Can be stable; stoichiometry varies widely | Transcriptional regulation (activation or repression), chromatin structure[1][9] | Lysine Methyltransferases (Writers), Lysine Demethylases (Erasers) | Histone H3 (epigenetics), p65/RelA (NF-κB signaling)[10][11] |
| SUMOylation | Generally low and transient | Nuclear transport, transcriptional regulation, protein stability | E1/E2/E3 SUMO ligases (Writers), SUMO proteases (Erasers) | RanGAP1 (nuclear import), p53 (tumor suppression) |
Table 1: Comparison of Major Lysine Modifications. This table summarizes the typical stoichiometry, functions, and key regulatory enzymes for acetylation, ubiquitination, methylation, and SUMOylation. Stoichiometry can be highly context-dependent.
Experimental Protocols for Measuring Stoichiometry
Accurate quantification of lysine modification stoichiometry is challenging but essential for functional studies.[6][12] Mass spectrometry-based proteomics is the primary method for these measurements.[13][14][15] One robust technique involves the use of stable isotope labeling.
Protocol: Mass Spectrometry-Based Stoichiometry Quantification
This protocol outlines a common workflow for determining the site-specific stoichiometry of lysine acetylation using stable isotope-labeled acetic anhydride (B1165640), followed by data-independent acquisition (DIA) mass spectrometry, such as SWATH-MS.[6][12][16]
-
Protein Extraction : Lyse cells or tissues under denaturing conditions to extract total protein and inhibit endogenous enzyme activity (e.g., deacetylases and proteases).
-
Quantitative Chemical Acetylation :
-
Divide the protein lysate into two aliquots.
-
"Heavy" Sample : Acetylate all unmodified lysine residues to completion using a deuterated ("heavy") acetic anhydride (e.g., acetic anhydride-d6).[16] This reaction converts all available ε-amino groups of lysine into heavy-acetylated lysines.
-
"Light" Sample (Control) : This sample contains the endogenous, naturally occurring ("light") acetylated lysines.
-
-
Protein Digestion : Combine the "heavy" and "light" samples. Digest the combined protein mixture into peptides using an enzyme like trypsin. Trypsin cleaves C-terminal to arginine and lysine, but will not cleave at an acetylated or modified lysine residue.
-
LC-MS/MS Analysis : Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data-Independent Acquisition (DIA) or SWATH is often preferred as it systematically fragments all precursor ions within a specified mass range, which helps to reduce interference and improve quantification accuracy, especially for low-abundance species.[6][12]
-
Data Analysis and Stoichiometry Calculation :
-
Identify and quantify the signal intensities for both the "light" (endogenously modified) and "heavy" (exogenously labeled) versions of each peptide.
-
The stoichiometry for a specific lysine site is calculated as the ratio of the intensity of the light peptide to the sum of the intensities of the light and heavy peptides.
-
Formula : Stoichiometry (%) = [Intensity(Light) / (Intensity(Light) + Intensity(Heavy))] * 100
-
This method allows for the precise measurement of modification occupancy at thousands of sites across the proteome.[3][4]
Stoichiometry in Signaling: The NF-κB Pathway
The Nuclear Factor-κB (NF-κB) signaling pathway is a prime example of how the stoichiometry and type of lysine modifications regulate cellular outcomes. NF-κB activation is tightly controlled by a series of PTMs, including ubiquitination, acetylation, and methylation of key components like the p65 (RelA) subunit.[8][10]
-
Ubiquitination : In the canonical pathway, the IκB kinase (IKK) complex is activated. This requires the formation of K63-linked polyubiquitin (B1169507) chains on upstream adaptors, which serve as a scaffold. Following IKK activation, the inhibitor IκBα is phosphorylated, leading to its K48-linked polyubiquitination and subsequent degradation by the proteasome. This releases the p50/p65 NF-κB dimer, allowing it to enter the nucleus.[8] The switch between K63- and K48-linked ubiquitin chains is a critical stoichiometric checkpoint.
-
Acetylation & Methylation of p65 : Once in the nucleus, p65 activity is further tuned by other lysine modifications.
-
Acetylation at specific sites can enhance DNA binding and transcriptional activity.[11]
-
Methylation can have dual effects. For example, methylation of p65 at lysine 37 by SET9 is required for the expression of a subset of NF-κB target genes.[11] Conversely, methylation at other sites (lysines 314 and 315) can trigger the degradation of activated p65, thus turning off the signal.[17][18]
-
The precise stoichiometry of each of these modifications on p65 determines which target genes are expressed and the duration of the inflammatory response.
References
- 1. Chemical mechanisms of histone lysine and arginine modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stoichiometry of Site-specific Lysine Acetylation in an Entire Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stoichiometry of site-specific lysine acetylation in an entire proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Signaling to NF-κB: Regulation by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method to distinguish between lysine acetylation and lysine methylation from protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of lysine methylation of NF-κB in differential gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.ilabsolutions.com [content.ilabsolutions.com]
- 15. Studying macromolecular complex stoichiometries by peptide‐based mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry [jove.com]
- 17. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 18. experts.illinois.edu [experts.illinois.edu]
Orthogonal Methods for Validating Lysine 2-hydroxyisobutyrylation (Khib) Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lysine (B10760008) 2-hydroxyisobutyrylation (Khib) is a recently discovered, evolutionarily conserved post-translational modification (PTM) that plays a crucial role in regulating a wide array of cellular processes, including gene transcription and metabolic pathways.[1] Initial discovery and large-scale identification of Khib sites are predominantly achieved through mass spectrometry (MS)-based proteomics. However, validating these high-throughput findings with independent, orthogonal methods is critical for confirming their biological significance. This guide provides a comparative overview of key orthogonal methods for validating Khib findings, complete with experimental protocols and data presentation formats to support robust research in this emerging field.
Comparative Overview of Khib Validation Methods
The validation of proteomics data requires methods that are based on different principles than the initial discovery technique. For Khib, the primary orthogonal methods are antibody-based detection (Western Blotting) and functional validation through site-directed mutagenesis coupled with activity assays. The following table summarizes and compares these approaches with the initial MS-based discovery.
| Feature | Mass Spectrometry (Discovery) | Western Blotting (Orthogonal Validation) | Site-Directed Mutagenesis with Functional Assay (Orthogonal Validation) |
| Principle | Measures mass-to-charge ratio of peptides to identify Khib modification and its precise location. | Uses a pan-specific antibody to detect the Khib modification on proteins separated by size. | Mutates the target lysine residue to an amino acid that cannot be 2-hydroxyisobutyrylated (e.g., arginine or threonine) and measures the functional consequence.[2] |
| Information Provided | Site-specific identification and quantification of Khib. | Global or protein-specific Khib levels; does not provide site-specific information.[3] | Functional relevance of Khib at a specific site. |
| Throughput | High-throughput (proteome-wide). | Low to medium throughput. | Low throughput (single protein/site). |
| Primary Use Case | Discovery of novel Khib sites and global profiling. | Confirmation of changes in global Khib levels under different conditions. | Elucidation of the functional role of a specific Khib event. |
| Quantitative? | Yes (relative or absolute quantification). | Semi-quantitative. | Indirectly quantitative (measures change in a functional readout, e.g., enzyme activity). |
| Key Reagents | High-resolution mass spectrometer, Khib-peptide enrichment tools. | Pan-Khib specific antibody, HRP-conjugated secondary antibody. | Plasmid encoding the protein of interest, mutagenesis kit, reagents for the specific functional assay. |
Experimental Protocols
Western Blotting for Global Khib Level Assessment
This protocol describes the use of a pan-Khib specific antibody to detect the overall level of lysine 2-hydroxyisobutyrylation in a given sample.
a. Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).
-
Sonicate the lysate on ice and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-50 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins based on their molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a pan-anti-Khib antibody (e.g., PTM Biolabs, PTM-802) diluted in blocking buffer overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
d. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Site-Directed Mutagenesis and Functional Validation of ENO1 Khib
This protocol details how to validate the functional role of Khib on the glycolytic enzyme Enolase 1 (ENO1) by mutating a known Khib site and assessing the impact on its enzymatic activity.
a. Site-Directed Mutagenesis of ENO1:
-
Use a commercially available site-directed mutagenesis kit (e.g., Q5® Site-Directed Mutagenesis Kit).
-
Design primers to mutate the codon of the target lysine (K) residue to an arginine (R) or threonine (T) in an expression plasmid containing the wild-type ENO1 cDNA. Arginine is often chosen as it preserves the positive charge of lysine but cannot be acylated.[5][6]
-
Perform PCR using the designed primers and the wild-type ENO1 plasmid as a template.
-
Transform the PCR product into competent E. coli cells.
-
Select and screen colonies for the desired mutation by DNA sequencing.
b. Protein Expression and Purification:
-
Transfect mammalian cells (e.g., HEK293T) with the validated wild-type and mutant ENO1 expression plasmids.
-
After 24-48 hours, harvest the cells and lyse them.
-
Purify the wild-type and mutant ENO1 proteins using an appropriate method (e.g., immunoprecipitation or affinity chromatography).
c. ENO1 Enzyme Activity Assay:
-
The activity of ENO1, which catalyzes the conversion of 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP), can be measured using a coupled enzyme assay.[7][8]
-
In this coupled reaction, the PEP produced by ENO1 is converted to pyruvate (B1213749) by pyruvate kinase (PK), which is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), consuming NADH.
-
The rate of NADH consumption is monitored by the decrease in absorbance at 340 nm.[7]
-
Prepare a reaction mixture containing the purified wild-type or mutant ENO1, 2-PG, ADP, NADH, PK, and LDH in a suitable buffer.
-
Initiate the reaction by adding the substrate (2-PG) and immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Compare the enzymatic activity of the wild-type and mutant ENO1. A significant decrease in the activity of the mutant protein would validate the functional importance of 2-hydroxyisobutyrylation at the mutated lysine site.
Mandatory Visualizations
References
- 1. kinase-insight.com [kinase-insight.com]
- 2. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]
- 5. Site-directed mutagenesis of hepatitis B surface antigen sequence at codon 160 from arginine to lysine for conversion of subtypic determinant from r to w - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
Validating Lysine 2-Hydroxyisobutyrylation (Khib) Substrates: A Comparative Guide to Mutagenesis-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating lysine (B10760008) 2-hydroxyisobutyrylation (Khib) substrates, with a focus on the use of site-directed mutagenesis. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of workflows and signaling pathways to facilitate a comprehensive understanding of this critical validation process.
The Critical Role of Validation in Khib Proteomics
Lysine 2-hydroxyisobutyrylation (Khib) is a dynamic post-translational modification (PTM) implicated in the regulation of diverse cellular processes, including gene expression and metabolism.[1] The identification of Khib substrates is largely driven by high-throughput mass spectrometry-based proteomics. However, the functional significance of these identified sites requires rigorous validation. Site-directed mutagenesis, a technique to introduce specific amino acid substitutions, serves as a gold-standard method for this purpose.[2] By replacing the target lysine residue with an amino acid that cannot be 2-hydroxyisobutyrylated (typically arginine or alanine), researchers can directly assess the functional consequences of the loss of this specific Khib mark.
Case Study: Validation of ENO1 as a p300-mediated Khib Substrate
A key example of Khib substrate validation through mutagenesis is the study of Enolase 1 (ENO1), a crucial glycolytic enzyme. The acetyltransferase p300 was identified as a "writer" of Khib marks, and proteomic screens revealed that p300 targets numerous glycolytic enzymes.[3] To validate that p300-mediated Khib of ENO1 is functionally significant, site-directed mutagenesis was employed to substitute the identified Khib site, lysine 281 (K281), with an arginine (R) residue.
Quantitative Comparison of Wild-Type vs. Mutant ENO1
The following table summarizes the comparative analysis between wild-type (WT) ENO1 and the K281R mutant, demonstrating the impact of ablating a single Khib site.
| Feature | Wild-Type (WT) ENO1 | K281R Mutant ENO1 | Rationale for Comparison |
| K281 2-Hydroxyisobutyrylation | Detected | Absent | Confirms the successful ablation of the Khib site in the mutant protein. |
| Enzymatic Activity | Normal | Significantly Reduced | Demonstrates that Khib at K281 is critical for the catalytic function of ENO1. |
| Interaction with p300 | Positive | Positive | Shows that the K281R mutation does not disrupt the overall interaction with the "writer" enzyme. |
| Contribution to Glycolysis | Normal glycolytic flux | Impaired glycolytic flux | Links the specific Khib modification to a key cellular metabolic pathway. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation studies. Below are protocols for the key experiments involved in validating a Khib substrate using mutagenesis.
Site-Directed Mutagenesis of the Target Protein
This protocol is based on the QuikChange™ method and is used to introduce a point mutation at the desired lysine codon.[4]
Materials:
-
Template plasmid DNA (containing the gene of interest)
-
Mutagenic forward and reverse primers (containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design forward and reverse primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing a lysine codon 'AAA' or 'AAG' to an arginine codon 'CGC' or 'AGG'). The mutation should be located in the center of the primers.
-
PCR Amplification:
-
Set up the PCR reaction with the template plasmid, mutagenic primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.
-
Perform thermal cycling, typically for 16-18 cycles. The extension time should be sufficient to amplify the entire plasmid.
-
-
DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for at least 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.[5]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) medium. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Protein Expression and Purification
Materials:
-
Expression vector with the validated wild-type or mutant gene
-
Appropriate expression host (e.g., E. coli BL21(DE3), mammalian cells)
-
Inducing agent (e.g., IPTG for E. coli)
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Transformation: Transform the expression vector into the chosen expression host.
-
Culture and Induction: Grow the cells to an optimal density and induce protein expression with the appropriate agent.
-
Cell Lysis: Harvest the cells and lyse them using physical or chemical methods to release the protein.
-
Purification: Purify the wild-type and mutant proteins using affinity chromatography, followed by further purification steps like size-exclusion chromatography if necessary.
Mass Spectrometry-Based Validation of Khib Site
Materials:
-
Purified wild-type and mutant proteins
-
Trypsin
-
LC-MS/MS system
Procedure:
-
In-solution Digestion: Digest the purified wild-type and mutant proteins with trypsin to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS spectra against a protein database containing the wild-type and mutant sequences. For the wild-type protein, look for the characteristic mass shift corresponding to 2-hydroxyisobutyrylation on the target lysine. Confirm the absence of this modification in the mutant protein.[6]
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for validating a putative Khib substrate using site-directed mutagenesis.
References
- 1. Three assays show differences in binding of wild-type and mutant p53 to unique gene sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Directed Mutagenesis [protocols.io]
- 3. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. static.igem.org [static.igem.org]
- 6. Mass spectrometric detection of KRAS protein mutations using molecular imprinting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lysine 2-Hydroxyisobutyrylation (Khib) and Butyrylation
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping roles of two emerging post-translational modifications.
This guide provides a detailed comparative analysis of two recently discovered lysine (B10760008) acylations: 2-hydroxyisobutyrylation (Khib) and butyrylation. Both modifications play crucial roles in regulating cellular processes, including metabolism and gene expression, by altering the physicochemical properties of proteins. Understanding their distinct and overlapping functions, regulatory mechanisms, and analytical methodologies is critical for advancing research and therapeutic development in various fields, including oncology, metabolic diseases, and epigenetics.
Introduction to Khib and Butyrylation
Post-translational modifications (PTMs) are essential for expanding the functional diversity of the proteome.[1] Among the growing family of lysine acylations, 2-hydroxyisobutyrylation (Khib) and butyrylation have emerged as significant regulatory marks. Khib, first identified in 2014, involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue.[1] Butyrylation, on the other hand, is the addition of a butyryl group. Both modifications neutralize the positive charge of lysine and introduce bulkier side chains than the well-studied acetylation, suggesting unique functional consequences.[2]
Biochemical Properties and Donors
The primary donors for these modifications are their respective coenzyme A (CoA) thioesters: 2-hydroxyisobutyryl-CoA (HibCoA) for Khib and butyryl-CoA for butyrylation.[3][4] The availability of these acyl-CoAs is tightly linked to cellular metabolic states. HibCoA is an intermediate in the catabolism of the branched-chain amino acid valine, while butyryl-CoA is generated from fatty acid β-oxidation and can also be derived from the gut microbiota-produced short-chain fatty acid, butyrate.[4][5] The distinct metabolic origins of the acyl donors suggest that Khib and butyrylation may act as sensors for different metabolic pathways.
Quantitative Proteomics of Khib and Butyrylation
Mass spectrometry-based proteomics has been instrumental in identifying and quantifying thousands of Khib and butyrylation sites on a wide range of proteins. While direct comparative quantitative studies under the same experimental conditions are limited, the available data indicate that both are widespread modifications.
Table 1: Quantitative Proteomics Data for Khib
| Organism/Cell Line | Number of Khib Sites Identified | Number of Khib-Modified Proteins | Key Enriched Pathways | Reference |
| Human (HEK293T cells) | 3,502 | 1,050 | Ribosomal pathways, mRNA splicing, Carbon metabolism | [6] |
| Human (PBMCs from IgAN patients) | 428 (differentially modified) | 290 (differentially modified) | IL-17 signaling pathway, Phagosome | [1][7] |
| Clostridium acetobutylicum | 1,078 | 373 | Metabolic pathways, Translation | [8] |
Table 2: Quantitative Proteomics Data for Butyrylation
| Organism/Cell Line | Number of Butyrylation Sites Identified | Number of Butyrylated Proteins | Key Enriched Pathways | Reference |
| Yeast (S. cerevisiae) | Multiple sites on H2B, H3, H4 | Core histones | - | [9] |
| Rice (Oryza sativa) | - | 14,808 genes marked by histone Kbu | Gene expression regulation | [10] |
| Mouse Spermatogenic Cells | 10 sites on histones | Histones (H4K5, H4K8) | Spermatogenesis, Gene expression | [11] |
Regulatory Enzymes: Writers and Erasers
The dynamic nature of Khib and butyrylation is controlled by "writer" enzymes that install the modifications and "eraser" enzymes that remove them.
Writers: The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) have been identified as major writers for both Khib and butyrylation.[11][12] Interestingly, studies have shown that p300 exhibits substrate specificity, targeting different sets of proteins for Khib versus acetylation, with Khib being particularly enriched on metabolic enzymes.[12] Tip60 has also been identified as a writer for Khib.[6]
Erasers: Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, have been shown to remove both Khib and butyrylation marks.[13][14] The ability of the same enzymes to both add and remove these modifications suggests a complex regulatory interplay and potential for crosstalk between different acylation pathways.
Enzymatic Regulation of Khib and Butyrylation.
Functional Roles
Both Khib and butyrylation are implicated in a variety of cellular processes, with notable roles in metabolism and gene expression.
Metabolism: Khib has been extensively linked to the regulation of metabolic pathways. p300-mediated Khib of glycolytic enzymes, such as enolase 1 (ENO1), has been shown to modulate their catalytic activity, thereby impacting glycolysis.[3][12] This suggests a direct link between the metabolic state (as reflected by HibCoA levels) and the regulation of metabolic flux. Butyrylation, particularly through the influence of gut microbiota-derived butyrate, also impacts host metabolism.[4]
p300-mediated Khib of ENO1 in Glycolysis.
Gene Expression: Both modifications are found on histones, suggesting a role in epigenetic regulation. Histone butyrylation has been shown to be a mark of active gene promoters and can directly stimulate transcription.[15] In spermatogenesis, a dynamic interplay between histone H4 butyrylation and acetylation regulates gene expression programs.[11][15] Histone Khib is also associated with actively transcribed genes, and its levels can be influenced by cellular metabolic status, such as glucose availability.[14]
Experimental Protocols
The identification and quantification of Khib and butyrylation sites primarily rely on a combination of immunoaffinity enrichment of modified peptides followed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is used to study the genomic distribution of these modifications on histones.
Immunoaffinity Enrichment and LC-MS/MS for Khib/Butyrylation Proteomics
This protocol outlines the general workflow for identifying and quantifying Khib or butyrylation sites from cell or tissue samples.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing urea (B33335) and protease/deacetylase inhibitors to denature proteins and prevent degradation of the modifications.
-
Reduce and alkylate cysteine residues.
-
Digest proteins into peptides using an appropriate protease, such as trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
-
Immunoaffinity Enrichment:
-
Incubate the desalted peptides with pan-specific anti-Khib or anti-butyryl-lysine antibodies conjugated to beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched modified peptides using a low-pH solution.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides using a high-resolution mass spectrometer coupled to a nano-HPLC system.
-
Acquire data in a data-dependent or data-independent manner.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the modified peptides and localize the modification sites.
-
Quantify the relative abundance of the modified peptides across different samples using label-free or label-based (e.g., SILAC, TMT) methods.
-
Workflow for Proteomic Analysis of Khib/Butyrylation.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Khib/Butyrylation
This protocol describes the general steps for mapping the genome-wide distribution of histone Khib or butyrylation.
-
Chromatin Cross-linking and Shearing:
-
Cross-link proteins to DNA in living cells using formaldehyde (B43269).
-
Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K9bu or a pan-Khib antibody).
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase and proteinase K to remove RNA and proteins.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA fragments.
-
Prepare a sequencing library from the purified DNA.
-
-
High-Throughput Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Identify regions of enrichment (peaks) for the histone modification.
-
Conclusion
Lysine 2-hydroxyisobutyrylation and butyrylation are emerging as key post-translational modifications that provide a direct link between cellular metabolism and the regulation of protein function and gene expression. While they share some regulatory enzymes, their distinct metabolic origins and substrate preferences suggest unique roles in cellular signaling. Further research, particularly direct comparative studies, will be crucial to fully elucidate the intricate interplay between these and other lysine acylations in health and disease, paving the way for novel therapeutic strategies targeting these pathways.
References
- 1. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Acetylation and Butyrylation Regulate the Phenotype and Metabolic Shifts of the Endospore-forming Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide Profiling of Histone Lysine Butyrylation Reveals its Role in the Positive Regulation of Gene Transcription in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functions and mechanisms of protein lysine butyrylation (Kbu): Therapeutic implications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversible histone deacetylase activity catalyzes lysine acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Dynamic Competing Histone H4 K5K8 Acetylation and Butyrylation Are Hallmarks of Highly Active Gene Promoters - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Khib Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of epigenetics has identified lysine (B10760008) 2-hydroxyisobutyrylation (Khib) as a critical post-translational modification (PTM) influencing a wide array of cellular processes, from gene expression to metabolism.[1][2] The dynamic nature of Khib is regulated by "writer" enzymes that install the modification and "eraser" enzymes that remove it.[1] Histone acetyltransferases (HATs) like p300 and Tip60 have been identified as Khib writers, while certain histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, act as erasers.[2][3] The dysregulation of these enzymes has been linked to various diseases, making them compelling therapeutic targets.[4][5]
This guide provides a comparative overview of inhibitors targeting these key Khib regulatory enzymes. Due to the nascent stage of research into specific Khib inhibitors, this guide leverages data on well-characterized HAT and HDAC inhibitors that are known to influence Khib. The specificity of these inhibitors for the Khib modification itself, as opposed to their general acetyl-lysine activity, is an active area of investigation. We present available quantitative data for these compounds and detail the experimental protocols crucial for assessing their specificity.
Khib Regulatory Signaling Pathway
The addition and removal of 2-hydroxyisobutyryl groups on lysine residues is a dynamic process central to cellular regulation. The following diagram illustrates the key enzymes involved in this signaling pathway.
Quantitative Comparison of Inhibitors
The following tables summarize the inhibitory activities of several small molecules targeting Khib "writer" and "eraser" enzymes. The IC50 values provided are generally for the canonical acetyltransferase or deacetylase activity, and serve as a proxy for their potential to inhibit Khib-related functions. Direct, comparative data on Khib-specific inhibition is not yet widely available.
Khib "Writer" (HAT) Inhibitors
| Inhibitor | Primary Target(s) | IC50 (p300) | IC50 (CBP) | Selectivity Notes | Reference(s) |
| A-485 | p300/CBP | 44.8 nM | - | Potent and selective catalytic inhibitor of p300/CBP. | [6][7] |
| iP300w | p300/CBP | 15.8 nM | - | A potent spiro-hydantoin based inhibitor. | [6] |
| CPI-1612 | p300/CBP | 10.7 nM | - | A potent aminopyridine based inhibitor. | [6] |
| B026 | p300/CBP | 1.8 nM | 9.5 nM | Highly potent and selective p300/CBP HAT inhibitor. | [8] |
| NU9056 | Tip60 | - | - | IC50 of 2 µM for Tip60. Specificity shown relative to other HATs. | [9] |
| TH1834 | Tip60 | - | - | Significantly inhibits Tip60 activity in vitro. Did not affect the activity of the related HAT MOF, demonstrating specificity. | [10][11] |
Khib "Eraser" (HDAC) Inhibitors
| Inhibitor | Primary Target(s) | IC50 (HDAC1) | IC50 (HDAC2) | IC50 (HDAC3) | Selectivity Notes | Reference(s) |
| Merck60 | HDAC1/HDAC2 | 7 nM | 49 nM | 10,000 nM | Over 200-fold more specific for HDAC1/2 than HDAC3. | [12] |
| MS-275 (Entinostat) | Class I HDACs | Sub-µM | Sub-µM | Sub-µM | Selective for Class I HDACs (HDAC1, 2, 3). | [13] |
| RGFP966 | HDAC3 | 57 nM | 31 nM | 13 nM | Initially reported as HDAC3-selective, but further studies show potent inhibition of HDACs 1 and 2 as well. | [14] |
| HDACi 4b | HDAC3 | ~25x less potent than HDAC3 | ~25x less potent than HDAC3 | High potency | Shows ~25-fold selectivity for HDAC3 over HDACs 1 and 2. | [15] |
Experimental Protocols for Specificity Assessment
Determining the specificity of a Khib inhibitor is crucial for understanding its biological effects and therapeutic potential. A multi-faceted approach combining in vitro biochemical assays, in-cell target engagement, and proteome-wide profiling is recommended.
Experimental Workflow for Inhibitor Specificity Profiling
In Vitro Biochemical Assays
Objective: To determine the potency of an inhibitor against the purified target enzyme (e.g., p300, HDAC3) and a panel of related off-target enzymes.
Protocol Outline (HAT/HDAC Activity Assay):
-
Reagents: Recombinant human enzymes (target and off-targets), 2-hydroxyisobutyryl-CoA (for writers) or a Khib-modified peptide substrate (for erasers), and a detection reagent.
-
Procedure:
-
Incubate the enzyme with varying concentrations of the inhibitor.
-
Initiate the reaction by adding the substrate (and cofactor for writers).
-
Stop the reaction after a defined period.
-
Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).
-
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16][17][18]
In Vitro Binding Assays
Objective: To measure the direct binding affinity (Kd) of the inhibitor to the target enzyme.
Protocol Outline (e.g., Surface Plasmon Resonance - SPR):
-
Immobilization: Covalently attach the purified target enzyme to a sensor chip.
-
Binding: Flow varying concentrations of the inhibitor over the sensor chip and measure the change in refractive index as the inhibitor binds to the enzyme.
-
Dissociation: Flow a buffer without the inhibitor to measure the dissociation rate.
-
Data Analysis: Fit the binding and dissociation data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[18]
Cellular Target Engagement Assays
Objective: To confirm that the inhibitor binds to its intended target within a cellular context.
Protocol Outline (Cellular Thermal Shift Assay - CETSA):
-
Treatment: Treat intact cells or cell lysates with the inhibitor or a vehicle control.
-
Heating: Heat the samples across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Detection: Analyze the soluble fraction by Western blot or other protein detection methods to determine the amount of the target protein remaining in solution at each temperature.
-
Data Analysis: A specific inhibitor will stabilize its target protein, leading to a shift in its melting temperature to a higher value.
Chemoproteomic Profiling
Objective: To identify the full spectrum of protein targets (on- and off-targets) of an inhibitor in a complex biological sample.
Protocol Outline (Affinity-Based Chemoproteomics):
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker and an enrichment tag (e.g., biotin) to the inhibitor.
-
Affinity Enrichment: Incubate the affinity probe with cell or tissue lysate. In parallel, a competition experiment is performed where the lysate is pre-incubated with an excess of the free inhibitor.
-
Capture: Capture the probe-bound proteins using an affinity resin (e.g., streptavidin beads).
-
Mass Spectrometry: Digest the captured proteins into peptides and identify them using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Proteins that are significantly less abundant in the competition experiment are considered specific targets of the inhibitor.[19][20]
Conclusion
The development of specific inhibitors for Khib-modifying enzymes holds significant promise for therapeutic intervention in a range of diseases. While the field is still emerging, the existing landscape of HAT and HDAC inhibitors provides a strong foundation for identifying and characterizing potent modulators of the Khib signaling pathway. The rigorous application of the described experimental protocols is essential for validating the specificity of these compounds and advancing their potential for clinical translation. As research progresses, the development of inhibitors with demonstrated specificity for Khib-related activities will be a critical step forward.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves | PLOS One [journals.plos.org]
- 3. Modification of lysine-260 2-hydroxyisobutyrylation destabilizes ALDH1A1 expression to regulate bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding molecular recognition of inhibitors targeting HDAC2 via molecular dynamics simulations and configurational entropy estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterisation of a Tip60 specific inhibitor, NU9056, in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design and validation of a Tip60 histone acetyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Lysine 2-Hydroxyisobutyrylation (Khib): A Comparative Guide to Cellular Function Analysis
For researchers, scientists, and drug development professionals, understanding the functional significance of post-translational modifications (PTMs) is paramount. Lysine (B10760008) 2-hydroxyisobutyrylation (Khib), a recently discovered and widespread PTM, is gaining prominence for its regulatory roles in critical cellular processes, including gene transcription and metabolic pathways. This guide provides a comparative overview of the primary methodologies for validating Khib function in cellular models, with a focus on experimental data and protocols to aid in the objective assessment of this important modification.
Khib is a dynamic and evolutionarily conserved PTM implicated in a variety of biological functions.[1][2] Its addition to lysine residues is catalyzed by "writer" enzymes, such as the acetyltransferases p300 and Tip60, and removed by "eraser" enzymes, including histone deacetylases (HDACs) like HDAC2 and HDAC3.[2] The validation of Khib-modified proteins and the elucidation of their functional consequences are crucial for deciphering their roles in health and disease. The two principal techniques for this validation are mass spectrometry (MS)-based proteomics and antibody-based methods like Western blotting.
Comparative Analysis of Validation Methodologies
The choice between mass spectrometry and Western blotting for Khib validation depends on the specific research question, with each method offering distinct advantages and limitations. Mass spectrometry provides a high-throughput, unbiased approach for the discovery and quantification of thousands of Khib sites in a single experiment, making it ideal for initial screening and proteome-wide analysis.[3] In contrast, Western blotting is a targeted approach that offers a cost-effective and readily accessible method for validating the presence and assessing changes in the levels of Khib on specific proteins of interest.[4][5]
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blotting |
| Principle | Measures the mass-to-charge ratio of peptides to identify and quantify PTMs. | Uses specific antibodies to detect the protein of interest and the Khib modification. |
| Throughput | High-throughput; can identify thousands of Khib sites simultaneously.[3] | Low-throughput; typically analyzes one or a few proteins at a time. |
| Sensitivity | High sensitivity, capable of detecting low-abundance PTMs.[4][6] | Sensitivity is dependent on antibody affinity and specificity.[4] |
| Specificity | High specificity in identifying the exact site of modification. | Specificity relies on the quality of the pan-Khib and protein-specific antibodies. |
| Quantification | Provides both relative and absolute quantification of PTM occupancy.[7][8] | Primarily semi-quantitative, based on band intensity. |
| Discovery | Ideal for discovering novel Khib sites and modified proteins. | Not suitable for discovery; requires prior knowledge of the target protein. |
| Validation | Can be used to validate findings from other methods. | Commonly used to validate mass spectrometry data for specific proteins.[4][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of Khib function. Below are summarized protocols for the key experimental approaches.
Mass Spectrometry-Based Proteomics for Khib Analysis
This workflow outlines the major steps for the identification and quantification of Khib-modified proteins from cellular lysates.
1. Protein Extraction and Digestion:
-
Lyse cells in a buffer containing protease and deacetylase inhibitors to preserve the PTMs.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Reduce and alkylate cysteine residues to prevent disulfide bond formation.
-
Digest proteins into peptides using an enzyme such as trypsin.
2. Khib Peptide Enrichment:
-
Incubate the peptide mixture with beads conjugated to a pan-Khib specific antibody to immunoaffinity purify Khib-containing peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched Khib peptides.
3. LC-MS/MS Analysis:
-
Analyze the enriched peptides using a high-resolution mass spectrometer.
-
The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
4. Data Analysis:
-
Use specialized software to search the fragmentation data against a protein database to identify the Khib-modified peptides and their corresponding proteins.
-
Quantify the relative abundance of Khib sites across different samples.
Western Blotting for Khib Validation
This protocol provides a step-by-step guide for the detection of Khib on a specific protein of interest.
1. Sample Preparation:
-
Lyse cells and quantify protein concentration.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
2. Gel Electrophoresis and Transfer:
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest or a pan-Khib antibody.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
The intensity of the band corresponds to the amount of Khib-modified protein.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving Khib is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for Khib validation.
References
- 1. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Quantitative Comparison of Tandem Mass Spectra Obtained on Various Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Altered Lysine β-Hydroxybutyrylation (Khib) Profiles: A Comparative Guide for Healthy and Diseased States
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lysine (B10760008) β-hydroxybutyrylation (Khib) profiles in healthy versus various diseased states, supported by experimental data. Khib is a recently discovered post-translational modification (PTM) where a β-hydroxybutyrate group is added to lysine residues on proteins. This modification is emerging as a critical regulator of cellular processes, and its dysregulation has been implicated in a range of pathologies, including kidney disease, metabolic disorders, and cancer.
Quantitative Comparison of Khib Profiles
The following tables summarize the quantitative changes in protein β-hydroxybutyrylation observed in different disease states compared to healthy controls. The data is compiled from proteomics studies utilizing mass spectrometry.
Table 1: Differentially β-Hydroxybutyrylated Proteins in IgA Nephropathy
A study on peripheral blood mononuclear cells (PBMCs) from patients with IgA Nephropathy (IgAN) compared to healthy controls revealed significant alterations in the Khib proteome. In total, 3,684 Khib sites on 1,036 proteins were identified, with 3,132 sites on 894 proteins being quantifiable.[1]
| Protein | Gene Name | Fold Change (IgAN vs. Healthy) | Function |
| Lipocalin-2 | LCN2 | 13.50 | Innate immunity, inflammation |
| Lactotransferrin | LTF | 13.30 | Iron binding, antimicrobial activity |
| Matrix metalloproteinase-9 | MMP9 | 9.66 | Extracellular matrix degradation |
| Myeloperoxidase | MPO | 5.68 | Oxidative stress |
| Protein S100-A9 | S100A9 | 5.66 | Inflammation, calcium signaling |
| Protein S100-A8 | S100A8 | 5.08 | Inflammation, calcium signaling |
| Myosin-9 | MYH9 | 1.57 | Cytoskeleton, cell motility |
A fold change > 1.5 was considered upregulation. The study identified 171 upregulated Khib sites on 122 proteins and 257 downregulated Khib sites on 168 proteins in the IgAN group.[1]
Experimental Protocols
The identification and quantification of Khib-modified proteins are primarily achieved through a combination of affinity enrichment and mass spectrometry-based proteomics.
Detailed Methodology for Khib Proteomics
1. Protein Extraction and Digestion:
-
Tissues or cells are lysed in a buffer containing protease and deacetylase inhibitors to preserve the PTMs.
-
Proteins are extracted and quantified using a standard method (e.g., BCA assay).
-
Proteins are reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide (B48618) (IAA).
-
The protein solution is then digested overnight with sequencing-grade trypsin.
2. Affinity Enrichment of β-Hydroxybutyrylated Peptides:
-
The resulting peptide mixture is incubated with anti-Khib antibody-conjugated beads. This antibody specifically binds to peptides containing β-hydroxybutyrylated lysine residues.
-
The beads are washed multiple times to remove non-specifically bound peptides.
-
The enriched Khib-containing peptides are eluted from the beads using an acidic solution.
3. LC-MS/MS Analysis:
-
The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides are separated by reverse-phase liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
The resulting fragmentation spectra are used to identify the peptide sequences and pinpoint the exact sites of β-hydroxybutyrylation.
4. Data Analysis:
-
The raw mass spectrometry data is processed using specialized software to identify and quantify the Khib peptides.
-
The relative abundance of Khib peptides is compared between healthy and diseased samples to identify differentially modified proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially regulated by Khib and a typical experimental workflow for Khib proteomic analysis.
References
A Researcher's Guide to Cross-Validation of Proteomics and Antibody-Based Khib Data
In the expanding field of post-translational modifications (PTMs), lysine (B10760008) 2-hydroxyisobutyrylation (Khib) has emerged as a crucial regulator of diverse cellular processes, including gene transcription and metabolism.[1][2] For researchers and drug development professionals, accurately identifying and quantifying Khib modifications is paramount. The two predominant methodologies for this purpose are mass spectrometry (MS)-based proteomics and antibody-based assays. This guide provides an objective comparison of these approaches, complete with experimental data considerations and detailed protocols to aid in the robust cross-validation of Khib data.
Methodological Showdown: Proteomics vs. Antibody-Based Detection
The validation of Khib sites relies on the strengths of two distinct, yet complementary, technical approaches. Mass spectrometry offers a large-scale, discovery-oriented view, while antibody-based methods provide targeted, albeit often semi-quantitative, validation.
Mass Spectrometry-Based Proteomics is a powerful tool for the global and site-specific identification of Khib. This high-throughput technique can identify thousands of modification sites on hundreds to thousands of proteins in a single experiment.[1][3] Modern quantitative proteomics, utilizing methods like Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC), provides highly reproducible and reliable protein quantification based on multiple peptides per protein.[1][4]
Antibody-Based Methods , most commonly Western Blotting, are used to detect the presence and relative abundance of Khib on specific proteins.[5] This technique is widely accessible and involves probing proteins separated by size with antibodies that specifically recognize the Khib modification.[5] However, it is considered semi-quantitative at best due to variability in sample preparation, membrane transfer, and antibody binding.[4][6]
The concept of orthogonal validation is critical in this context. It involves using an antibody-independent method, like mass spectrometry, to corroborate results from an antibody-based approach, and vice versa.[7][8] This ensures that the observed biological phenomenon is not an artifact of a single technique.
Comparative Data Summary
The following table summarizes the key performance characteristics of each methodology for Khib analysis.
| Feature | Mass Spectrometry-Based Proteomics | Antibody-Based Methods (e.g., Western Blot) |
| Throughput | High (thousands of sites/proteins per run)[3][9] | Low (typically one protein at a time)[4] |
| Quantification | Highly quantitative and reproducible[4] | Semi-quantitative[4][6] |
| Specificity | High (identifies specific modification sites) | Dependent on antibody specificity; risk of cross-reactivity[8] |
| Sensitivity | Very high (can detect pico- and femtogram levels)[4] | Lower (nanogram level detection at best)[4] |
| Coverage | Global, unbiased discovery | Targeted, requires a priori knowledge of the protein |
| Primary Use Case | Discovery of novel Khib sites and global profiling | Validation of specific proteomics hits |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable cross-validation. Below are representative protocols for both proteomics and Western Blot analysis of Khib.
Proteomics Workflow for Khib Analysis
This protocol outlines a typical workflow for identifying and quantifying Khib sites using affinity enrichment and LC-MS/MS.
-
Protein Extraction and Digestion:
-
Extract total proteins from cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Affinity Enrichment of Khib Peptides:
-
Dissolve the digested peptides in an immunoprecipitation (IP) buffer (e.g., 50 mmol/L Tris-HCl, 100 mmol/L NaCl, 1 mmol/L EDTA, 0.5% NP-40, pH 8.0).[2]
-
Incubate the peptides with pre-washed anti-Khib antibody-conjugated beads overnight at 4°C with gentle shaking.[2]
-
Wash the beads multiple times with IP buffer to remove non-specifically bound peptides.[2]
-
Elute the enriched Khib-containing peptides from the beads using a solution like 0.1% trifluoroacetic acid.[2]
-
Desalt the eluted peptides using C18 ZipTips for subsequent analysis.[2]
-
-
LC-MS/MS Analysis:
-
Dissolve the enriched peptides in a solvent suitable for mass spectrometry.
-
Analyze the peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a protein database (e.g., Swiss-Prot) using a search engine like MaxQuant.
-
Specify 2-hydroxyisobutyrylation of lysine as a variable modification.
-
Filter the identified peptides and proteins to a false discovery rate (FDR) of less than 1%.
-
Perform quantitative analysis based on peptide intensities or reporter ion signals.
-
Western Blot Protocol for Khib Validation
This protocol details the steps for validating the Khib status of a specific protein identified through proteomics.
-
Protein Extraction and Quantification:
-
Extract proteins from samples as described in the proteomics protocol.
-
Quantify the protein concentration to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (or a pan-anti-Khib antibody to view global Khib levels) overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[5]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities using densitometry software. Normalize the signal to a loading control (e.g., actin or tubulin) to semi-quantify the protein levels.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological and experimental processes.
References
- 1. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 9. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Laboratory Waste
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of laboratory waste are critical for ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of hazardous materials in a laboratory setting. While the specific substance "HibK" is not publicly documented, the following procedures outline a universal framework for managing potentially hazardous laboratory waste.
Section 1: Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is crucial.
1.1. Initial Response:
-
Evacuate all non-essential personnel from the immediate area.[1]
-
Alert your laboratory supervisor and environmental health and safety (EHS) office.[2]
-
If the substance is flammable, remove all sources of ignition.[1][3]
1.2. Containment and Cleanup:
-
For liquid spills, contain the material using absorbent pads or other suitable non-combustible absorbent materials like sand, earth, vermiculite, or diatomaceous earth.[1][4]
-
Prevent the spill from entering drains, sewers, or waterways.[4][5]
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, during cleanup.[2][4]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[5]
-
Place all contaminated materials into a designated, labeled, and sealed waste container for disposal.[1][2]
1.3. Decontamination:
-
After the spill has been cleaned, decontaminate the affected area with an appropriate disinfectant or cleaning agent.[2]
-
Dispose of all cleanup materials as hazardous waste.[2]
Section 2: Waste Identification and Segregation
Proper identification and segregation of waste at the point of generation are fundamental to a safe disposal process.
2.1. Waste Characterization:
-
Determine if the waste is hazardous. This includes materials that are flammable, corrosive, reactive, or toxic.[6]
-
Consult the Safety Data Sheet (SDS) for the substance to understand its specific hazards and disposal requirements.
2.2. Waste Segregation:
-
Segregate waste into different categories at the source of generation.[6][7] Common categories include:
-
Chemical Waste: Solvents, reagents, and other chemicals.
-
Biohazardous Waste: Items contaminated with potentially infectious agents, such as cell cultures, blood products, and pathological waste.[8]
-
Sharps Waste: Needles, scalpels, and other items that can puncture the skin.[2][7]
-
Radioactive Waste: Materials contaminated with radioactive isotopes.[9]
-
Non-Hazardous Waste: General laboratory trash that is not contaminated.
-
Section 3: Step-by-Step Disposal Procedures
The following workflow outlines the general procedure for managing hazardous laboratory waste from generation to final disposal.
Section 4: Waste Containerization and Labeling
Proper containerization and labeling are essential for safe storage, transport, and disposal.
4.1. Container Selection:
-
Use containers that are compatible with the waste they are holding to prevent leaks or reactions.[6]
-
Containers must be sturdy and leak-proof.[6]
-
For sharps, always use designated puncture-resistant containers.[2][7][10]
4.2. Labeling Requirements:
Section 5: On-Site Storage and Handling
5.1. Storage:
-
Store hazardous waste in a designated and secure area away from general workspaces.[6]
-
Ensure that incompatible waste types are stored separately to prevent dangerous reactions.
5.2. Handling:
-
Always wear appropriate PPE when handling hazardous waste.[6]
-
Keep waste containers closed except when adding or removing waste.[1]
Section 6: Disposal and Treatment
The final disposal of hazardous waste must be carried out by licensed professionals and in accordance with local, state, and federal regulations.
6.1. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.
-
Waste will be transported off-site by a licensed hazardous waste disposal contractor.[4]
6.2. Treatment Methods:
-
The specific treatment method will depend on the nature of the waste and may include:
-
Incineration: Often used for biohazardous and certain chemical wastes.[6]
-
Autoclaving: A method of steam sterilization for biohazardous materials before disposal.[2]
-
Chemical Neutralization: For some acidic or basic wastes, neutralization may be an option before disposal.[12]
-
Landfilling: Permitted only for certain types of treated and stabilized hazardous waste in designated hazardous waste landfills.[13]
-
Quantitative Data for In-Lab Neutralization
For laboratories that perform in-lab neutralization of simple corrosive wastes, the following guidelines often apply. Always consult your institution's specific protocols.
| Parameter | Guideline | Source |
| Final pH | Between 5 and 9 | [12] |
| Dilution | Dilute strong acids/bases (≤25 mL) 10 to 1 before neutralizing. | [12] |
| Flushing | Flush the neutralized solution with at least 20 parts water. | [12] |
| Reaction Time | Allow the reaction to dissipate heat for at least 15 minutes before testing pH. | [12] |
Note: Neutralization is not suitable for all corrosive wastes, especially those containing heavy metals or other hazardous components.[12] When in doubt, consult your EHS department.
Experimental Protocols
While no specific experimental protocols were cited for "this compound," the principles of safe laboratory practice dictate that any procedure involving hazardous materials should be preceded by a thorough risk assessment. This includes reviewing the SDS, identifying potential hazards, and establishing clear procedures for handling and waste disposal before the experiment begins.
By adhering to these general principles and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of all laboratory waste.
References
- 1. can.wrmeadows.com [can.wrmeadows.com]
- 2. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 3. colmanandcompany.com [colmanandcompany.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. fishersci.ca [fishersci.ca]
- 6. What are the standard procedures for hazardous waste disposal? [needle.tube]
- 7. needle.tube [needle.tube]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. infectioncontroltoday.com [infectioncontroltoday.com]
- 11. m.youtube.com [m.youtube.com]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. mdpi.com [mdpi.com]
Essential Safety and Logistics for Handling ε-N-2-Hydroxyisobutyryl-lysine (HibK)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical information for the handling of ε-N-2-Hydroxyisobutyryl-lysine (HibK), a novel histone mark utilized in research to investigate post-translational modifications. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Standard Compliance |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a standard laboratory coat are required. For significant handling, consider fire/flame-resistant clothing. | Gloves must satisfy EU Directive 89/686/EEC and EN 374. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust formation is likely, a dust mask or a respirator with a particulate filter should be used. | NIOSH (US) or EN 149 (EU) approved respirator. |
Operational Plan: Step-by-Step Handling Procedures
The following procedures are designed to ensure the safe handling of this compound in a laboratory setting. These steps are compiled from standard laboratory practices for biochemical powders and insights from experimental protocols involving this compound.
Preparation and Weighing
-
Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood is recommended, especially when weighing the powder, to minimize inhalation risks.
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Weighing:
-
Place a calibrated analytical balance inside the chemical fume hood.
-
Use a clean, anti-static weigh boat or appropriate container.
-
Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Avoid creating dust by handling the powder gently.
-
Once the desired amount is weighed, securely close the primary container of this compound.
-
Clean the spatula and the weighing area immediately after use.
-
Solubilization
-
Solvent Addition: Add the appropriate solvent (as determined by your experimental protocol, e.g., sterile water, buffer) to the vessel containing the weighed this compound powder.
-
Mixing: Gently swirl or vortex the solution until the this compound is fully dissolved. Avoid vigorous shaking that could cause splashing.
-
Labeling: Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.
Use in Experimental Protocols
This compound is commonly used for in-vitro and in-vivo incorporation into proteins, particularly histones, to study the effects of this post-translational modification.
-
In-vitro Reactions: When adding this compound to in-vitro reactions (e.g., cell-free expression systems), ensure all other components are prepared and ready. Add the this compound solution as the final step before initiating the reaction to ensure accurate concentration.
-
Cell Culture: For introducing this compound into cell cultures, sterile filtration of the this compound solution is necessary to prevent contamination. Add the sterile this compound solution to the cell culture medium at the desired final concentration.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory and environment.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. The original container should be tightly sealed and placed in a designated chemical waste container. |
| This compound Solutions | Small quantities of aqueous this compound solutions can typically be disposed of down the drain with copious amounts of water, unless institutional policies prohibit this. For larger quantities or solutions containing other hazardous materials, dispose of as chemical waste. |
| Contaminated Labware | Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a designated solid waste container for non-hazardous chemical waste. |
| Cell Culture Waste | Cell culture media and cells containing this compound should be decontaminated, typically with a 10% bleach solution or by autoclaving, before disposal as biological waste, following institutional guidelines. |
Experimental Protocols
The primary application of this compound is in the study of post-translational modifications. Below are generalized methodologies for key experiments involving this compound.
Incorporation of this compound into Recombinant Histones
This protocol outlines the general steps for producing histones with site-specific incorporation of this compound.
-
Plasmid Preparation: Co-transform E. coli with two plasmids: one expressing an orthogonal tRNA synthetase/tRNA pair for this compound and another containing the histone gene with an amber stop codon at the desired modification site.
-
Cell Growth: Grow the transformed E. coli in a suitable medium (e.g., LB or TB) supplemented with the appropriate antibiotics.
-
Induction: When the cell culture reaches the mid-log phase (OD600 of ~0.6-0.8), add the inducer (e.g., IPTG) and this compound to the culture medium.
-
Protein Expression: Continue to incubate the culture to allow for the expression of the modified histone.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using enzymatic or mechanical methods.
-
Purification: Purify the recombinant histone containing this compound using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Detection of this compound-modified Proteins
Western Blotting:
-
Protein Extraction: Extract total protein from cells or tissues of interest.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mass Spectrometry:
-
Protein Digestion: Digest the protein sample into smaller peptides using a protease such as trypsin.
-
Enrichment (Optional): For low-abundance proteins, enrich the this compound-containing peptides using an antibody specific for this compound.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the this compound-modified peptides.
Visualizations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
